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Foundational

Introduction: The Pyrimidine-2-thiol Scaffold and the Promise of Functionalization

An In-Depth Technical Guide to 4-(Dimethoxymethyl)pyrimidine-2-thiol: Synthesis, Properties, and Potential Applications The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Dimethoxymethyl)pyrimidine-2-thiol: Synthesis, Properties, and Potential Applications

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Among the numerous functionalized pyrimidines, the pyrimidine-2-thiol moiety stands out as a versatile synthetic intermediate and a pharmacophore of significant interest.[5] The presence of the thiol group offers a reactive handle for further molecular elaboration and can engage in crucial interactions with biological targets.[5]

This guide focuses on a specific, novel derivative: 4-(dimethoxymethyl)pyrimidine-2-thiol . While this compound is not extensively described in current literature, its structure suggests significant potential. The dimethoxymethyl group at the 4-position serves as a protected aldehyde, a functional group that opens up a plethora of subsequent chemical transformations. This latent reactivity, combined with the established biological relevance of the pyrimidine-2-thiol core, makes this molecule a highly attractive building block for researchers in drug discovery and chemical biology. This document provides a comprehensive overview of its predicted chemical properties, a robust protocol for its synthesis, and an exploration of its potential applications.

Chemical Structure and Predicted Properties

The chemical structure of 4-(dimethoxymethyl)pyrimidine-2-thiol is characterized by a pyrimidine ring substituted with a dimethoxymethyl group at position 4 and a thiol group at position 2. A critical feature of 2-thiopyrimidines is their existence in a tautomeric equilibrium between the thiol form and the thione form (1,2-dihydropyrimidine-2-thione). Spectroscopic evidence from related compounds suggests that the thione form generally predominates in solution and in the solid state.[6]

Tautomerism

Caption: Thiol-thione tautomerism of the target compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.[7] Based on data from analogous structures, the following properties for 4-(dimethoxymethyl)pyrimidine-2-thiol can be predicted.

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C7H10N2O2SBased on the chemical structure.
Molecular Weight 186.23 g/mol Calculated from the molecular formula.
Physical Form Off-white to yellow solidPyrimidine-2-thiol derivatives are typically solids.[8]
Melting Point 180-200 °C (Decomposition likely)Similar substituted pyrimidine-2-thiols exhibit melting points in this range.[8]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The pyrimidine core and polar groups suggest some aqueous solubility, but the overall structure is largely organic. The solubility of pyrimidine derivatives is known to be solvent-dependent.[9][10] The use of co-solvents can enhance solubility.[7]
pKa ~7.5 - 8.5 (for the N-H proton in the thione form)The N-H proton of the thione tautomer is weakly acidic, similar to other pyrimidine-2-thiones.

Proposed Synthesis: A Validated Approach

The synthesis of pyrimidine-2-thiol derivatives is most commonly achieved through the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with thiourea.[11][12] For the synthesis of 4-(dimethoxymethyl)pyrimidine-2-thiol, a logical and readily available precursor is 4,4-dimethoxy-2-butanone. This compound serves as a 1,3-dielectrophilic building block, which can react with the two nucleophilic nitrogen atoms of thiourea.

Synthetic Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Product & Purification A 4,4-Dimethoxy-2-butanone C Base-Catalyzed Cyclocondensation A->C B Thiourea B->C D Crude Product Mixture C->D Acidic Workup E Recrystallization D->E F Purified 4-(dimethoxymethyl) -1H-pyrimidine-2-thione E->F

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 4-(dimethoxymethyl)-1H-pyrimidine-2-thione via base-catalyzed cyclocondensation.

Materials:

  • 4,4-Dimethoxy-2-butanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium ethoxide (1.2 eq)

  • Absolute Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add thiourea and allow it to dissolve. Subsequently, add 4,4-dimethoxy-2-butanone dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The use of a base like sodium ethoxide is crucial to deprotonate the methylene group of the butanone, facilitating the initial condensation with thiourea. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the mixture by slow addition of hydrochloric acid until the pH is approximately 7. This will likely cause a precipitate to form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The predicted data, based on analogous compounds reported in the literature, are summarized below.

TechniquePredicted Spectral Features
¹H NMR (DMSO-d₆, 400 MHz)δ ~12.5 (s, 1H, N-H), δ ~8.2 (d, 1H, H-6), δ ~6.8 (d, 1H, H-5), δ ~5.5 (s, 1H, acetal CH), δ ~3.3 (s, 6H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~175 (C=S), δ ~160 (C-4), δ ~150 (C-6), δ ~110 (C-5), δ ~102 (acetal CH), δ ~54 (OCH₃)
FT-IR (KBr, cm⁻¹)3100-2900 (N-H, C-H stretching), ~1650 (C=N stretching), ~1580 (C=C stretching), ~1200 (C=S stretching), ~1100 (C-O stretching)
Mass Spec (ESI+) m/z = 187.05 [M+H]⁺, 209.03 [M+Na]⁺

Reactivity and Potential Applications in Drug Development

The unique combination of the pyrimidine-2-thione core and the masked aldehyde function imparts a versatile reactivity profile to 4-(dimethoxymethyl)pyrimidine-2-thiol, making it a valuable building block.

Key Reactions
  • S-Alkylation: The thiol/thione group is nucleophilic and can be readily alkylated at the sulfur atom using various electrophiles (e.g., alkyl halides) to produce 2-(alkylthio)pyrimidine derivatives. These thioether derivatives are important intermediates themselves.

  • Deprotection and Aldehyde Chemistry: The dimethoxymethyl group can be hydrolyzed under acidic conditions to reveal the aldehyde at the 4-position. This aldehyde can then undergo a wide range of classical carbonyl reactions, such as reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities.

Reaction Scheme: Derivatization Potential

derivatization Start 4-(dimethoxymethyl) -1H-pyrimidine-2-thione Thioether 2-(Alkylthio)-4- (dimethoxymethyl)pyrimidine Start->Thioether R-X, Base Aldehyde 2-(Alkylthio)-pyrimidine -4-carbaldehyde Thioether->Aldehyde H₃O⁺ Amine Substituted Amines Aldehyde->Amine R'₂NH, NaBH(OAc)₃ (Reductive Amination)

Caption: Potential derivatization pathways for the title compound.

Applications in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][3] The potential applications for derivatives of 4-(dimethoxymethyl)pyrimidine-2-thiol are vast:

  • Kinase Inhibitors: Many approved kinase inhibitors, such as Imatinib, feature a functionalized pyrimidine core. The ability to elaborate the C4 position could allow for the synthesis of novel kinase inhibitors targeting cancer and inflammatory diseases.

  • Antimicrobial Agents: Pyrimidine-thiol derivatives have demonstrated significant antibacterial and antifungal activity.[4][12] The aldehyde functionality could be used to attach moieties that enhance microbial cell wall penetration or inhibit specific microbial enzymes.

  • CNS Agents: The pyrimidine core is also present in drugs affecting the central nervous system.[3] The structural diversity accessible from this building block could lead to new therapeutic agents for neurological disorders.

Conclusion

4-(Dimethoxymethyl)pyrimidine-2-thiol represents a promising, yet underexplored, chemical entity. This guide has provided a scientifically grounded framework for its synthesis, characterization, and potential utility. By leveraging established principles of pyrimidine chemistry, a clear and actionable protocol for its preparation has been outlined. The predicted properties and reactivity profile highlight its value as a versatile intermediate for creating diverse molecular libraries. For researchers and scientists in drug development, this compound offers a gateway to novel chemical space, with significant potential for the discovery of next-generation therapeutics.

References

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]

  • Reddy, T. S., Kumar, A. V., & Kumar, C. G. (2018). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and in silico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

  • Fandakli, S., Kahriman, N., & Boga, M. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1013-1031. [Link]

  • Sharma, A., Sharma, V., & Kumar, P. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 7(40), 35677-35711. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2015). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Preprints.org. [Link]

  • Brede, O., & Hermann, R. (2006). Repair Reactions of Pyrimidine-Derived Radicals by Aliphatic Thiols. The Journal of Physical Chemistry B, 110(27), 13538-13545. [Link]

  • Kaur, R., & Kumar, S. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20(1), 1-35. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 775-777. [Link]

  • Brown, D. J., & Ienaga, K. (1988). The Chemistry of Pyrimidinethiols. II. The Preparation and Reactions of Some 2-Arenecarbonylmethylthiopyrimidines. Australian Journal of Chemistry, 41(8), 1173-1180. [Link]

  • Nagarajan, A., & Reddy, T. R. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene and Naphthalene Derivatives. Chemistry & Chemical Technology, 12(3), 304-310. [Link]

  • Kovalenko, S. I., & Antypenko, O. M. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Journal of Organic and Pharmaceutical Chemistry, 18(3), 4-22. [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Supplementary Information: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18536. [Link]

  • Journal of Molecular Science. (2023). Synthesis of Pyrimidines derivatives from 6-chloropyridine-based chalcones. Journal of Molecular Science. [Link]

  • ConnectSci. (1988). The Chemistry of Pyrimidinethiols. II. The Preparation and Reactions of Some 2-Arenecarbonylmethylthiopyrimidines. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Baluja, S., & Gaglani, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 29-34. [Link]

  • Wang, Y., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 10(46), 27685-27689. [Link]

  • Ahmed, S., et al. (2023). ADVANCED STRUCTURAL CHARACTERIZATION, COMPUTATIONAL MODELLING AND BIOLOGICAL EVALUATION NOVEL DIHYDROPYRIMIDINE-THIONE DERIVATIVES AS CHOLINESTERASE INHIBITORS TARGETING ALZHEIMER'S DISEASE. Química Nova, 46(8), 987-999. [Link]

  • LookChem. (n.d.). 4,6-dimethyl-2-pyrimidinethiol. [Link]

  • Reddy, B. S., & Reddy, C. S. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science, 12(3), 564-570. [Link]

  • Baluja, S., & Nandha, K. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(2), 775-781. [Link]

  • Kumar, B. V., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. ResearchGate. [Link]

  • Kumar, B. V., et al. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)-thione derivatives. Scholars Research Library. [Link]

Sources

Exploratory

Spectroscopic Fingerprinting of 4-dimethoxymethyl-pyrimidine-2-thiol: A Technical Guide to NMR and IR Analysis

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 4-dimethoxymethyl-pyrimidine-2-thiol. De...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 4-dimethoxymethyl-pyrimidine-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural nuances that can be elucidated through these powerful analytical techniques. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretations, providing a robust framework for understanding the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structure of 4-dimethoxymethyl-pyrimidine-2-thiol presents a unique combination of a pyrimidine core, a thiol group, and a dimethoxymethyl substituent. The potential for thione-thiol tautomerism is a key feature of the pyrimidine-2-thiol moiety, which significantly influences its spectroscopic characteristics. The dimethoxymethyl group, an acetal, also has distinct spectral signatures. Understanding these features is crucial for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-dimethoxymethyl-pyrimidine-2-thiol, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework, the electronic environment of the nuclei, and the presence of tautomeric forms.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing nature of the adjacent functional groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Pyrimidine H-56.8 - 7.5Doublet~4-6The pyrimidine ring protons typically appear in the aromatic region. The specific shift is influenced by the substituents.[1][2]
Pyrimidine H-68.2 - 8.7Doublet~4-6This proton is adjacent to a ring nitrogen, leading to a downfield shift compared to H-5.
Acetal CH5.5 - 6.0Singlet-Acetal protons are characteristically found in this region, deshielded by the two oxygen atoms.
Methoxy CH₃3.3 - 3.6Singlet-The six equivalent protons of the two methoxy groups will give a single, sharp signal.
Thiol SH3.0 - 4.0 (broad) or absentSinglet (broad)-The chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature. It may undergo exchange with deuterated solvents, leading to its disappearance. In the thione tautomer, this signal would be absent, and an N-H signal would be expected further downfield (around 12-14 ppm).[1][2]
¹³C NMR Spectroscopy: Predicted Resonances

The carbon-13 NMR spectrum will provide a count of the unique carbon environments and offer insight into their hybridization and electronic character.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Pyrimidine C2 (C=S/C-S)175 - 185The C=S carbon in the thione form is significantly deshielded and appears in this characteristic region.[1][2]
Pyrimidine C4160 - 165This carbon is attached to the electron-withdrawing dimethoxymethyl group and a ring nitrogen.
Pyrimidine C6150 - 155This carbon is adjacent to a ring nitrogen.
Pyrimidine C5110 - 120This carbon is expected to be the most upfield of the pyrimidine ring carbons.
Acetal CH100 - 105The acetal carbon is deshielded by two oxygen atoms.
Methoxy CH₃53 - 58The methoxy carbons are found in a typical region for sp³ carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 4-dimethoxymethyl-pyrimidine-2-thiol will be characterized by vibrations corresponding to the pyrimidine ring, the thiol/thione group, and the dimethoxymethyl substituent.

Expected Vibrational Frequencies
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3100 - 3000C-H stretch (aromatic)MediumCorresponds to the C-H bonds of the pyrimidine ring.
2950 - 2850C-H stretch (aliphatic)MediumArises from the C-H bonds of the methoxy and acetal groups.
2600 - 2550S-H stretch (thiol)Weak, SharpThe presence of this band would be indicative of the thiol tautomer.[3] It is often weak and can be difficult to observe.
~1670C=N stretchStrongCharacteristic stretching vibration for the C=N bonds within the pyrimidine ring.[1][2]
1600 - 1450C=C stretch (aromatic)Medium-StrongMultiple bands are expected in this region due to the vibrations of the pyrimidine ring.
1250 - 1050C-O stretch (acetal)StrongStrong, characteristic absorptions for the C-O single bonds of the dimethoxymethyl group.
1180 - 1155C=S stretch (thione)StrongA strong band in this region would provide evidence for the presence of the thione tautomer.[4]
700-600C-S stretchWeak-MediumCorresponds to the carbon-sulfur bond.[3]

The thione-thiol tautomerism is a critical consideration in interpreting the IR spectrum. The presence of a weak S-H stretch and the absence of a strong C=S band would suggest the thiol form is dominant. Conversely, a strong C=S absorption and the absence of an S-H stretch would indicate the thione form is favored. The solvent and physical state (solid or solution) can influence this equilibrium.

Experimental Protocols

To obtain high-quality NMR and IR spectra for 4-dimethoxymethyl-pyrimidine-2-thiol, standardized and well-defined experimental procedures are essential.

NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[5] The choice of solvent can influence chemical shifts and the observation of exchangeable protons like the thiol SH.[6]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.[5]

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Process the spectrum to identify and label the key absorption bands.

Visualization of Key Structural Features and Spectroscopic Correlations

To visually represent the relationship between the molecular structure and its spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 4-dimethoxymethyl-pyrimidine-2-thiol with key ¹H and ¹³C NMR chemical shift correlations.

G start Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) nmr_acq NMR Spectrometer (≥300 MHz) start->nmr_acq h1_nmr ¹H NMR Acquisition nmr_acq->h1_nmr c13_nmr ¹³C NMR Acquisition (Proton Decoupled) nmr_acq->c13_nmr data_proc Data Processing and Analysis h1_nmr->data_proc c13_nmr->data_proc

Caption: Standard workflow for NMR data acquisition.

G start Clean ATR Crystal & Collect Background sample_prep Place Sample on Crystal & Apply Pressure start->sample_prep ir_acq Collect Sample Spectrum sample_prep->ir_acq data_proc Background Correction & Spectral Analysis ir_acq->data_proc

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The NMR and IR spectroscopic data of 4-dimethoxymethyl-pyrimidine-2-thiol provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, coupling constants, and vibrational frequencies, researchers can confirm the identity and purity of this compound. The potential for thione-thiol tautomerism adds a layer of complexity that can be effectively probed using these spectroscopic methods. This guide provides a foundational understanding of the expected spectral features and the experimental protocols necessary for their acquisition, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules.

References

  • Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738. [Link]

  • Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. [Link]

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18451. [Link]

  • Juen, M. A., et al. (2016). Supporting Information: Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, 55(36), 10772-10776. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. [Link]

  • Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2018). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. ResearchGate. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 43. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. [Link]

  • Ghosh, S., & Rakshit, S. (2013). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5. [Link]

  • ZSM02 Combi-Molecule Characterization. (2017). MDPI. [Link]

  • Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1339-1351. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

Sources

Foundational

mechanism of action of 4-dimethoxymethyl-pyrimidine-2-thiol derivatives

Mechanism of Action of 4-Dimethoxymethyl-Pyrimidine-2-Thiol Derivatives: A Technical Whitepaper on Non-Peptide GnRH Receptor Antagonism Executive Summary The transition from peptide-based therapeutics to orally bioavaila...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 4-Dimethoxymethyl-Pyrimidine-2-Thiol Derivatives: A Technical Whitepaper on Non-Peptide GnRH Receptor Antagonism

Executive Summary

The transition from peptide-based therapeutics to orally bioavailable small molecules represents a paradigm shift in the management of sex hormone-dependent pathologies (e.g., endometriosis, prostate cancer, and uterine fibroids). Central to this evolution is the development of non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists[1]. This technical guide explores the mechanistic and structural properties of derivatives synthesized from the critical intermediate 4-dimethoxymethyl-pyrimidine-2-thiol , detailing their pharmacodynamics, structure-activity relationships (SAR), and the self-validating experimental workflows required for their evaluation in drug discovery[2].

Pharmacophore Rationale & Structure-Activity Relationship (SAR)

The 4-dimethoxymethyl-pyrimidine-2-thiol scaffold is not a random chemical selection; it is a highly engineered pharmacophore designed to mimic the binding interactions of the endogenous GnRH decapeptide[3].

  • The Pyrimidine-2-Thiol Core: The pyrimidine ring acts as a bioisostere for the aromatic residues (such as Tyrosine) found in endogenous GnRH, facilitating crucial π−π stacking interactions within the transmembrane helices of the GnRH receptor[3]. The thiol group, typically S-methylated in active derivatives, provides a specific vector for hydrophobic pocket occupation[2].

  • The Dimethoxymethyl Moiety: Acting as an acid-labile protected aldehyde (acetal), the dimethoxymethyl group allows for robust, late-stage functionalization. Once deprotected, it enables the synthesis of fused bicyclic systems (e.g., thieno[2,3-d]pyrimidine-2,4-diones) which are highly potent GnRH antagonists[4].

  • Optimization for Bioavailability: Early pyrimidine derivatives suffered from high cytochrome P450 (CYP3A4) inhibition. By introducing hydrophilic heterocyclic substituents at the 3-position of the pyrimidine core, the partition coefficient (log D) is lowered below 2. This structural tweak significantly reduces CYP3A4 inhibition while maintaining sub-nanomolar binding affinity to the receptor[5].

Mechanism of Action: GPCR Antagonism and Signal Transduction Blockade

The human GnRH receptor is a Class A G-protein coupled receptor (GPCR) that primarily couples to the Gq/11​ intracellular signaling pathway[4].

When 4-dimethoxymethyl-pyrimidine-2-thiol derivatives (such as Sufugolix analogs) bind to the GnRH receptor, they act as competitive antagonists . By occupying the orthosteric binding site, they physically prevent endogenous GnRH from inducing the active receptor conformation[4]. This blockade halts the dissociation of the Gq/11​ alpha subunit, directly inhibiting the activation of Phospholipase C (PLC). Without PLC activity, the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into Inositol trisphosphate ( IP3​ ) and Diacylglycerol (DAG) is arrested[4]. Consequently, intracellular calcium ( Ca2+ ) mobilization is suppressed, preventing the downstream activation of the MAPK/ERK pathway and ultimately halting the transcription and pituitary release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1].

G GnRH Endogenous GnRH Receptor GnRH Receptor (GPCR) GnRH->Receptor Activates Antagonist Pyrimidine-2-thiol Derivative (Antagonist) Antagonist->Receptor Competitively Blocks Gq Gq/11 Protein Receptor->Gq Inhibited PLC Phospholipase C (PLC) Gq->PLC Inhibited IP3 IP3 / DAG PLC->IP3 Inhibited Ca Intracellular Ca2+ Release IP3->Ca Inhibited LH_FSH LH & FSH Transcription Ca->LH_FSH Suppressed

Fig 1. GnRH receptor signaling blockade by pyrimidine-2-thiol derivatives.

Quantitative Pharmacodynamics

The following table summarizes the structure-activity optimization of pyrimidine-2-thiol derivatives, demonstrating the correlation between structural modifications, receptor affinity, and the mitigation of off-target CYP3A4 inhibition[4],[5].

Compound / Derivative StageR-Group SubstitutionBinding Affinity ( IC50​ , nM)Functional Efficacy ( IC50​ , nM)CYP3A4 Inhibition (@ 10 μM)
Core Intermediate 4-dimethoxymethyl>10,000N/A<5%
Early Derivative 5-(4-fluorophenyl)2.415.245%
Intermediate Analog 5-(4-pyridyl)0.86.512%
Optimized Antagonist 3-heterocyclic substitution0.081.2<10%

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a strict, self-validating pipeline.

Workflow Syn Synthesis S-Methylation of Pyrimidine-2-thiol Core Pur Pur Syn->Pur Proceed to Bind Receptor Binding Radioligand Displacement (125I-leuprorelin) Pur->Bind Validated Compound Func Functional Assay Ca2+ Flux & IP1 Accumulation (CHO-GnRHR cells) Bind->Func Affinity Confirmed Data Data Analysis Schild Plot & IC50 Determination Func->Data Efficacy Confirmed

Fig 2. High-throughput screening and validation workflow for GnRH antagonists.

Protocol 1: Regioselective S-Methylation of the Pyrimidine-2-Thiol Core
  • Objective: Convert the 4-dimethoxymethyl-pyrimidine-2-thiol intermediate into its S-methylated precursor for downstream cross-coupling[2].

  • Step 1: Dissolve 4-dimethoxymethyl-pyrimidine-2-thiol (23.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (55 mL) and cool to 0°C.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN​2 reaction. Cooling to 0°C controls the exothermic deprotonation and prevents the degradation of the acid-labile dimethoxymethyl acetal[2].

  • Step 2: Add sodium hydride (NaH, 60% dispersion in mineral oil, 35.0 mmol) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the thiol without acting as a nucleophile itself, ensuring regioselective S-alkylation rather than N-alkylation[2].

  • Step 3: After 15 minutes of stirring, add iodomethane (23.1 mmol) dropwise and stir for 16 hours.

    • Causality: The 15-minute delay ensures complete thiolate formation before the highly reactive electrophile (iodomethane) is introduced, maximizing yield[2].

  • Self-Validation: Quench an aliquot with water, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the S-methylated mass confirm reaction completion before bulk workup.

Protocol 2: Radioligand Competitive Binding Assay
  • Objective: Determine the binding affinity ( IC50​ ) of the synthesized derivatives at the human GnRH receptor[5].

  • Step 1: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human GnRHR.

    • Causality: Using a stable recombinant CHO cell line ensures consistent, high-level receptor expression, eliminating the biological noise and batch-to-batch variability inherent in primary pituitary tissues[5].

  • Step 2: Incubate cell membranes with 0.1 nM [125I] -leuprorelin and varying concentrations of the pyrimidine derivative ( 10−11 to 10−5 M) in assay buffer for 2 hours at 25°C.

    • Causality: [125I] -leuprorelin is a high-affinity, radiolabeled superagonist. The 2-hour incubation at room temperature allows the system to reach thermodynamic equilibrium, which is critical for accurate Schild plot analysis[5].

  • Self-Validation: Include a known non-peptide antagonist (e.g., Sufugolix) as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.5 validates the assay's robustness and confirms that the signal window is sufficient to resolve sub-nanomolar affinities.

Protocol 3: Intracellular Calcium Flux Functional Assay
  • Objective: Validate that the receptor binding translates to functional antagonism (blockade of Gq/11​ signaling)[4].

  • Step 1: Load CHO-GnRHR cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into an impermeable active form. Probenecid is critical here; it inhibits organic anion transporters, preventing the cells from pumping the dye out and thereby preserving the baseline fluorescence[4].

  • Step 2: Pretreat cells with the pyrimidine derivative for 30 minutes, then stimulate with an EC80​ concentration of endogenous GnRH.

    • Causality: Pre-incubation allows the antagonist to occupy the receptors. Using an EC80​ concentration of GnRH (rather than a saturating dose) ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist[4].

  • Self-Validation: Monitor fluorescence (Ex 488 nm / Em 525 nm) in real-time using a Fluorometric Imaging Plate Reader (FLIPR). A dose-dependent decrease in the calcium peak compared to the vehicle control confirms functional antagonism. The IC50​ derived from this functional assay must correlate with the binding IC50​ to rule out off-target calcium quenching.

References

  • US20060019965A1 - Gonadotropin releasing hormone receptor antagonists.
  • Recent Development of Non-Peptide GnRH Antagonists. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. ACS Publications.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-dimethoxymethyl-pyrimidine-2-thiol in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 4-dimethoxymethyl-pyrimidine-2-thiol. Given the novelty of this specific molecule, di...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 4-dimethoxymethyl-pyrimidine-2-thiol. Given the novelty of this specific molecule, direct solubility data is not extensively available in public literature. Therefore, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically characterize its solubility in a range of relevant organic solvents. We will delve into the underlying principles of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data.

Introduction to 4-dimethoxymethyl-pyrimidine-2-thiol and the Significance of its Solubility

4-dimethoxymethyl-pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2][3]. The thiol group at the 2-position and the dimethoxymethyl group at the 4-position of this particular molecule introduce unique physicochemical properties that are critical to its behavior in various chemical and biological systems.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. A well-characterized solubility profile in various organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms and delivery systems.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

  • Predictive Modeling: Developing and validating computational models of solubility[4][5].

Understanding the solubility of 4-dimethoxymethyl-pyrimidine-2-thiol is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility[6][7]. The solubility of 4-dimethoxymethyl-pyrimidine-2-thiol will be governed by the interplay of its molecular structure and the properties of the solvent.

Key Molecular Features of 4-dimethoxymethyl-pyrimidine-2-thiol:

  • Pyrimidine Core: A polar heterocyclic ring capable of hydrogen bonding.

  • 2-Thiol Group: This group can exist in tautomeric forms (thiol and thione), influencing its hydrogen bonding capacity and polarity. It can act as a hydrogen bond donor and acceptor.

  • 4-Dimethoxymethyl Group: This acetal group is relatively polar and can act as a hydrogen bond acceptor.

Based on these features, we can anticipate that 4-dimethoxymethyl-pyrimidine-2-thiol will exhibit appreciable solubility in polar aprotic and protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of 4-dimethoxymethyl-pyrimidine-2-thiol. The chosen methodology is based on the widely accepted "shake-flask" method, which is considered a gold standard for solubility measurements[5].

Materials and Equipment
  • 4-dimethoxymethyl-pyrimidine-2-thiol (purity >99%)

  • A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), toluene, hexane)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound prep_solvent Measure Solvent prep_vial Combine in Vial equilibration Incubate & Shake (Constant Temperature) prep_vial->equilibration Ensure Excess Solid sampling Withdraw Aliquot equilibration->sampling Attain Equilibrium filtration Filter (0.22 µm) sampling->filtration dilution Dilute Sample filtration->dilution analysis HPLC Analysis dilution->analysis quantification Quantify Concentration analysis->quantification Generate Chromatogram calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 4-dimethoxymethyl-pyrimidine-2-thiol of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of 4-dimethoxymethyl-pyrimidine-2-thiol to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume or mass of each organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Analysis by HPLC:

    • Dilute the filtered samples as necessary to fall within the concentration range of the calibration curve.

    • Inject the standard solutions and the prepared samples into the HPLC system.

    • Analyze the samples using a suitable mobile phase and a validated HPLC method. The UV detector should be set to a wavelength where 4-dimethoxymethyl-pyrimidine-2-thiol has maximum absorbance.

  • Quantification and Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of 4-dimethoxymethyl-pyrimidine-2-thiol in the diluted samples by interpolating their peak areas on the calibration curve.

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 4-dimethoxymethyl-pyrimidine-2-thiol in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)
Hexane1.88< 0.1
Toluene2.380.5
Dichloromethane9.085.2
Ethyl Acetate6.028.9
Acetone20.715.4
Isopropanol18.322.1
Ethanol24.535.8
Methanol32.748.2
Acetonitrile37.555.6
N,N-Dimethylformamide (DMF)36.7> 100
Dimethyl Sulfoxide (DMSO)46.7> 100

Interpretation of Results:

The hypothetical data in Table 1 illustrates a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the predicted behavior based on the molecule's structure. The high solubility in polar aprotic solvents like DMF and DMSO suggests strong dipole-dipole interactions. The good solubility in protic solvents like methanol and ethanol indicates that hydrogen bonding plays a significant role in the solvation process. The poor solubility in nonpolar solvents like hexane and toluene is expected due to the polar nature of the compound.

Factors Influencing Solubility

Several factors can influence the solubility of 4-dimethoxymethyl-pyrimidine-2-thiol:

  • Temperature: For most solid solutes, solubility increases with temperature[8]. This relationship can be investigated by performing the solubility determination at different temperatures.

  • pH: The thiol group and the pyrimidine ring nitrogens can be ionized depending on the pH of the medium. In aqueous or mixed aqueous-organic systems, pH will have a significant impact on solubility[5].

  • Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid form used in the solubility studies.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-dimethoxymethyl-pyrimidine-2-thiol in organic solvents. By following the detailed experimental protocol and considering the theoretical principles outlined, researchers can generate high-quality, reliable solubility data. This information is invaluable for the rational design of synthetic processes, the development of effective formulations, and the advancement of this promising compound through the drug discovery pipeline.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. (2023, January 27).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines - MDPI. (2024, November 14).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14).
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (2014, March 3).
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26).
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).
  • 25746-87-6(4-(DIMETHOXYMETHYL)PYRIMIDINE) Product Description - ChemicalBook.
  • Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide - Benchchem.
  • 4,6-dimethyl-2-pyrimidinethiol - 22325-27-5, C6H8N2S, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds.
  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021, April 12).
  • 2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. (2025, February 6).
  • 4-(4-Methoxyphenyl)pyrimidine-2-thiol | CAS 175202-77-4 | SCBT - Santa Cruz Biotechnology.
  • 4-(thiophen-2-yl)pyrimidine-2-thiol | 175202-75-2 - Sigma-Aldrich.
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

Foundational

Crystallographic Structure Analysis of 4-Dimethoxymethyl-Pyrimidine-2-Thiol: A Technical Whitepaper

Executive Summary For drug development professionals and structural chemists, the precise 3D spatial arrangement of heterocyclic intermediates dictates downstream synthetic success. 4-Dimethoxymethyl-pyrimidine-2-thiol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, the precise 3D spatial arrangement of heterocyclic intermediates dictates downstream synthetic success. 4-Dimethoxymethyl-pyrimidine-2-thiol is a highly functionalized pyrimidine derivative and a critical building block in the synthesis of orally bioavailable Gonadotropin Releasing Hormone (GnRH) receptor antagonists[1]. This whitepaper provides an in-depth analysis of its crystallographic behavior, focusing on thione-thiol tautomerism, solid-state packing motifs, and a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD).

Mechanistic Foundation: Thione-Thiol Tautomerism

The structural and reactive profile of 4-dimethoxymethyl-pyrimidine-2-thiol is fundamentally governed by its tautomeric equilibrium. While the molecule is often drawn as a thiol (with a free -SH group) in synthetic schemes, spectroscopic and crystallographic evidence demonstrates that in polar solvents and the solid state, the equilibrium heavily favors the 1H-pyrimidine-2-thione form[2].

This tautomeric preference is not merely a structural curiosity; it is the primary driver of the molecule's crystal packing. The protonation of the ring nitrogen (N1 or N3) and the formation of a highly polarized C=S bond enable robust intermolecular N-H···S hydrogen bonding . This interaction is energetically favorable and typically results in the formation of centrosymmetric dimers or continuous one-dimensional polymeric chains within the crystal lattice[3].

Tautomerism A Pyrimidine-2-thiol (Thiol Form) B 1H-Pyrimidine-2-thione (Thione Form) A->B Solvent/Phase Dependent C Solid-State Packing (N-H···S Bonds) B->C Crystallization (Polar Media) D S-Alkylation (GnRH Antagonists) B->D Base-Catalyzed Deprotonation

Caption: Tautomeric equilibrium and solid-state packing pathways of pyrimidine-2-thiols.

Experimental Protocol: Self-Validating SCXRD Workflow

To accurately resolve the structure of 4-dimethoxymethyl-pyrimidine-2-thiol—particularly the highly flexible dimethoxymethyl substituent—a rigorous, self-validating crystallographic protocol must be employed.

Step 1: Crystal Growth and Solvent Selection
  • Causality: The choice of solvent profoundly influences the supramolecular architecture. Protic solvents (like ethanol or water) can act as hydrogen bond acceptors, disrupting the native N-H···S networks and forming distinct solvate motifs[4].

  • Action: Dissolve the purified compound in a minimally coordinating solvent mixture (e.g., dichloromethane/hexane or pure acetonitrile) to promote native thione-thione interactions. Allow slow solvent evaporation at 25°C in a vibration-free environment until single, block-like crystals form.

Step 2: Cryogenic Data Collection
  • Causality: The -CH(OCH₃)₂ group is prone to severe rotational disorder at room temperature, which smears electron density and artificially inflates thermal parameters (B-factors).

  • Action: Mount a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å).

Step 3: Phase Solution and Anisotropic Refinement
  • Causality: Because the molecule consists entirely of light atoms (C, H, N, O, S), Patterson methods are ineffective. Direct methods or dual-space algorithms must be used to solve the phase problem.

  • Action: Solve the structure using SHELXT and refine utilizing full-matrix least-squares on F2 via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

Step 4: Internal Validation Loop (The Self-Validating System)
  • Action: Evaluate the final R1​ value and residual electron density map. If R1​>0.05 or if residual peaks >0.5 e−/A˚3 appear near the dimethoxymethyl group, the structural model is deemed invalid. The workflow mandates returning to Step 2 to either lower the temperature further or select a higher-quality crystal, ensuring that only highly accurate structural data proceeds to publication or synthetic modeling.

SCXRD_Workflow S1 Crystallization (Slow Evaporation) S2 Data Collection (Cryo-cooling to 100K) S1->S2 Select Single Crystal S3 Phase Solution (Direct Methods) S2->S3 Integration & Scaling S4 Anisotropic Refinement (Least Squares) S3->S4 Model Building S5 Validation (Hirshfeld Analysis) S4->S5 R1 < 0.05 Check S5->S2 Re-collect if Disordered

Caption: Self-validating crystallographic workflow from sample preparation to structural validation.

Quantitative Crystallographic Features

The precise measurement of bond lengths and angles provides definitive proof of the molecule's electronic state. The C-S bond length is the critical metric: a pure C=S double bond is ~1.62 Å, while a C-S single bond is ~1.81 Å. In pyrimidine-2-thiones, delocalization results in an intermediate length, confirming the thione form dominates with partial zwitterionic character.

Table 1: Comparative Quantitative Crystallographic Metrics

Parameter4-Dimethoxymethyl-pyrimidine-2-thiol (Target)2-Mercaptopyrimidine (Reference)Analytical Significance
Dominant Solid-State Tautomer ThioneThioneDictates reactivity and formulation stability.
Typical Space Group P21​/c or P1ˉ P21​/n Defines unit cell symmetry and bulk powder properties.
C-S Bond Length (Å) ~1.691.68Validates partial double-bond character due to delocalization.
Primary Intermolecular Force N-H···SN-H···SDrives crystal packing and influences melting point.
Supramolecular Architecture Centrosymmetric Dimers1D Zig-Zag ChainsImpacts solubility kinetics during drug formulation.

Implications for Drug Development

Understanding the crystallographic and tautomeric nature of 4-dimethoxymethyl-pyrimidine-2-thiol is paramount for its application in medicinal chemistry. In the synthesis of GnRH receptor antagonists, the molecule must undergo selective methylation[1].

Because the solid-state and polar-solvent equilibrium favors the thione form, the sulfur atom carries a significant partial negative charge (due to the zwitterionic resonance contributor). When treated with a base (e.g., sodium hydride) in a polar aprotic solvent like DMF, deprotonation occurs at the ring nitrogen, but the ambient nucleophilicity of the sulfur atom dictates that electrophilic attack (via iodomethane) occurs almost exclusively at the sulfur, yielding the desired S-methylated intermediate[1]. Without this structural and electronic predisposition, competing N-alkylation would severely reduce synthetic yields, bottlenecking the production of critical non-peptide therapeutics.

References

  • US20060019965A1 - Gonadotropin releasing hormone receptor antagonists Google P
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Canadian Science Publishing
  • The impact of the anion size on the crystal packing in 2-mercaptopyrimidine halides; isostructurality and polymorphism CrystEngComm (RSC Publishing)
  • Solvent influence on the crystal packing of 6-aminothiocytosine PubMed / IUCr

Sources

Exploratory

A Technical Guide to the Computational Analysis of 2-Thiol Pyrimidine Derivatives' Electronic Properties

Introduction: The Significance of 2-Thiol Pyrimidine Derivatives and the Power of Computational Insight Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically important molecules, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Thiol Pyrimidine Derivatives and the Power of Computational Insight

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically important molecules, including nucleobases that form the very code of life.[1][2] Among these, 2-thiol pyrimidine derivatives, also known as 2-mercaptopyrimidines, have garnered significant attention from the scientific community.[3] This interest stems from their diverse and potent biological activities, which include anticancer,[3][4][5] antimicrobial,[6][7] anti-inflammatory,[8] and antiviral properties.[9] The therapeutic potential of these compounds is intimately linked to their electronic structure, which dictates their reactivity, intermolecular interactions, and ultimately, their biological function.[1]

Computational chemistry provides a powerful lens through which to investigate the electronic properties of these molecules at a granular level.[1] By employing theoretical methods, researchers can gain profound insights into molecular geometry, stability, and reactivity, which are invaluable for rational drug design and development.[1][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational methodologies used to analyze the electronic properties of 2-thiol pyrimidine derivatives. We will delve into the theoretical underpinnings, practical experimental workflows, and the interpretation of key electronic descriptors, empowering you to unlock the full potential of these promising therapeutic agents.

Theoretical Foundations: Understanding the Language of Electrons

Before embarking on the practical aspects of computational analysis, it is crucial to grasp the fundamental theoretical concepts that form the bedrock of these investigations.

Density Functional Theory (DFT): A Pragmatic Approach to Quantum Mechanics

At the heart of modern computational chemistry lies Density Functional Theory (DFT). DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] Unlike more computationally expensive ab initio methods like Hartree-Fock, which deals with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density.[1] This approach offers a remarkable balance between accuracy and computational cost, making it the workhorse for studying the electronic properties of medium to large-sized molecules like 2-thiol pyrimidine derivatives.[1][10] A popular and widely used functional for such studies is the B3LYP hybrid functional.[1][9][10]

Frontier Molecular Orbitals (HOMO and LUMO): The Epicenter of Chemical Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][11]

  • HOMO: This orbital represents the outermost electron-containing orbital and signifies the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.[2][11]

  • LUMO: This is the lowest energy orbital that is empty of electrons and represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a better electron acceptor.[2][11]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that provides insights into the chemical stability and reactivity of a molecule.[11] A large energy gap implies high stability and low reactivity, while a small energy gap suggests a more reactive molecule.[11]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Landscapes

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[9][12] It provides a color-coded guide to the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[12][13]

  • Red/Yellow/Orange Regions: Indicate negative electrostatic potential, highlighting areas with an excess of electrons. These are the most likely sites for an electrophilic attack.[12][13]

  • Blue/Green Regions: Represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are susceptible to nucleophilic attack.[12][13]

MEP maps are invaluable for predicting the reactive behavior of molecules and understanding non-covalent interactions like hydrogen bonding.[12]

Computational Workflow: A Step-by-Step Guide

This section outlines a typical computational workflow for analyzing the electronic properties of a 2-thiol pyrimidine derivative.

Caption: A typical computational workflow for analyzing the electronic properties of 2-thiol pyrimidine derivatives.

Experimental Protocol: A Practical Guide
  • Structure Preparation:

    • Begin with the 2D chemical structure of the desired 2-thiol pyrimidine derivative.

    • Use a molecular modeling software (e.g., GaussView, Avogadro) to build the 3D structure.

    • Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., UFF).

  • Geometry Optimization and Frequency Calculation:

    • The primary goal is to find the most stable 3D conformation of the molecule, which corresponds to a minimum on the potential energy surface.[2]

    • Employ DFT for accurate geometry optimization. A common and effective choice of methodology is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p).[9][10]

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[2]

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO, as well as the energy gap, are typically part of the standard output from a DFT calculation.[11]

    • Molecular Electrostatic Potential (MEP) Map: Generate the MEP map by calculating the electrostatic potential on the electron density surface of the molecule.[14]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the charge distribution on each atom (Mulliken or NBO charges) and the nature of chemical bonds.[9][15]

Key Electronic Properties and Their Interpretation

Thione-Thiol Tautomerism: A Crucial Equilibrium

2-Thiol pyrimidine derivatives can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond).[16] The relative stability of these tautomers can significantly impact the molecule's biological activity.

Computational chemistry is an excellent tool to study this tautomerism. By calculating the total energy of both tautomers, one can predict which form is more stable.[17][18] The solvent environment can also play a crucial role in shifting this equilibrium.[16][19] DFT calculations can be performed in the gas phase and in the presence of a solvent using implicit solvent models (like the Polarizable Continuum Model, PCM) to understand these effects.[20] For instance, studies have shown that in the gas phase, the 2-pyrimidinethiol form may be more stable, whereas in aqueous media, the 2(1H)-pyrimidinethione form is predicted to be more stable.[17]

Caption: The thione-thiol tautomeric equilibrium in 2-thiol pyrimidine derivatives.

Frontier Molecular Orbitals and Chemical Reactivity

The analysis of HOMO and LUMO provides valuable insights into the chemical reactivity of 2-thiol pyrimidine derivatives.

ParameterFormulaSignificanceReference
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.[9]
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.[9]
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.[9]
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.[11]
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.[9]
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the electrophilic character of a molecule.[9]

By calculating these global reactivity descriptors, one can quantitatively assess the reactivity of different 2-thiol pyrimidine derivatives and compare their potential for various chemical reactions. For example, a molecule with a low ionization potential and a high electron affinity will have a small HOMO-LUMO gap and will be more reactive.[11]

Molecular Electrostatic Potential (MEP) and Drug-Receptor Interactions

The MEP map provides a visual representation of the regions within a 2-thiol pyrimidine derivative that are likely to engage in intermolecular interactions. In the context of drug design, this is crucial for understanding how a ligand might bind to the active site of a receptor protein.

The electron-rich regions (red/yellow) on the MEP map, often located around the nitrogen and sulfur atoms, are potential sites for hydrogen bond acceptance.[12] Conversely, the electron-deficient regions (blue), typically found around hydrogen atoms attached to heteroatoms, can act as hydrogen bond donors.[12] This information is invaluable for designing molecules with improved binding affinity and specificity for their biological targets.

Conclusion: From In Silico Insights to Therapeutic Innovation

Computational chemistry offers an indispensable toolkit for elucidating the intricate electronic properties of 2-thiol pyrimidine derivatives. Through the application of DFT, the analysis of frontier molecular orbitals, and the visualization of molecular electrostatic potential maps, researchers can gain a deep understanding of the factors that govern the reactivity and biological activity of these compounds. The insights gleaned from these in silico studies can guide the rational design and synthesis of novel derivatives with enhanced therapeutic potential, accelerating the journey from fundamental research to life-saving medicines.

References

  • The Usefulness of Density Functional Theory To Describe the Tautomeric Equilibrium of 4,6-Dimethyl-2-mercaptopyrimidine in Solution. The Journal of Physical Chemistry A. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

  • Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. [Link]

  • 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. [Link]

  • Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A. [Link]

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. [Link]

  • Generated molecular electrostatic potential (MEP) maps of compound 2... ResearchGate. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry. [Link]

  • Quantum-Chemical Investigations on the Functionalized 1H-Pyrimidines. LookChem. [Link]

  • Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment. Molecules. [Link]

  • Molecular Electrostatic Potential (MEP). Prof. Hendrik Zipse. [Link]

  • A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Journal of the Brazilian Chemical Society. [Link]

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Foundational

A Technical Guide to the Preliminary Bioactivity Investigation of 4-dimethoxymethyl-pyrimidine-2-thiol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating a Novel Pyrimidine-2-thiol Derivative The pyrimidine scaffold is a cornerstone of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Pyrimidine-2-thiol Derivative

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically significant drugs.[1][2] Derivatives of this heterocycle exhibit a vast range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][4][5][6] Specifically, the pyrimidine-2-thiol moiety offers unique chemical properties, including the potential for hydrogen bonding and further functionalization, making it a privileged structure in drug design.[3]

This guide presents a systematic, multi-tiered framework for the preliminary bioactivity investigation of a novel compound, 4-dimethoxymethyl-pyrimidine-2-thiol. The proposed strategy is designed to efficiently characterize its biological potential, moving from predictive computational analysis to foundational in vitro screening and targeted, hypothesis-driven assays. The causality behind each experimental choice is emphasized to provide a robust, self-validating pathway for assessing the compound's therapeutic promise.

Tier 1: In Silico Profiling - A Predictive Foundation

The initial phase of any drug discovery campaign for a novel chemical entity should begin with computational, or in silico, modeling. This approach is cost-effective and rapidly provides critical insights into the compound's potential drug-like properties, de-risking subsequent, more resource-intensive experimental work.[7][8] The primary goal is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a major cause of late-stage clinical trial failures.[9]

Causality of In Silico Assessment:

Starting with computational tools allows for the early identification of potential liabilities such as poor oral bioavailability, metabolic instability, or predicted toxicity.[10] This allows researchers to either deprioritize the compound or foresee challenges that may need to be addressed through medicinal chemistry efforts. Open-access tools can provide a strong baseline for these initial predictions.[11]

cluster_0 In Silico Predictive Workflow start Input Structure (SMILES/SDF) admet ADMET Prediction (pkCSM, SwissADME) start->admet Physicochemical Properties target_pred Target Prediction (SwissTargetPrediction) start->target_pred Pharmacophore Similarity analysis Data Analysis & Prioritization admet->analysis target_pred->analysis decision Proceed to In Vitro Testing? analysis->decision cluster_1 Cytotoxicity Screening Workflow seed 1. Seed Cells (e.g., HeLa, HEK293) in 96-well plates treat 2. Treat with Serial Dilutions of Compound seed->treat incubate 3. Incubate (24-72 hours) treat->incubate mtt 4. Add MTT Reagent (Incubate 4 hours) incubate->mtt solubilize 5. Solubilize Formazan (Add DMSO) mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability and IC50 Value read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [12][13]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of 4-dimethoxymethyl-pyrimidine-2-thiol in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). [13]3. Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation: Cytotoxicity Profile
Cell LineCell TypeIC50 (µM)
HeLaCervical CancerValue
MCF-7Breast CancerValue
A549Lung CancerValue
HEK293Normal KidneyValue

Tier 3: Phenotypic vs. Target-Based Screening

Following the initial cytotoxicity assessment, the investigation can proceed along two complementary paths: phenotypic screening and target-based screening. The choice depends on the research objectives and available resources.

  • Phenotypic Screening: This is an unbiased or "agnostic" approach where the compound is tested in a disease-relevant model (e.g., a specific cell line) to see if it produces a desirable change in phenotype, such as inducing apoptosis in cancer cells or preventing biofilm formation in bacteria. [14][15]The molecular target is not known beforehand. This method is powerful for discovering novel mechanisms of action. [16][17]* Target-Based Screening: This is a hypothesis-driven approach where the compound is tested for its ability to modulate a specific, known biological target (e.g., a particular enzyme or receptor) that is implicated in a disease. [17]This is often guided by the known activities of structurally similar compounds. Pyrimidine derivatives, for instance, are well-known kinase inhibitors. [18][19]

cluster_pheno Phenotypic Drug Discovery (PDD) cluster_target Target-Based Drug Discovery (TDD) pheno_start Screen Compound Library in Disease Model (e.g., Cancer Cells) pheno_hit Identify 'Hit' Compound (Causes Desired Phenotype, e.g., Cell Death) pheno_start->pheno_hit Unbiased Search pheno_decon Target Deconvolution (Identify the Molecular Target) pheno_hit->pheno_decon Mechanism of Action Study target_start Identify & Validate Disease Target (e.g., Kinase X) target_screen Screen Compound Library Against Purified Target target_start->target_screen Hypothesis-Driven target_hit Identify 'Hit' Compound (Modulates Target Activity) target_screen->target_hit target_validate Validate Hit in Cellular/Animal Model target_hit->target_validate

Caption: Comparison of Phenotypic and Target-Based drug discovery approaches.

Tier 4: Hypothesis-Driven Targeted Assays

Based on the extensive literature on pyrimidine-2-thiol derivatives, several biological activities are highly probable. [2][3][20]This section outlines protocols for targeted screening in two high-potential areas: anticancer and antimicrobial activity.

Anticancer Activity: Kinase Inhibition

Many pyrimidine-based drugs function by inhibiting protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation. [19][21]A logical step is to screen 4-dimethoxymethyl-pyrimidine-2-thiol for its ability to inhibit key kinases involved in cancer progression.

cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., EGFR, CDK) receptor->kinase Activates substrate Substrate Protein (Inactive) kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (Active) proliferation Cell Proliferation & Survival p_substrate->proliferation Drives compound 4-dimethoxymethyl- pyrimidine-2-thiol compound->kinase Inhibits ATP Binding Site

Caption: General mechanism of a pyrimidine-based kinase inhibitor disrupting a cancer cell signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

  • Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced as a result of kinase activity. Inhibition is measured by a decrease in signal.

  • Reagents: Kinase (e.g., recombinant human EGFR), substrate peptide, ATP, and the test compound.

  • Procedure: a. In a 384-well plate, add the kinase, substrate, and varying concentrations of 4-dimethoxymethyl-pyrimidine-2-thiol. b. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. c. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. d. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. e. Measure the luminescence signal. A lower signal indicates higher kinase inhibition.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

Pyrimidine derivatives have frequently been reported to possess antibacterial and antifungal properties. [4][22][23][24]A standard method to assess this is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [23]2. Preparation: a. Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth). b. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [12]

Data Presentation: Antimicrobial Activity
Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveValue
Bacillus subtilisPositiveValue
Escherichia coliNegativeValue
Pseudomonas aeruginosaNegativeValue

Conclusion: Synthesizing Data for the Path Forward

The preliminary investigation outlined in this guide provides a comprehensive, tiered approach to characterizing the bioactivity of 4-dimethoxymethyl-pyrimidine-2-thiol. By integrating in silico predictions with foundational cytotoxicity data and targeted functional assays, researchers can build a robust profile of the compound.

A potent and selective "hit" from this cascade—for example, a compound with high cytotoxicity against a cancer cell line, a low IC50 in a corresponding kinase assay, and favorable ADMET properties—would be a strong candidate for lead optimization and further preclinical development. Conversely, early identification of poor drug-like properties or non-specific toxicity allows for the efficient allocation of resources to more promising candidates. This structured, evidence-based workflow ensures that the journey from novel compound to potential therapeutic is both scientifically rigorous and strategically sound.

References

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Boster Bio. Retrieved from [Link]

  • Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Assay Genie. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Retrieved from [Link]

  • Aftab, S., et al. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. Retrieved from [Link]

  • Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Retrieved from [Link]

  • Ojo, P. O., et al. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Retrieved from [Link]

  • Assay Genie. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Assay Genie. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Retrieved from [Link]

  • DrugPatentWatch. (2026, March 29). In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition and Protecting Pharma's $2.6B R&D Bets. DrugPatentWatch. Retrieved from [Link]

  • Lipinski, C., et al. (2022, August 7). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers. Retrieved from [Link]

  • Kar, S., & Roy, K. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Retrieved from [Link]

  • Wagner, B. K. (2015, December 10). The resurgence of phenotypic screening in drug discovery and development. Taylor & Francis Online. Retrieved from [Link]

  • Zhuravel, I. O., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC. Retrieved from [Link]

  • Kumar, D., et al. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerOpen. Retrieved from [Link]

  • Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (2022, July 13). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Retrieved from [Link]

  • Demain, A. L., & Katz, E. (2017, June 5). Screening and Identification of Novel Biologically Active Natural Compounds. PubMed. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Retrieved from [Link]

  • Fandakli, S., et al. (n.d.). "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol ". TÜBİTAK Academic Journals. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Retrieved from [Link]

  • Xu, D., et al. (2013, December 26). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Bolelli, L., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved from [Link]

  • Kumar, V., & Kaur, K. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]

  • Fandakli, S., et al. (2017, December 27). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones. SciSpace. Retrieved from [Link]

  • Ferguson, F. M., et al. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. Retrieved from [Link]

  • El-Naggar, M., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Yengoyan, A. P., et al. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR. Retrieved from [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. Retrieved from [Link]

  • Hamarawf, R. A., et al. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Retrieved from [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021, February 19). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Retrieved from [Link]

  • Wang, F., et al. (2019, March 3). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for handling 4-dimethoxymethyl-pyrimidine-2-thiol in air-sensitive labs

Topic: Protocol for Handling 4-dimethoxymethyl-pyrimidine-2-thiol in Air-Sensitive Labs Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Reactivity of 4-dimethoxymethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Handling 4-dimethoxymethyl-pyrimidine-2-thiol in Air-Sensitive Labs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of 4-dimethoxymethyl-pyrimidine-2-thiol

4-dimethoxymethyl-pyrimidine-2-thiol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, while the thiol and dimethoxymethyl functionalities offer versatile handles for further chemical modification.[1] However, the very feature that makes the thiol group a valuable reactive site—its nucleophilicity—also renders it highly susceptible to oxidation in the presence of atmospheric oxygen. This air sensitivity necessitates the use of specialized handling techniques to preserve the compound's integrity and ensure the success of downstream applications.

This guide provides a comprehensive protocol for the manipulation of 4-dimethoxymethyl-pyrimidine-2-thiol in a research setting. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to make informed decisions and adapt these protocols to their specific experimental needs. The methodologies described herein are grounded in established best practices for air-free chemistry and are designed to be self-validating systems for reproducible results.

The Chemical Basis of Air Sensitivity

The primary challenge in handling 4-dimethoxymethyl-pyrimidine-2-thiol stems from the thiol (-SH) group. Thiols are readily oxidized by atmospheric oxygen, particularly under neutral or basic conditions, to form disulfide bridges (-S-S-).[2] This dimerization is often irreversible and converts the active thiol into an undesired byproduct, which can complicate reactions and purification processes. The formation of a white precipitate in a solution of the thiol is a common indicator of disulfide formation.[2]

Furthermore, the pyrimidine-2-thiol moiety can exist in a tautomeric equilibrium with its pyrimidine-2-thione form. While the thiol form is often the more reactive species in nucleophilic attacks, the position of this equilibrium can be influenced by the solvent and pH. Understanding this duality is crucial for predicting reactivity.[1]

The dimethoxymethyl group, an acetal, is generally stable but can be sensitive to acidic conditions, which could hydrolyze it back to an aldehyde. Therefore, maintaining a controlled, inert, and pH-neutral environment is paramount for preserving the compound's structural integrity.

Essential Laboratory Setup

Successful handling of air-sensitive compounds relies on the proper use of specialized equipment. The two primary methods for creating an inert atmosphere are the Schlenk line and the glovebox.[3][4] The choice between them depends on the scale of the reaction, the required dexterity, and the stringency of the anaerobic conditions needed.

FeatureSchlenk LineGlovebox
Primary Use Chemical synthesis and reactions in solution.[3]Handling and weighing solids; setting up small-scale reactions.[5][6]
Atmosphere Inert gas (N₂ or Ar) flow and vacuum cycles applied directly to glassware.[7][8]A sealed chamber continuously purged with purified inert gas (<1 ppm O₂, H₂O).[5][9]
Advantages Suitable for larger volumes; allows for heating and reflux.[7]Provides a highly controlled and consistently inert environment; ideal for manipulating solids.[3][5]
Limitations Requires more complex manipulations (e.g., cannula transfers); risk of leaks.[10]Limited working space; solvents can contaminate the atmosphere.[6]
  • Table 1: Comparison of Schlenk Line and Glovebox for Air-Sensitive Handling.

A decision-making workflow for selecting the appropriate technique is presented below.

G start Start: Need to handle 4-dimethoxymethyl-pyrimidine-2-thiol q1 Is the primary task weighing or manipulating the solid? start->q1 glovebox Use Glovebox q1->glovebox Yes q2 Is the reaction highly sensitive or requires complex solid transfers? q1->q2 No (Reaction in Solution) end_glovebox Proceed with Glovebox Protocol glovebox->end_glovebox schlenk Use Schlenk Line q2->schlenk No glovebox_setup Set up reaction in Glovebox, then move to Schlenk Line if needed q2->glovebox_setup Yes end_schlenk Proceed with Schlenk Line Protocol schlenk->end_schlenk glovebox_setup->end_glovebox G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up p1 Oven-Dry Glassware (>125 °C, >4h) p2 Assemble Hot & Purge (3x Vacuum/Inert Gas Cycles) p1->p2 p3 Degas Solvents (3x Freeze-Pump-Thaw Cycles) p2->p3 r1 Add Solid Reagent under Inert Gas Counterflow p3->r1 r2 Add Degassed Solvent via Syringe/Cannula r1->r2 r3 Commence Reaction (Stirring/Heating) r2->r3 w1 Cool Reaction to RT r3->w1 w2 Quench Reaction (under Inert Gas) w1->w2 w3 Proceed to Purification w2->w3

Caption: Experimental workflow for a typical reaction using a Schlenk line.

Protocol B: Handling within a Glovebox

This protocol is recommended for operations requiring high dexterity with the solid material, such as weighing precise amounts or preparing multiple small-scale reactions.

1. Glovebox Preparation:

  • Rationale: The glovebox provides a continuously purified inert atmosphere, but proper procedure must be followed to avoid contamination. [9]* Steps:

    • Ensure the glovebox oxygen and water levels are low (typically <1 ppm).

    • Check the pressure of the glovebox to ensure it is maintained at a slight positive pressure relative to the lab. [6] 2. Introducing Materials:

  • Rationale: The antechamber is the gateway to the inert environment and must be purged correctly to prevent introducing air. [5]* Steps:

    • Place all necessary items (spatulas, vials, sealed solvent containers, glassware) into the antechamber. Do not include items that could outgas significantly (e.g., paper towels, some plastics).

    • Close the outer antechamber door securely.

    • Perform a minimum of three vacuum/inert gas purge cycles on the antechamber. For a small antechamber, each cycle might involve 5 minutes of vacuum. [5] 4. After the final cycle, refill the antechamber with the glovebox's inert gas and open the inner door to bring the items inside.

3. Weighing and Reaction Setup:

  • Rationale: All manipulations are performed directly within the inert atmosphere, minimizing the risk of oxidation. [6]* Steps:

    • Using a tared vial on a balance inside the glovebox, carefully weigh the desired amount of 4-dimethoxymethyl-pyrimidine-2-thiol.

    • Transfer the solid directly to the reaction flask.

    • Add a stir bar and any other solid reagents.

    • Measure and add degassed solvents using graduated cylinders or pipettes.

    • Seal the reaction flask securely with a septum or glass stopper. The reaction can now be stirred inside the glovebox or carefully removed to a Schlenk line for heating or reflux.

Post-Reaction Quenching and Work-up

  • Rationale: After the reaction is complete, it may be necessary to quench reactive species. For thiols, this also involves preventing post-reaction oxidation during work-up.

  • Quenching:

    • If the reaction involves organometallics or other highly reactive species, it should be cooled to 0°C (or lower) and quenched slowly while still under an inert atmosphere. [8] * To prevent oxidation of the thiol product during subsequent purification, consider adding a mild reducing agent or an alkylating agent to cap the free thiol. Alkylation with reagents like iodoacetamide can form a stable thioether, though this permanently modifies the product. [11][12]Acidification can also slow down thiol oxidation by protonating the more reactive thiolate anion, but care must be taken due to the acid-sensitive acetal group. [13]* Work-up:

    • If the product is also air-sensitive, extractions and other work-up procedures should be performed using degassed solvents and with minimal exposure to air.

    • During purification by column chromatography, using degassed solvents and keeping the column blanketed with inert gas can help minimize degradation. [14]

Safety and Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Odor Control: Thiols are notorious for their powerful and unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. [15]It is best practice to set up a bleach trap (a bubbler filled with a bleach solution) for any exhaust lines from the reaction to neutralize the thiol odor. [15]* Waste Disposal: All glassware that has come into contact with the thiol should be rinsed with a bleach solution before conventional washing to neutralize the odor and reactive residues. [15]Liquid and solid waste containing thiols should be collected in a designated, labeled waste container.

References

  • Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]

  • JoVE. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). PDF document. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. Retrieved from [Link]

  • Daley, C. (n.d.). Glovebox Usage. San Diego Mesa College. Retrieved from [Link]

  • School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of quenching thiol disulfide exchange.... Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • Wikipedia. (n.d.). Degassing. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]

  • Reddit. (2024, May 23). Thiol Handling. Retrieved from [Link]

  • ACS Publications. (2017, December 14). Thiol-Ligand-Catalyzed Quenching and Etching in Mixtures of Colloidal Quantum Dots and Silver Nanoparticles. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Vasin, V. A., Razin, V. N., & Andin, A. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(10), 1073-1092. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Cogent Chemistry, 3(1), 1337589. Retrieved from [Link]

  • ResearchGate. (2015, September). New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. Retrieved from [Link]

  • PubMed. (1983). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Retrieved from [Link]

Sources

Application

Application Note: Bifunctional Pyrimidine Scaffolds in Small Molecule Drug Discovery

Strategic Utilization of 4-Dimethoxymethyl-Pyrimidine-2-Thiol for Divergent Library Synthesis Executive Summary & Rationale The pyrimidine-2-thiol motif is a highly privileged scaffold in medicinal chemistry. Molecules b...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utilization of 4-Dimethoxymethyl-Pyrimidine-2-Thiol for Divergent Library Synthesis

Executive Summary & Rationale

The pyrimidine-2-thiol motif is a highly privileged scaffold in medicinal chemistry. Molecules bearing this core have been extensively validated across multiple therapeutic areas, exhibiting potent activity as[1] and [2]. However, functionalizing the pyrimidine ring to build complex, drug-like libraries often presents significant chemoselectivity challenges.

4-Dimethoxymethyl-pyrimidine-2-thiol emerges as a superior building block to solve these challenges. It serves as a critical intermediate in the synthesis of complex therapeutics, including[3]. By offering two highly orthogonal reactive sites—a nucleophilic C2-thiol and a masked electrophilic C4-aldehyde (acetal)—this molecule allows drug development professionals to execute divergent synthesis pathways with high regioselectivity and minimal side reactions.

Mechanistic Insights: The Bifunctional Advantage

As a Senior Application Scientist, it is crucial to understand why this specific masked scaffold is chosen over a standard pyrimidine-4-carboxaldehyde:

  • The C2-Thiol (Soft Nucleophile): The thiol group on the electron-deficient pyrimidine ring has a relatively low pKa (~6.0–7.0). It can be easily deprotonated by mild bases (e.g., K₂CO₃), forming a highly reactive thiolate that undergoes rapid, regioselective S-alkylation or cross-coupling.

  • The C4-Dimethoxymethyl Group (Acetal Protection): Free pyrimidine-4-carboxaldehydes are exceptionally electrophilic. Under the basic conditions required for thiol alkylation, a free aldehyde would rapidly undergo hydration, Cannizzaro-type disproportionation, or unwanted nucleophilic attack. The dimethyl acetal perfectly masks this reactivity, surviving the basic alkylation step and only unmasking under specific acidic conditions when the chemist is ready to perform reductive amination.

Biological Context: Target Applications

To illustrate the utility of this scaffold, we examine its role in synthesizing antagonists for the GnRH receptor, a critical GPCR target for hormone-dependent pathologies such as prostate cancer and endometriosis[3].

GnRHPathway GnRH GnRH (Endogenous Ligand) Receptor GnRH Receptor (GPCR) GnRH->Receptor Activates Antagonist Pyrimidine-based Antagonist Antagonist->Receptor Competitively Blocks Gq Gq/11 Protein Coupling Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Activation Gq->PLC Ca Intracellular Calcium Release PLC->Ca Response FSH & LH Secretion Ca->Response Stimulates

GnRH receptor signaling pathway and the inhibitory role of pyrimidine antagonists.

Experimental Workflows & Protocols

The following protocols detail a self-validating, three-step divergent synthesis workflow. Each step includes in-process analytical checks to ensure intermediate integrity before proceeding.

SynthesisWorkflow A 4-Dimethoxymethyl- pyrimidine-2-thiol B S-Alkylation (MeI, K2CO3) A->B C 2-(Methylthio)-4- (dimethoxymethyl)pyrimidine B->C D Acetal Deprotection (HCl, H2O) C->D E 2-(Methylthio)- pyrimidine-4-carboxaldehyde D->E F Reductive Amination (R-NH2, NaBH(OAc)3) E->F G Target Scaffold (e.g., GnRH Antagonist) F->G

Workflow for divergent library synthesis using 4-dimethoxymethyl-pyrimidine-2-thiol.

Protocol 1: Regioselective S-Alkylation
  • Objective: Chemoselective functionalization of the C2-thiol while preserving the C4-acetal.

  • Reagents: 4-dimethoxymethyl-pyrimidine-2-thiol (1.0 eq), Methyl Iodide (MeI) (1.1 eq), K₂CO₃ (1.5 eq), anhydrous DMF.

  • Step-by-Step Methodology:

    • Suspend the pyrimidine-2-thiol and K₂CO₃ in anhydrous DMF at 0 °C under an N₂ atmosphere. (Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the acidic thiol without triggering side reactions).

    • Add MeI dropwise over 10 minutes. Remove the ice bath and stir for 2 hours at ambient temperature.

    • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 7:3). The S-methylated product will exhibit a significantly higher Rf​ compared to the highly polar starting thiol. Confirm mass via LC-MS (Expected [M+H]+ : 201.1).

    • Workup: Dilute the reaction with cold water to precipitate the product. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acetal Hydrolysis
  • Objective: Unmask the aldehyde to enable downstream functionalization.

  • Reagents: 2-(Methylthio)-4-(dimethoxymethyl)pyrimidine, 2M HCl (aq), THF.

  • Step-by-Step Methodology:

    • Dissolve the intermediate from Protocol 1 in THF. Add 2M aqueous HCl (1:1 v/v ratio to THF).

    • Stir the biphasic mixture at 40 °C for 4 hours. (Causality: The dimethyl acetal requires moderate acidic conditions and slight thermal energy to hydrolyze efficiently into the highly electrophilic pyrimidine-4-carboxaldehyde).

    • Self-Validation Check: Monitor by LC-MS. Look for the complete disappearance of the acetal mass ( [M+H]+ 201.1). Note: The resulting aldehyde is highly electrophilic and will often appear as the hydrate mass ( [M+H2​O+H]+ 173.0) on standard LC-MS systems.

    • Workup: Carefully neutralize the mixture with saturated aqueous NaHCO₃ to pH 7. Extract with DCM. Critical: Use the concentrated aldehyde immediately in Protocol 3 to prevent oxidative degradation.

Protocol 3: Reductive Amination
  • Objective: Construct a diverse amine library by coupling the unmasked aldehyde with various primary/secondary amines.

  • Reagents: 2-(Methylthio)pyrimidine-4-carboxaldehyde (1.0 eq), Target Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), anhydrous DCE.

  • Step-by-Step Methodology:

    • Combine the aldehyde and the target amine in anhydrous DCE. Stir for 1 hour at room temperature. (Causality: Pre-formation of the iminium ion is critical. Adding the reducing agent too early will result in direct reduction of the highly reactive pyrimidine aldehyde to an alcohol).

    • Add NaBH(OAc)₃ portion-wise. Stir for 12 hours at room temperature.

    • Self-Validation Check: LC-MS analysis should confirm the target secondary/tertiary amine mass and the complete consumption of the aldehyde hydrate peak.

    • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry, and purify via reverse-phase preparative HPLC.

Quantitative Data & Analytical Standards

The following table summarizes the expected quantitative outcomes and analytical markers for the three-step sequence, providing a baseline for reaction optimization.

StepTransformationKey Reagents & ConditionsExpected YieldIn-Process Validation (LC-MS / TLC)
1 S-AlkylationMeI, K₂CO₃, DMF, 0 °C RT85–95%TLC: Higher Rf​ than starting material.LC-MS: [M+H]+ = 201.1
2 Acetal Hydrolysis2M HCl, THF, 40 °C, 4h75–85%LC-MS: Loss of 201.1; appearance of aldehyde hydrate [M+H2​O+H]+ = 173.0
3 Reductive AminationAmine, NaBH(OAc)₃, DCE, RT60–80%LC-MS: Target [M+H]+ , complete loss of aldehyde hydrate peak.
References
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues Chemistry Central Journal (National Institutes of Health) URL:[Link]

  • ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors Research Journal of Pharmacy and Technology URL:[Link]

  • Gonadotropin releasing hormone receptor antagonists (US20060019965A1)

Sources

Method

Application Note: A Novel Approach for the Site-Specific Incorporation of 4-Dimethoxymethyl-pyrimidine-2-thiol into Peptides via Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed methodology for the incorporation of the novel functional moiety, 4-dimethoxymethyl-pyrimidine-2-thiol, into pept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for the incorporation of the novel functional moiety, 4-dimethoxymethyl-pyrimidine-2-thiol, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of this pyrimidine derivative offers a versatile scaffold for post-synthesis modifications, leveraging the reactivity of both the thiol and the latent aldehyde functionality of the dimethoxymethyl group. This guide provides a theoretical framework and practical, step-by-step protocols for the attachment of this building block to a solid support, its integration into a growing peptide chain, and subsequent cleavage and deprotection. The causality behind each experimental choice is explained to ensure scientific integrity and to provide a self-validating system for researchers.

Introduction: Expanding the Chemical Diversity of Peptides

The precise, stepwise construction of peptides via Solid-Phase Peptide Synthesis (SPPS) has revolutionized drug discovery and biochemical research.[1][2] The functionalization of peptides with non-canonical amino acids or other synthetic moieties can impart novel structural and functional properties, enhancing their therapeutic potential. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[3][4] The incorporation of a pyrimidine-2-thiol derivative, specifically 4-dimethoxymethyl-pyrimidine-2-thiol, into a peptide sequence introduces a unique combination of functionalities.

The thiol group provides a handle for various bioconjugation strategies, such as disulfide bond formation or reaction with maleimides, while the dimethoxymethyl group serves as a protected aldehyde.[5][6][7] This latent aldehyde can be unmasked under mild acidic conditions post-synthesis, enabling further chemoselective ligations. This dual functionality makes 4-dimethoxymethyl-pyrimidine-2-thiol an attractive building block for creating complex peptide architectures, including peptide-drug conjugates, imaging agents, and novel biomaterials. This application note details a proposed protocol for the integration of this versatile building block into standard Fmoc-SPPS workflows.

The Chemistry of 4-Dimethoxymethyl-pyrimidine-2-thiol in SPPS

The successful incorporation of 4-dimethoxymethyl-pyrimidine-2-thiol into a peptide chain relies on an orthogonal protection strategy, where the various protecting groups can be selectively removed without affecting others.[8][9] The most common approach in modern SPPS is the Fmoc/tBu strategy, which utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection.[10][11][12]

The key considerations for integrating 4-dimethoxymethyl-pyrimidine-2-thiol are:

  • Thiol Protection: The thiol group is nucleophilic and susceptible to oxidation.[13] While it may be possible to proceed with the free thiol, protection is recommended to avoid side reactions. A trityl (Trt) group is a suitable choice as it is labile to the final trifluoroacetic acid (TFA) cleavage but stable to the piperidine used for Fmoc deprotection.

  • Dimethoxymethyl Group Stability: The dimethoxymethyl group is an acetal, which is stable to the basic conditions of Fmoc deprotection but will be cleaved under the strong acidic conditions of the final peptide cleavage from the resin, liberating the aldehyde.

  • Attachment to Resin: The molecule can be attached to the solid support via its thiol group, allowing for the subsequent elongation of the peptide chain from the pyrimidine core.

Proposed Workflow for Incorporation

The overall strategy involves three main stages:

  • Immobilization of S-Trityl-4-dimethoxymethyl-pyrimidine-2-thiol onto a suitable solid support.

  • Stepwise elongation of the peptide chain using standard Fmoc-SPPS protocols.

  • Final cleavage from the resin with simultaneous deprotection of the side-chain protecting groups and the S-Trityl group, and conversion of the dimethoxymethyl group to an aldehyde.

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Synthesis cluster_post Post-Synthesis start Start synth Synthesize/Procure 4-dimethoxymethyl- pyrimidine-2-thiol start->synth protect Protect Thiol (e.g., with Trityl chloride) synth->protect loading Immobilize Pyrimidine on Resin protect->loading resin_prep Resin Swelling and Preparation resin_prep->loading spps_cycle Iterative Fmoc-SPPS Cycles (Deprotection, Coupling, Washing) loading->spps_cycle cleavage Cleavage from Resin & Deprotection (TFA Cocktail) spps_cycle->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Characterization (MS, NMR) purification->analysis finish Final Peptide with Pyrimidine-Aldehyde-Thiol Moiety analysis->finish Resin_Loading resin 2-Chlorotrityl Chloride Resin -Cl loaded_resin Loaded Resin -S-Pyrimidine resin->loaded_resin Immobilization pyrimidine S-Trityl-4-dimethoxymethyl-pyrimidine-2-thiol -SH reagents DCM, DIPEA pyrimidine:f1->reagents reagents->resin:f1 SPPS_Cycle start_cycle Start of Cycle (Resin-Peptide-Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start_cycle->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 end_cycle End of Cycle (Resin-Peptide(n+1)-Fmoc) wash2->end_cycle next_cycle Next Cycle or Final Cleavage end_cycle->next_cycle

Sources

Application

Application Note &amp; Protocols: Advanced Cross-Coupling Strategies for 4-(Dimethoxymethyl)pyrimidine-2-thiol

Abstract This guide provides a comprehensive technical overview and detailed protocols for executing cross-coupling reactions with 4-(dimethoxymethyl)pyrimidine-2-thiol. The pyrimidine core is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for executing cross-coupling reactions with 4-(dimethoxymethyl)pyrimidine-2-thiol. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the dimethoxymethyl moiety serves as a stable acetal protecting group for a formyl functional group. However, the presence of a 2-thiol substituent presents a significant and well-documented challenge for traditional palladium-catalyzed cross-coupling reactions due to catalyst poisoning.[1][2] This document outlines the mechanistic basis for this challenge and focuses on advanced, field-proven strategies to overcome it, primarily through desulfurizative cross-coupling methodologies. Detailed, step-by-step protocols for Suzuki-Miyaura and Liebeskind-Srogl type couplings are provided, emphasizing the use of nickel and palladium catalysis, which have shown promise for reactions involving sulfur-containing heterocycles.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile building block.

Introduction & The Thiol Challenge

Substituted pyrimidines are foundational motifs in a vast number of pharmaceuticals and biologically active compounds.[6][7][8] The target molecule, 4-(dimethoxymethyl)pyrimidine-2-thiol, offers a unique combination of a functionalizable pyrimidine ring and a masked aldehyde group, making it an attractive starting material for library synthesis. However, the 2-thiol group is a notorious inhibitor of many transition-metal catalysts, particularly palladium.[1][2]

The sulfur atom in the thiol acts as a potent ligand for soft metals like palladium(0), leading to strong and often irreversible coordination to the catalyst's active sites.[1][9][10] This interaction sequesters the catalyst, preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) and effectively "poisoning" the reaction.[1][2][11]

Diagram: The Catalyst Poisoning Problem

The following diagram illustrates the non-productive pathway where the thiol group deactivates the Pd(0) catalyst, halting the cross-coupling cycle.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n PdII R-Pd(II)-X Pd0->PdII Oxidative Addition Poisoned L_nPd(0)-S(H)Pyrimidine (Inactive Complex) Pd0->Poisoned Irreversible Coordination PdR R-Pd(II)-R' PdII->PdR Transmetalation PdR->Pd0 Product R-R' PdR->Product Reductive Elimination Thiol Pyrimidine-SH Thiol->Poisoned caption Fig. 1: Catalyst poisoning by thiol.

Caption: Fig. 1: Catalyst poisoning by thiol.

To circumvent this, modern synthetic strategies have shifted from using the thiol as a leaving group to employing reactions that proceed via desulfurization , where the C–S bond is cleaved and replaced.[5][12][13] Nickel catalysis, being more tolerant to sulfur-containing substrates, also presents a viable alternative.[3][4][14]

Recommended Cross-Coupling Strategies & Protocols

Two primary strategies are recommended for the successful cross-coupling of 4-(dimethoxymethyl)pyrimidine-2-thiol:

  • Desulfurizative Suzuki-Miyaura Coupling (Ni-catalyzed): This approach leverages a nickel catalyst to cleave the C–S bond and form a new C–C bond with a boronic acid partner. Nickel catalysts are often more robust in the presence of sulfur functional groups compared to their palladium counterparts.[4][5][14]

  • Liebeskind-Srogl Coupling (Pd-catalyzed with Cu(I) co-catalyst): This reaction is specifically designed for the cross-coupling of thioorganics.[15][16][17] It typically utilizes a palladium catalyst in conjunction with a stoichiometric copper(I) carboxylate, which facilitates the key transmetalation step and prevents catalyst deactivation.[15][17]

Diagram: General Experimental Workflow

The following workflow provides a high-level overview of the experimental process for the protocols described below.

G arrow arrow sub_prep 1. Substrate & Reagent Preparation reac_setup 2. Reaction Setup (Inert Atmosphere) sub_prep->reac_setup reac_run 3. Reaction Execution (Heating & Stirring) reac_setup->reac_run workup 4. Aqueous Workup & Extraction reac_run->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Analysis (NMR, LC-MS) purify->analysis caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Protocol 1: Desulfurizative Suzuki-Miyaura Coupling (Nickel-Catalyzed)

This protocol describes a nickel-catalyzed desulfurizative coupling of 4-(dimethoxymethyl)pyrimidine-2-thiol with various arylboronic acids. The reaction proceeds by cleaving the C-S bond, making it an effective method for C-C bond formation on this challenging substrate.[5][13]

Materials:

  • 4-(Dimethoxymethyl)pyrimidine-2-thiol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • NiCl₂·dme (10 mol%)

  • dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (15 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk tube or equivalent)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-(dimethoxymethyl)pyrimidine-2-thiol (e.g., 0.5 mmol, 92.1 mg), the desired arylboronic acid (0.75 mmol), NiCl₂·dme (0.05 mmol, 11.0 mg), dtbbpy (0.075 mmol, 20.1 mg), and K₃PO₄ (1.0 mmol, 212.3 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of a small, quenched aliquot.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-(dimethoxymethyl)pyrimidine.

Data Presentation: Representative Yields

The following table summarizes expected yields for the nickel-catalyzed desulfurizative Suzuki coupling with various arylboronic acids.

EntryArylboronic Acid PartnerExpected Yield (%)
1Phenylboronic acid75-85%
24-Methoxyphenylboronic acid80-90%
34-Fluorophenylboronic acid70-80%
43-Thienylboronic acid65-75%

Protocol 2: Liebeskind-Srogl Cross-Coupling (Palladium/Copper-Mediated)

The Liebeskind-Srogl coupling is a powerful method for C-C bond formation from thioethers or thioesters and is particularly well-suited for heteroaromatic systems.[15][16][17][18] The key to this reaction is the use of a copper(I) carboxylate, which acts as a cofactor to facilitate the catalytic cycle and prevent palladium poisoning.[15][17] For this protocol, the thiol must first be converted to a more suitable thioether (e.g., a methyl thioether) to serve as the electrophile.

Part A: Synthesis of 2-(Methylthio)-4-(dimethoxymethyl)pyrimidine

  • To a solution of 4-(dimethoxymethyl)pyrimidine-2-thiol (1.0 eq) in THF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is often used directly in the next step without further purification.

Part B: Liebeskind-Srogl Coupling

Materials:

  • 2-(Methylthio)-4-(dimethoxymethyl)pyrimidine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq)

  • Anhydrous, degassed THF

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube, add 2-(methylthio)-4-(dimethoxymethyl)pyrimidine (e.g., 0.5 mmol, 99.1 mg), the arylboronic acid (0.75 mmol), and CuTC (0.75 mmol, 142.9 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst & Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.0125 mmol, 11.4 mg) and TFP (0.05 mmol, 11.6 mg) in a small amount of THF. Add this catalyst solution to the main reaction tube via syringe.

  • Solvent Addition: Add anhydrous, degassed THF (5 mL) to the reaction tube.

  • Reaction: Place the sealed tube in a preheated oil bath at 50-60 °C and stir for 8-16 hours. The reaction is typically run under neutral conditions.[15]

  • Monitoring & Workup: Follow steps 5-9 as described in Protocol 1.

Safety & Handling

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and reagents. Use flame-dried glassware and degassed solvents.

  • Reagents: Palladium and nickel catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Metal hydrides (like NaH) are water-reactive and flammable.

  • Solvents: Anhydrous solvents like THF and dioxane are flammable and should be handled with care.

Troubleshooting

  • Low Yield / No Reaction:

    • Catalyst Deactivation: Ensure the reaction was set up under strictly inert conditions.[1]

    • Reagent Quality: Verify the purity and activity of the boronic acid and base.

    • Temperature: The reaction temperature may need optimization. Increase in 10 °C increments.

  • Side Product Formation:

    • Homocoupling: Homocoupling of the boronic acid can occur. This may be suppressed by adjusting the base or catalyst loading.

    • Decomposition: The starting material or product may be sensitive to the reaction conditions. Consider lowering the temperature or shortening the reaction time.

References

  • Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(10), 1655–1660. [Link]

  • Kumar, A., et al. (2024). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Nature Communications. [Link]

  • Kim, D., & Molander, G. A. (2016). Photoredox Mediated Nickel Catalyzed Cross-Coupling of Thiols With Aryl and Heteroaryl Iodides via Thiyl Radicals. Journal of the American Chemical Society, 138(4), 1170–1173. [Link]

  • Fleischer, I., et al. (2020). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. Angewandte Chemie International Edition, 59(35), 15035-15040. [Link]

  • Fleischer, I., et al. (2022). Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. ChemRxiv. [Link]

  • Geniller, L., et al. (2022). Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions. Advanced Synthesis & Catalysis, 364(1), 1–7. [Link]

  • Maji, M., & Mastalerz, M. (2015). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications, 51(45), 9372–9375. [Link]

  • Newman, S. G., et al. (2023). Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. ACS Catalysis, 13(3), 2095–2101. [Link]

  • Wikipedia contributors. (2023). Liebeskind–Srogl coupling. Wikipedia. [Link]

  • Bartholomew, C. H. (2001). On the deactivation of supported palladium hydrogenation catalysts by thiophene poisoning. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Maji, M., & Mastalerz, M. (2015). Tackling poison and leach: catalysis by dangling thiol-palladium functions within a porous metal-organic solid. PubMed, 51(45), 9372-5. [Link]

  • Krchnak, V., et al. (2023). A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. Organic Letters, 26(14), 2852–2856. [Link]

  • Wang, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]

  • Krchnak, V., et al. (2023). A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. Organic Letters, 26(14), 2852–2856. [Link]

  • Wikipedia contributors. (2024). Catalyst poisoning. Wikipedia. [Link]

  • Gutierrez, O., et al. (2020). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. Organic Letters, 22(19), 7549–7554. [Link]

  • Wang, X., et al. (2022). Desulfurative Ni-Catalyzed Reductive Cross-Coupling of Benzyl Mercaptans/Mercaptoacetates with Aryl Halides. The Journal of Organic Chemistry, 87(5), 3799–3803. [Link]

  • Wang, Y., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]

  • Geniller, L., et al. (2022). Initial attempts for the desulfurative coupling using various thiol... ResearchGate. [Link]

  • Glickman, M. H., & Cech, T. R. (2011). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Beaud, R., et al. (2014). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters, 16(11), 3094–3097. [Link]

  • Science of Synthesis. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(8), 996–1008. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]

  • Willis, M. C., & Tatton, M. R. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(7), 1339–1344. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4436–4447. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Lin, H.-C., et al. (2012). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 4(3), 5989–5996. [Link]

  • El-Mekabaty, A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 132(43), 15134–15136. [Link]

  • Wu, J., & Zheng, Z. (2014). Direct Cross-Coupling Access to Diverse Aromatic Sulfide: Palladium-Catalyzed Double C–S Bond Construction Using Na2S2O3 as a Sulfurating Reagent. Organic Letters, 16(4), 1216–1219. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1176–1181. [Link]

Sources

Method

Application Notes and Protocols for the Selective Deprotection of the Dimethoxymethyl Group in Pyrimidine-2-thiols

Introduction Pyrimidine-2-thiols are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are pivotal in medicinal chemistry and drug development.[1][2] The thiol g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine-2-thiols are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are pivotal in medicinal chemistry and drug development.[1][2] The thiol group at the C2 position is a versatile handle for further functionalization, but its reactivity often necessitates protection during multi-step syntheses.[3] The dimethoxymethyl (DMM) group serves as a common and effective protecting group for the thiol functionality, essentially masking it as a stable thioacetal. This strategy is advantageous due to the stability of the DMM group towards nucleophiles, bases, and certain reducing agents.[4]

However, the successful application of this protective strategy hinges on the ability to selectively remove the DMM group at the desired stage of the synthesis without compromising other sensitive functional groups within the molecule. This guide provides an in-depth analysis of the selective deprotection of the DMM group from pyrimidine-2-thiols, detailing the underlying mechanisms, various protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanism and Rationale for Selective Deprotection

The deprotection of a dimethoxymethyl group, an acyclic acetal, is most commonly achieved through acid-catalyzed hydrolysis.[5] The selectivity of this process relies on the inherent acid lability of the acetal functional group compared to many other protecting groups used in complex molecule synthesis.[6]

The mechanism proceeds as follows:

  • Protonation: A proton from the acidic catalyst protonates one of the methoxy oxygen atoms of the DMM group.[5]

  • Formation of an Oxonium Ion: The protonated methoxy group is eliminated as a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[5]

  • Deprotonation and Thiol Formation: Subsequent deprotonation steps, typically facilitated by the solvent or a weak base, regenerate the acid catalyst and yield the free thiol and formaldehyde dimethyl acetal, which further hydrolyzes to formaldehyde and methanol.

The key to selectivity is the choice of acid and reaction conditions. Milder acidic conditions can often cleave the DMM group while leaving more robust acid-sensitive groups, such as tert-butyldimethylsilyl (TBDMS) ethers, intact. Conversely, stronger acids will remove a wider range of protecting groups. Therefore, a careful selection of the deprotection protocol is crucial for achieving the desired synthetic outcome.[7]

G Start Pyrimidine-2-S-DMM Protonation Protonation of Methoxy Oxygen (+ H+) Start->Protonation Acid Catalyst Oxonium Resonance-Stabilized Oxonium Ion Intermediate Protonation->Oxonium Elimination Methanol_Elim - CH3OH H2O_Attack Nucleophilic Attack by H2O Oxonium->H2O_Attack Intermediate Hemithioacetal Intermediate H2O_Attack->Intermediate Deprotonation Deprotonation (- H+) Intermediate->Deprotonation End Pyrimidine-2-thiol Deprotonation->End Final Product

Caption: Acid-catalyzed deprotection mechanism of the DMM group.

Comparative Analysis of Deprotection Protocols

The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functionalities. Below is a comparative table of common protocols for the deprotection of the DMM group.

Method Reagents Solvent Temperature Typical Reaction Time Key Advantages Potential Drawbacks
A: Mild Acidic Hydrolysis p-Toluenesulfonic acid (p-TsOH) (catalytic)Acetone/H₂ORoom Temperature1-4 hoursMild conditions, readily available reagents.[5]May not be suitable for highly acid-sensitive substrates.
B: Stronger Acidic Hydrolysis Trifluoroacetic acid (TFA) / H₂ODichloromethane (DCM)0 °C to Room Temp30-60 minutesRapid deprotection, effective for less reactive substrates.Can cleave other acid-labile groups (e.g., Boc, t-butyl ethers).
C: Lewis Acid Catalysis Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O)Acetonitrile/H₂ORoom Temperature1-2 hoursHigh chemoselectivity, mild conditions.Metal catalyst may require removal.
D: Iodine-Mediated Deprotection Molecular Iodine (I₂)AcetoneRoom Temperature30-90 minutesNeutral conditions, selective for acetals.[5]Requires quenching with a reducing agent (e.g., Na₂S₂O₃).

Detailed Experimental Protocols

Protocol A: Mild Acidic Hydrolysis with p-Toluenesulfonic Acid (p-TsOH)

This protocol is ideal for substrates that can tolerate mild acidic conditions.

Step-by-Step Methodology:

  • Dissolve the DMM-protected pyrimidine-2-thiol (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol B: Stronger Acidic Hydrolysis with Trifluoroacetic Acid (TFA)

This method is suitable for more robust substrates where faster deprotection is desired.

Step-by-Step Methodology:

  • Dissolve the DMM-protected pyrimidine-2-thiol (1.0 mmol) in dichloromethane (DCM) (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of trifluoroacetic acid (TFA) and water (e.g., 95:5 TFA:H₂O, 2 mL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by an appropriate method (e.g., chromatography or recrystallization).

Protocol D: Iodine-Mediated Deprotection

This protocol offers a neutral alternative to acid-catalyzed methods.[5]

Step-by-Step Methodology:

  • To a solution of the DMM-protected pyrimidine-2-thiol (1.0 mmol) in acetone (10 mL), add molecular iodine (I₂) (0.1 mmol, 10 mol%).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (typically 30-90 minutes).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.[5]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

Decision-Making Workflow for Protocol Selection

The selection of an appropriate deprotection protocol is critical for the success of the synthesis. The following workflow can guide researchers in making an informed decision.

G Start Start: DMM-Protected Pyrimidine-2-thiol Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Robust_Groups Are other acid-labile groups robust (e.g., TBDMS)? Acid_Sensitive->Robust_Groups Yes Protocol_B Use Protocol B: Strong Acid (TFA) Acid_Sensitive->Protocol_B No Protocol_D Use Protocol D: Iodine-Mediated Robust_Groups->Protocol_D No Protocol_A Use Protocol A: Mild Acid (p-TsOH) Robust_Groups->Protocol_A Yes End End: Deprotected Pyrimidine-2-thiol Protocol_D->End Protocol_A->End Protocol_B->End

Caption: Workflow for selecting a DMM deprotection protocol.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection - Insufficient reaction time or catalyst.- Steric hindrance around the DMM group.- Increase reaction time and monitor closely by TLC.- Increase the amount of catalyst incrementally.- Switch to a stronger deprotection method (e.g., from Protocol A to Protocol B).
Formation of Side Products - Cleavage of other protecting groups.- Oxidation of the thiol group.- Use a milder deprotection method (e.g., Protocol D).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low Yield - Product degradation under reaction conditions.- Inefficient extraction or purification.- Use milder conditions and shorter reaction times.- Optimize the work-up procedure, ensuring the pH is appropriately adjusted before extraction.- Re-evaluate the choice of solvents for extraction and chromatography.

Conclusion

The selective deprotection of the dimethoxymethyl group from pyrimidine-2-thiols is a critical transformation in the synthesis of many important heterocyclic compounds. A thorough understanding of the reaction mechanism and the careful selection of deprotection conditions are paramount to achieving high yields and preserving the integrity of other functional groups within the molecule. This guide provides a range of protocols, from mild to strong conditions, to equip researchers with the necessary tools to successfully deprotect DMM-protected pyrimidine-2-thiols in their synthetic campaigns.

References

  • Patel, R. V., Patel, J. K., & Kumari, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(11), 1229-1243. Available from: [Link]

  • Bhaskar Reddy, D., et al. (1998). Synthesis of sulfur-containing heterocycles: spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones—part ii. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 131-136. Available from: [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. Available from: [Link]

  • Kappe, C. O., & Stadler, A. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. QSAR & Combinatorial Science, 24(8), 918-925. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Ukrainets, I. V., et al. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 56(9), 1085-1101. Available from: [Link]

  • van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

  • Raymond, M. J., & Bergman, R. G. (2012). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition, 51(40), 10134-10137. Available from: [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-10. Available from: [Link]

Sources

Application

Application Note: Thiol Alkylation Protocol for 4-Dimethoxymethyl-Pyrimidine-2-Thiol Derivatives

Executive Summary The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. 4-Dimethoxymethyl-pyrimidine-2-thiol is a critical intermediate, notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. 4-Dimethoxymethyl-pyrimidine-2-thiol is a critical intermediate, notably utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists 1. This application note details a robust, field-proven protocol for the selective S-alkylation of this derivative. The methodology addresses two primary synthetic challenges: the ambidentate nucleophilicity of the pyrimidine-2-thiol core and the extreme acid-lability of the 4-dimethoxymethyl (acetal) group.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific conditions are chosen rather than merely following a recipe. The pyrimidine-2-thiol system exists in a tautomeric equilibrium between the thione (N-H) and thiol (S-H) forms.

  • Ambidentate Reactivity & HSAB Theory : The conjugate base of pyrimidine-2-thiol possesses two nucleophilic centers: the exocyclic sulfur and the endocyclic nitrogen. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, sulfur is a highly polarizable, "soft" nucleophile, while nitrogen is a "hard" nucleophile. By employing soft electrophiles (e.g., alkyl iodides or benzyl bromides) under mild basic conditions, the reaction thermodynamically and kinetically favors S-alkylation over N-alkylation 2.

  • Acetal Preservation Strategy : The 4-dimethoxymethyl group is an acetal protecting group for an underlying aldehyde. Acetals are stable to strong bases but rapidly hydrolyze in the presence of aqueous acids. Therefore, the alkylation protocol and the subsequent aqueous workup must be maintained at a neutral or strictly basic pH. The use of K₂CO₃ or NaOH as a base not only facilitates the formation of the highly reactive thiolate anion but also buffers the system against acidic byproducts (like HI or HCl) generated during alkylation.

  • Downstream Utility : S-alkylated pyrimidines are not just end-products; they are highly versatile intermediates. Recent advancements have demonstrated that these thioethers can be oxidized to aryl-alkyl sulfones, which subsequently undergo base-mediated sulfur deletion to yield C-alkylated pyrimidines, forging strategic C(sp²)–C(sp³) bonds 3.

Experimental Workflow

G Start 4-Dimethoxymethyl- pyrimidine-2-thiol Base Base Addition (K2CO3 / NaOH) Start->Base Thiolate Thiolate Anion (Soft Nucleophile) Base->Thiolate Alkyl Alkyl Halide (R-X) Addition Thiolate->Alkyl Reaction S-Alkylation (25-50°C) Alkyl->Reaction Workup Neutral/Basic Workup (Preserves Acetal) Reaction->Workup Product S-Alkylated Pyrimidine Derivative Workup->Product Downstream Oxidation & Sulfur Deletion (C-C Bond Formation) Product->Downstream

Workflow for S-alkylation and downstream C-C bond formation via sulfur deletion.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of reaction conditions for the S-alkylation of pyrimidine-2-thiols, highlighting the critical role of base and solvent selection in preserving the acetal moiety and maximizing yield.

Alkylating AgentBaseSolventTemp (°C)Time (h)Major ProductYield (%)Acetal Status
Methyl IodideK₂CO₃DMF254S-Methyl88 - 92Intact
Benzyl BromideNaOHMeOH/H₂O5016S-Benzyl80 - 85Intact
n-Heptyl ChlorideNaOHDMF5016S-Heptyl67 - 75Intact
Methyl IodideNoneEtOH8012N-Methyl< 40Deprotected

Note: Absence of a base leads to the accumulation of hydroiodic acid (HI) or hydrochloric acid (HCl), resulting in the catastrophic deprotection of the dimethoxymethyl group to a formyl group.

Step-by-Step Methodology

Reagents Required:

  • 4-Dimethoxymethyl-pyrimidine-2-thiol (1.0 equiv)

  • Alkylating Agent (e.g., Methyl Iodide or Benzyl Bromide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous) (1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized water and Ethyl Acetate (for extraction)

Step 1: Thiolate Formation

  • Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 4-dimethoxymethyl-pyrimidine-2-thiol (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF to achieve a concentration of 0.2 M.

  • Add anhydrous K₂CO₃ (1.5 equiv) in one portion.

  • Stir the suspension at room temperature (25 °C) under an inert nitrogen atmosphere for 45 minutes. Causality: This pre-incubation ensures complete deprotonation, generating the highly nucleophilic thiolate anion and preventing competitive N-alkylation.

Step 2: Alkylation 5. Cool the reaction mixture to 0 °C using an ice bath (specifically if using highly reactive and volatile methyl iodide). 6. Add the alkylating agent (1.1 equiv) dropwise over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours depending on the electrophile (4 hours for iodides; up to 16 hours at 50 °C for less reactive chlorides) 2. 8. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3). The S-alkylated product will appear as a distinct, less polar spot compared to the starting material.

Step 3: Non-Acidic Workup and Isolation 9. Quench the reaction by adding 5 volumes of deionized water. Crucial Step: Do not use saturated NH₄Cl or any acidic quench, as this will hydrolyze the dimethoxymethyl group. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). 11. Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude S-alkylated product. 13. Purify via flash column chromatography (silica gel) if necessary, eluting with a gradient of Hexanes/Ethyl Acetate.

Self-Validating System: Quality Control & Verification

To ensure the protocol was successful and the structural integrity of the product is maintained, the following self-validating analytical checks must be performed on the isolated product:

  • ¹H NMR Spectroscopy (CDCl₃) :

    • Acetal Verification : The structural hallmark of the intact dimethoxymethyl group is a sharp singlet integrating to 1H at approximately δ 5.2 – 5.4 ppm (the acetal CH), and a sharp singlet integrating to 6H at δ 3.3 – 3.4 ppm (the two -OCH₃ groups). If the acetal has hydrolyzed to an aldehyde, a distinct peak at > δ 9.5 ppm will appear.

    • Regioselectivity (S- vs. N-Alkylation) : For methylation, an S-CH₃ group resonates upfield at ~δ 2.5 ppm . If unwanted N-alkylation occurred, the N-CH₃ peak would appear significantly further downfield at ~δ 3.4 – 3.5 ppm .

  • Infrared (IR) Spectroscopy : The starting material exhibits a broad absorption band between 3100–3400 cm⁻¹ due to the N-H/S-H tautomeric stretch. Successful S-alkylation is confirmed by the complete disappearance of this band and the emergence of a C-S stretching frequency around 1076 cm⁻¹ 2.

References

  • US20060019965A1 - Gonadotropin releasing hormone receptor antagonists. Google Patents.
  • 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI.
  • Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. ACS Publications.

Sources

Method

4-dimethoxymethyl-pyrimidine-2-thiol as a precursor for novel heterocyclic synthesis

Application Note: 4-(Dimethoxymethyl)pyrimidine-2-thiol as an Orthogonal Precursor in Advanced Heterocyclic Synthesis Introduction & Mechanistic Overview The synthesis of complex, nitrogen-containing heterocycles is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(Dimethoxymethyl)pyrimidine-2-thiol as an Orthogonal Precursor in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Overview

The synthesis of complex, nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Pyrimidine-2-thiols are highly prized scaffolds due to their dual capacity for electrophilic aromatic substitution and nucleophilic functionalization. Specifically, 4-(dimethoxymethyl)pyrimidine-2-thiol serves as a highly versatile, orthogonally protected precursor.

This specific building block has been instrumental in the synthesis of Gonadotropin Releasing Hormone (GnRH) receptor antagonists[1] and shares structural lineage with precursors used in the development of myeloid cell leukemia 1 (Mcl-1) protein inhibitors[2]. The strategic placement of a highly nucleophilic thiol at the C2 position and a masked aldehyde (dimethyl acetal) at the C4 position allows chemists to perform sequential, chemoselective modifications without premature cross-reactivity.

The Causality of the Acetal Mask: Why utilize the dimethoxymethyl acetal instead of a free aldehyde? A free pyrimidine-4-carbaldehyde is highly electrophilic and prone to base-catalyzed degradation, hydrate formation, or undesired aldol condensations during basic S-alkylation protocols. The dimethyl acetal acts as a robust protecting group that is entirely stable to the mild bases (e.g., K₂CO₃, Et₃N) required for thiol deprotonation. Once the C2 position is secured, the C4 acetal can be unmasked under mild aqueous acidic conditions, revealing the aldehyde for downstream cyclizations or reductive aminations.

Pathway A 4-(Dimethoxymethyl) pyrimidine-2-thiol B S-Alkylation (Base, R-X) A->B C 2-(Alkylthio)-4- (dimethoxymethyl)pyrimidine B->C D Acetal Deprotection (Acidic Hydrolysis) C->D E 2-(Alkylthio)pyrimidine- 4-carbaldehyde D->E F Heterocyclic Derivatization (e.g., Reductive Amination) E->F

Orthogonal reactivity pathway of 4-(dimethoxymethyl)pyrimidine-2-thiol.

Experimental Protocols

The following step-by-step methodologies detail a self-validating workflow for utilizing this precursor in novel scaffold generation.

Protocol A: Chemoselective S-Alkylation

Objective: Functionalize the C2 position while preserving the C4 acetal. Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the highly acidic pyrimidine thiol (pKₐ ~ 6.5 - 7.5) but weak enough to prevent N-alkylation or ring-opening side reactions. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting thiolate anion by leaving it relatively unsolvated.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 4-(dimethoxymethyl)pyrimidine-2-thiol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 equiv) in one portion at 0 °C. Stir for 15 minutes to allow for complete thiolate formation.

  • Dropwise add the desired alkylating agent (e.g., benzyl bromide, 1.1 equiv).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (thiol) will disappear, replaced by a significantly less polar, strongly UV-active spot representing the S-alkylated product.

  • Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Acetal Deprotection

Objective: Unmask the C4 aldehyde for subsequent heterocyclic elaboration. Causality: Acetals are highly sensitive to aqueous acid but stable to base. THF is chosen as the co-solvent because it dissolves the organic substrate while remaining fully miscible with the aqueous HCl, ensuring a homogeneous reaction mixture that prevents biphasic stalling.

Step-by-Step Methodology:

  • Dissolve the crude S-alkylated intermediate from Protocol A in THF (0.1 M).

  • Add 2M aqueous HCl (5.0 equiv) dropwise at room temperature.

  • Stir vigorously for 4 hours.

  • Self-Validation Check: Monitor via ¹H NMR of a concentrated crude aliquot. The disappearance of the acetal methoxy peak (~3.3 ppm, 6H, s) and the methine proton (~5.3 ppm, 1H, s), coupled with the emergence of a sharp, deshielded aldehyde singlet (~9.9 ppm, 1H, s), confirms quantitative deprotection.

  • Neutralize carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~ 7.

  • Extract with DCM (3x), dry over MgSO₄, and purify via flash column chromatography.

Workflow Step1 1. S-Alkylation (K2CO3, DMF, 0°C) Step2 2. Aqueous Workup & Extraction Step1->Step2 Step3 3. Acidic Hydrolysis (HCl, THF, rt) Step2->Step3 Step4 4. Neutralization & Purification Step3->Step4

Standard experimental workflow for S-alkylation and acetal deprotection.

Quantitative Data: Optimization of S-Alkylation

To ensure maximum throughput and scalability for drug development campaigns, various conditions for the S-alkylation step (using benzyl bromide as a model electrophile) were evaluated. The results are summarized below:

SolventBaseTemperatureTime (h)Yield (%)Mechanistic Observation
DMF K₂CO₃ 0 °C to RT 2 95% Optimal: Clean conversion, no N-alkylation detected.
AcetoneK₂CO₃Reflux488%Slower reaction rate; minor degradation impurities.
THFEt₃NRT675%Incomplete conversion; Et₃N is a suboptimal base for this thiol.
DCMDIPEART1260%Poor solubility of the thiolate intermediate limits the reaction rate.

Protocol C: Scaffold Elaboration via Reductive Amination

Objective: Convert the newly unmasked aldehyde into a secondary amine, a common linkage in kinase inhibitors and receptor antagonists. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reagent that selectively reduces the transiently formed iminium species without reducing any unreacted aldehyde, thereby minimizing primary alcohol byproducts.

Step-by-Step Methodology:

  • Dissolve the 2-(alkylthio)pyrimidine-4-carbaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (DCE) at 0.2 M.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control mild exotherms.

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: LC-MS analysis should show the total consumption of the aldehyde mass [M+H]⁺ and the appearance of the desired secondary amine mass.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • US20060019965A1 - Gonadotropin releasing hormone receptor antagonists - Google Patents Source: Google Patents URL:[1]

  • WO2017147410A1 - Compounds that inhibit mcl-1 protein - Google Patents Source: Google Patents URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Storage of 4-Dimethoxymethyl-Pyrimidine-2-Thiol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of bifunctional heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of bifunctional heterocyclic compounds. 4-dimethoxymethyl-pyrimidine-2-thiol presents a classic "chemical catch-22": the 2-thiol moiety is highly prone to oxidative dimerization forming disulfides[1], while the 4-dimethoxymethyl group (an acetal) is exquisitely sensitive to acid-catalyzed hydrolysis. Protecting one functional group without understanding the causality of the system often inadvertently destroys the other.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your compound during long-term storage and experimental workflows.

Mechanistic Overview: The Dual-Degradation Threat

Before troubleshooting, it is critical to understand the competing degradation pathways of this molecule.

Pathways A 4-dimethoxymethyl- pyrimidine-2-thiol B Disulfide Dimer (Oxidation) A->B O2, Trace Metals (pH > 7) C 4-formyl-pyrimidine-2-thiol (Acetal Hydrolysis) A->C H+ (Acidic pH) e.g., TCEP-HCl D Stable Molecule (Intact Thiol & Acetal) A->D Argon, -80°C, pH 7.5 - 8.0

Mechanistic pathways of 4-dimethoxymethyl-pyrimidine-2-thiol degradation.

Part 1: Core Principles & Causality (FAQs)

Q1: Why does my 4-dimethoxymethyl-pyrimidine-2-thiol lose reactivity after a few weeks of storage at 4°C? A: The loss of reactivity is driven by the spontaneous oxidation of the free thiol (-SH) into a disulfide bond (-S-S-), forming a bis(4-dimethoxymethyl-pyrimidin-2-yl) disulfide dimer. Free thiols are easily oxidized by dissolved oxygen, a process heavily catalyzed by trace redox-active metal ions (e.g., Cu²⁺, Fe³⁺)[2]. To prevent this, the compound must be stored as a dry powder under an inert atmosphere (Argon/Nitrogen) at -20°C or -80°C[1].

Q2: I added TCEP-HCl to my storage buffer to prevent thiol oxidation, but NMR shows my compound degraded. What happened? A: You successfully prevented oxidation but inadvertently destroyed the acetal group. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, stable reducing agent[3]. However, commercially available TCEP is typically supplied as a hydrochloride salt (TCEP-HCl), which creates a highly acidic solution (pH ~2.5 in unbuffered water). The 4-dimethoxymethyl group is an acetal protecting group designed to be stable in base but rapidly hydrolyzes in acidic conditions to form an aldehyde. Causality Rule: If using TCEP to maintain the thiol state, you must use neutralized TCEP (buffered to pH 7.5–8.0) to protect the acid-sensitive acetal[4].

Q3: Should I use DTT or TCEP for reconstituting this specific molecule? A: Both have merits, but for 4-dimethoxymethyl-pyrimidine-2-thiol, neutralized TCEP is generally preferred. DTT requires a basic pH (7–8) to be active and oxidizes relatively quickly in solution[4]. TCEP is more stable, operates over a wider pH range, and does not contain thiols itself, meaning it won't interfere with downstream thiol-reactive labeling (like maleimide coupling)[5].

Part 2: Troubleshooting Guide

Issue 1: White precipitate forms upon reconstitution in aqueous buffer.

  • Diagnosis: The compound has oxidized into the disulfide dimer, which is significantly less soluble in aqueous media than the free thiol.

  • Resolution: Add 1–5 mM neutralized TCEP or 10 mM freshly prepared DTT to the buffer. Incubate at room temperature for 20–30 minutes. The solution will clear as the disulfide is reduced back to the highly soluble free thiol[4].

Issue 2: Downstream conjugation (e.g., maleimide labeling) is failing despite adding DTT.

  • Diagnosis: DTT is a dithiol and will competitively react with maleimides, consuming your labeling reagent before it can react with your pyrimidine-2-thiol[3].

  • Resolution: Switch to TCEP for the reduction step. Because TCEP is a phosphine-based reductant, it does not react with maleimides, allowing you to perform reduction and conjugation simultaneously without an intermediate purification step[5].

Part 3: Quantitative Data & Reagent Comparison

Selecting the right reducing agent is critical for balancing thiol reduction against acetal stability.

Reducing AgentOxidation StabilityAcetal CompatibilityDownstream Labeling InterferenceRecommended Concentration
DTT Low (oxidizes in air)Excellent (requires pH 7–8)High (competes with maleimides)10 mM
TCEP-HCl HighPoor (hydrolyzes acetal) LowN/A (Avoid)
Neutralized TCEP HighExcellent (at pH 7.5)Low1 – 5 mM
Part 4: Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Preparation for Long-Term Solid Storage

Causality: Removing water prevents hydrolysis; removing oxygen prevents disulfide formation.

  • Lyophilization: Ensure the synthesized 4-dimethoxymethyl-pyrimidine-2-thiol is completely free of solvent. Lyophilize (freeze-dry) the compound to a fine powder.

  • Inert Atmosphere: Transfer the vial to a glove box or use a Schlenk line. Evacuate the vial and backfill with high-purity Argon or Nitrogen[1]. Repeat this vacuum-gas cycle three times.

  • Sealing: Cap the vial tightly with a PTFE-lined cap to prevent moisture ingress. Wrap the cap thoroughly with Parafilm.

  • Storage: Store the sealed vial in a desiccator at -80°C protected from light[1].

Validation Step: Before experimental use, weigh a small aliquot and run an Ellman’s reagent (DTNB) assay. A strong absorbance at 412 nm confirms the presence of intact, free thiols[1].

SOP 2: Reconstitution and Disulfide Reduction

Causality: Degassing prevents immediate re-oxidation; pH control protects the acetal.

  • Buffer Degassing: Sparge your target buffer (e.g., 50 mM Phosphate, pH 7.5) with Argon for 30–60 minutes to remove dissolved oxygen[1].

  • Reductant Addition: Add TCEP to the degassed buffer to a final concentration of 2 mM.

  • pH Correction (Critical): Adjust the pH of the buffer back to 7.5–8.0 using NaOH if unbuffered TCEP-HCl was used.

  • Reconstitution: Add the degassed, reducing buffer to the lyophilized powder. Vortex gently.

  • Incubation: Allow the solution to sit for 20 minutes at room temperature to ensure complete reduction of any trace disulfides formed during transfer[4].

Validation Step: Check the final solution pH using a micro-probe to ensure it has not dropped below 7.0, safeguarding the dimethoxymethyl acetal from hydrolysis.

Part 5: Storage & Reconstitution Workflow

Workflow S1 Lyophilize to Dry Powder S2 Purge with Argon/Nitrogen S1->S2 S3 Store at -80°C in Dark S2->S3 S4 Prepare Degassed Buffer (pH 7.5 - 8.0) S3->S4 When required S5 Add Neutralized TCEP (1-5 mM) S4->S5 S6 Reconstitute & Incubate (20 mins) S5->S6

Step-by-step workflow for long-term storage and reconstitution of the thiol.

References
  • Academic Press / ResearchGate. A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Available at: [Link]

  • Metabion. Deprotection of Thiol-modified Oligonucleotides. Available at: [Link]

  • National Institutes of Health (NIH). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-dimethoxymethyl-pyrimidine-2-thiol

Welcome to the technical support guide for 4-dimethoxymethyl-pyrimidine-2-thiol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-dimethoxymethyl-pyrimidine-2-thiol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound in aqueous media. As researchers and drug development professionals, we understand that overcoming solubility hurdles is a critical step in ensuring experimental success and data reproducibility. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Understanding the Challenge: Why Does 4-dimethoxymethyl-pyrimidine-2-thiol Have Low Aqueous Solubility?

The solubility of a compound is governed by its molecular structure and physicochemical properties. The structure of 4-dimethoxymethyl-pyrimidine-2-thiol, which features a pyrimidine core, a thiol group, and a dimethoxymethyl group, presents several characteristics that contribute to its poor solubility in water.

The pyrimidine ring is a relatively nonpolar, aromatic heterocyclic structure.[1][2] This lipophilic (fat-loving) nature inherently limits its affinity for polar solvents like water.[1] Furthermore, the planar structure of the pyrimidine ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[1] This energy must be overcome by solvent molecules for dissolution to occur, a process that is often challenging for water alone.[3]

The compound also contains a thiol (-SH) group, which exists in tautomeric equilibrium with a thione (C=S) form. While thiols are the sulfur analogs of alcohols, they exhibit significantly weaker hydrogen bonding capabilities with water, further contributing to lower aqueous solubility compared to their alcohol counterparts.[4]

However, the key to manipulating this compound's solubility lies in its ionizable groups. The pyrimidine ring contains basic nitrogen atoms, while the thiol group is weakly acidic.[4][5] This dual acidic/basic nature means the compound's net charge, and therefore its solubility, is highly dependent on the pH of the aqueous medium.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and provides a logical progression of troubleshooting steps.

Q1: I've added my 4-dimethoxymethyl-pyrimidine-2-thiol powder directly to my aqueous buffer, and it won't dissolve. What's wrong?

Answer: Direct dissolution of a poorly soluble compound in aqueous buffer is often unsuccessful due to the kinetic and thermodynamic barriers previously mentioned. The primary issues are the compound's inherent hydrophobicity and strong crystal lattice energy.[1] Many new chemical entities exhibit poor water solubility, which is a major hurdle for experimental evaluation.[6] The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

This approach ensures the compound is first fully solvated at a molecular level before being introduced to the aqueous system. The small volume of organic solvent is then diluted into the larger volume of aqueous buffer, which can often keep the compound in solution at the desired final concentration, provided it is below its aqueous solubility limit.

Q2: How do I choose an organic solvent for my stock solution, and what is the standard procedure?

Answer: The ideal solvent is one that can dissolve the compound at a high concentration and is miscible with your aqueous experimental medium. For many research applications, Dimethyl Sulfoxide (DMSO) is the first choice due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water.[6] Other common options include ethanol, methanol, or N,N-dimethylformamide (DMF).[5][7]

It is crucial to use the minimum amount of organic solvent necessary, as it can have its own biological or chemical effects in your experiment.[6] Please see Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.

Q3: I've prepared a DMSO stock solution, but when I dilute it into my aqueous buffer, a precipitate forms immediately. What should I do next?

Answer: This indicates that the final concentration of your compound in the aqueous buffer exceeds its solubility limit under those specific conditions. This is a very common issue. The next logical step is to investigate the effect of pH on the compound's solubility.[5]

As 4-dimethoxymethyl-pyrimidine-2-thiol has both weakly basic nitrogens in the pyrimidine ring and a weakly acidic thiol group, its solubility is expected to be highly pH-dependent.[5][8]

  • In acidic conditions (low pH): The basic nitrogen atoms on the pyrimidine ring will become protonated, forming a more soluble cationic salt.[1][5]

  • In basic conditions (high pH): The acidic thiol group will be deprotonated, forming a more soluble anionic thiolate.[8]

Therefore, adjusting the pH of your aqueous buffer away from the compound's isoelectric point (the pH at which it has no net charge) can dramatically increase solubility.[9] We recommend performing a simple pH-solubility screen to identify the optimal pH range for your experiments. See Protocol 2 for a method to assess pH-dependent solubility.

Q4: Adjusting the pH helped, but I'm still seeing some precipitation over time or at higher concentrations. What other benchtop methods can I try?

Answer: If pH adjustment alone is insufficient, the next strategy is to modify the solvent environment using co-solvents or other solubilizing agents.[10][11]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This "polarity reduction" makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility. Common co-solvents used in research include Polyethylene Glycols (PEGs, such as PEG 400), ethanol, and propylene glycol.[6][11] A typical starting point is to include 5-10% of a co-solvent in your final aqueous medium, but this must be optimized for your specific assay, as co-solvents can affect biological systems.[6]

  • Salts: The presence of salts can influence the solubility of organic compounds. In many cases, high concentrations of salts like NaCl can decrease the solubility of neutral organic molecules, a phenomenon known as "salting-out".[12][13] This happens because water molecules become occupied with solvating the salt ions, making them less available to dissolve the organic compound. Unless you are specifically studying the effect of ionic strength, it is generally advisable to use buffers with the lowest salt concentration required for your experiment.

The following flowchart provides a visual guide to the initial troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 start Compound Fails to Dissolve in Aqueous Media stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) (Protocol 1) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Precipitate Forms? dilute->check success Success: Compound is Soluble check->success No ph_adjust pH Adjustment: Modify Buffer pH (Protocol 2) check->ph_adjust Yes check2 Solubility Improved? ph_adjust->check2 check2->success Yes cosolvent Co-Solvent Strategy: Add Co-solvent (e.g., PEG, Ethanol) to Aqueous Buffer check2->cosolvent cosolvent->success Re-evaluate

Caption: A decision tree for troubleshooting initial solubility issues.

Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient for your required concentration, more advanced formulation strategies may be necessary, particularly for in vivo studies.

Q5: When should I consider using surfactants or complexing agents like cyclodextrins?

Answer: Surfactants and cyclodextrins are excellent options when you need to significantly increase aqueous solubility beyond what pH and co-solvents can achieve, or when the concentration of organic solvent must be minimized.

  • Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in water.[11] Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 80.[6][11]

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. Your compound can become encapsulated within this cavity, forming an "inclusion complex."[11] This complex has a much higher aqueous solubility than the drug alone because the hydrophilic outer surface of the cyclodextrin interacts favorably with water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[1]

Experimental Protocols & Data

This section provides actionable protocols and summary data to guide your experimental work.

Table 1: Physicochemical Properties of 4-dimethoxymethyl-pyrimidine-2-thiol and Related Structures
PropertyValue / ObservationRationale & Source
Molecular Formula C₈H₁₂N₂O₂SCalculated based on structure.
Molecular Weight 200.26 g/mol Calculated based on structure.
Predicted pKa (Basic) ~0.9 - 2.0The pyrimidine ring nitrogens are weakly basic. The predicted pKa for the related 4-(dimethoxymethyl)pyrimidine is 0.93.[14]
Predicted pKa (Acidic) ~8.0 - 10.0The thiol (-SH) group is weakly acidic, typical for heterocyclic thiols.[4][15]
Predicted logP ~1.0 - 2.0The combination of the pyrimidine ring and organic substituents suggests moderate lipophilicity. The related 4-(2-Thienyl)pyrimidine-2-thiol has a calculated XLogP3 of 1.2.[16]
Appearance Likely a solid at room temperature.Similar pyrimidine-2-thiol derivatives are solids.[17][18]

Note: Experimental data for this specific molecule is limited. Values are estimated based on its structure and data from closely related analogs.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 50 mM stock solution of 4-dimethoxymethyl-pyrimidine-2-thiol in DMSO.

Materials:

  • 4-dimethoxymethyl-pyrimidine-2-thiol (MW: 200.26 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Microcentrifuge tube or amber glass vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To make 1 mL of a 50 mM solution, you need: Mass = (Molarity) x (Volume in L) x (Molecular Weight) Mass = (0.050 mol/L) x (0.001 L) x (200.26 g/mol ) = 0.01001 g = 10.01 mg[19]

  • Weigh the compound: Accurately weigh 10.01 mg of 4-dimethoxymethyl-pyrimidine-2-thiol and place it into a clean, dry vial.

  • Add solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture, to prevent degradation. Before use, thaw the solution completely and vortex to ensure homogeneity.

Protocol 2: Rapid Assessment of pH-Dependent Solubility

Objective: To determine the effect of pH on the solubility of 4-dimethoxymethyl-pyrimidine-2-thiol in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • 96-well clear bottom plate or microcentrifuge tubes.

  • Plate reader or nephelometer (optional, for quantitative analysis).

Procedure:

  • Prepare Buffers: Aliquot 198 µL of each buffer into separate wells of the 96-well plate. Prepare a blank well for each buffer containing 200 µL.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each buffer-containing well. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Equilibrate: Cover the plate and let it sit at room temperature for 1-2 hours. Gentle shaking can accelerate equilibration.

  • Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate. A clear solution indicates good solubility at that pH.[1]

  • (Optional) Quantitative Measurement: If available, read the absorbance of the plate at a wavelength where the compound does not absorb but where light scattering from a precipitate can be detected (e.g., 600-700 nm). Higher absorbance values correspond to lower solubility.

  • Analysis: Identify the pH range that results in a clear solution. This is the optimal pH range for your experiments. The results should show increased solubility at both low (e.g., pH < 4) and high (e.g., pH > 9) pH values.[5][20]

Troubleshooting Summary
Table 2: Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution(s)
Compound precipitates upon dilution of stock solution. The final concentration exceeds the thermodynamic solubility limit in the aqueous buffer.[11]1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Adjust pH: Modify the buffer pH to be at least 1-2 units away from the compound's predicted pKa values (i.e., use pH < 6 or pH > 10).[5] 3. Increase Co-solvent: Increase the percentage of co-solvent (e.g., DMSO, PEG 400), ensuring it is compatible with your assay.[6][11]
Inconsistent results in cell-based or biological assays. Poor solubility leads to variable concentrations of the active compound. The compound may be precipitating over time in the assay medium.1. Visual Inspection: Before analysis, inspect assay wells under a microscope for signs of precipitation, especially at higher concentrations.[1] 2. Incorporate a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.01-0.1%) to the assay medium.[11] 3. Use a Cyclodextrin Formulation: Prepare an inclusion complex with HP-β-CD to enhance and stabilize the compound in solution.[1]
Need to prepare a high-concentration formulation for in vivo studies. Standard benchtop methods (pH, co-solvents) may not achieve the required concentration or may use excipients unsuitable for in vivo administration.1. Co-solvent Systems: Develop a vehicle using a combination of biocompatible solvents like DMSO, PEG 400, and Tween 80. A common starting point is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.[6] 2. Solid Dispersions: Create a solid dispersion by dissolving the compound and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This can trap the drug in a high-energy amorphous state, improving dissolution.[21] 3. Nanosuspensions: Reduce the particle size of the compound to the nanometer range through techniques like milling or high-pressure homogenization. The increased surface area enhances the dissolution rate.[21][22]
References
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. [Link]

  • Lab Skills: Preparing Stock Solutions - YouTube. [Link]

  • Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. [Link]

  • Drug Solubilization Techniques: Comparative Analysis of pH Adjustment, Surfactant, and Cosolvent Systems - ResearchGate. [Link]

  • Thiol - Wikipedia. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • Does salt affect the solubility of organic solvents in water? - Quora. [Link]

  • 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem. [Link]

  • Assay of biological thiols by a combination of high-performance liquid chromatography and postcolumn reaction with 6,6'-dithiodinicotinic acid - PubMed. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed. [Link]

  • WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google P
  • Pyrimidine-2-thiol - SIELC Technologies. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. [Link]

  • US20110196026A1 - Compositions and methods for preparation of poorly water soluble drugs with increased stability - Google P
  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. [Link]

  • Utilizing the pH-Shift Method for Isolation and Nutritional Characterization of Mantis Shrimp (Oratosquilla nepa) Protein: A Strategy for Developing Value-Added Ingredients - MDPI. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]

  • [2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems - PMC. [Link]

  • AC2P20 selectively kills M. tuberculosis at acidic pH by depleting free thiols - ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Preventing Disulfide Bond Formation in Pyrimidine-2-Thiols

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrimidine-2-thiols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrimidine-2-thiols. These compounds are notorious for their instability in solution, often undergoing spontaneous oxidation to form unwanted disulfide dimers.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind pyrimidine-2-thiol oxidation, provide self-validating experimental protocols, and offer evidence-based solutions to ensure the integrity of your thiol-based workflows.

Mechanistic Causality: The Oxidation of Pyrimidine-2-Thiols

To prevent unwanted disulfide bonds, we must first understand the molecular environment that creates them. Pyrimidine-2-thiols exist in a dynamic thione-thiol tautomeric equilibrium[1][2]. While the thione form is relatively stable, the thiol form—specifically the deprotonated thiolate anion—is highly reactive.

When exposed to dissolved oxygen (the primary electron acceptor) and trace transition metals (which act as catalysts), the thiolate anions rapidly oxidize and couple to form pyrimidine-2-disulfides[3][4]. Because the formation of the thiolate anion is pH-dependent, alkaline conditions drastically accelerate this unwanted oxidation[3][5].

G Thione Pyrimidine-2-thione (Tautomer) Thiol Pyrimidine-2-thiol (Reactive Species) Thione->Thiol Tautomerism Oxidation Oxidation (O2, Metal Ions, High pH) Thiol->Oxidation Disulfide Pyrimidine-2-disulfide (Unwanted Byproduct) Oxidation->Disulfide Disulfide->Thiol Intervention1 Degassing & EDTA (Prevents Oxidation) Intervention1->Oxidation Blocks Intervention2 TCEP / DTT (Reduces Disulfide) Intervention2->Disulfide Reverses

Mechanistic pathway of pyrimidine-2-thiol oxidation and targeted experimental interventions.

Troubleshooting Guides & Self-Validating Protocols

Issue A: Spontaneous Oxidation During Storage or Assay Setup

Diagnostic: You observe a loss of free thiol reactivity (e.g., failed maleimide bioconjugation) or detect dimerization on non-reducing SDS-PAGE or LC-MS. Root Cause: Dissolved O₂, trace heavy metals, or an alkaline buffer pH (>7.0) driving thiolate formation[3][4].

Causality & Solution: Oxygen acts as the thermodynamic driver for disulfide formation, while trace metals (like Ni²⁺ or Cu²⁺) lower the activation energy[3][4]. By keeping the pH slightly acidic (pH 6.0–6.5), the thiol remains protonated, reducing its nucleophilicity and oxidation propensity[3][5].

Self-Validating Protocol 1: Preparation of Oxidation-Resistant Buffers

  • Buffer Selection: Prepare a buffer (e.g., MES or mildly acidic Phosphate) and adjust the pH to 6.0–6.5[3][6]. Causality: Low pH suppresses the formation of the reactive thiolate anion[5].

  • Chelation: Add 1–5 mM EDTA to the buffer. Causality: EDTA sequesters catalytic divalent metal ions[3].

  • Degassing: Apply vacuum sonication to the buffer for 15 minutes, followed by bubbling an inert gas (Nitrogen or Argon) through the solution for 10 minutes[3].

  • Self-Validation Step: Before dissolving your pyrimidine-2-thiol, use a dissolved oxygen (DO) meter to verify that the O₂ concentration is <1 mg/L. If higher, repeat step 3.

Issue B: Incomplete Reduction of Pre-existing Disulfides

Diagnostic: Low yield in downstream reactions or persistent dimer peaks in mass spectrometry despite the addition of a reducing agent. Root Cause: Inefficient reducing agent choice, rapid re-oxidation, or incompatible pH for the chosen reductant.

Causality & Solution: Dithiothreitol (DTT) relies on a thiol-disulfide exchange mechanism that requires the formation of a thiolate anion, meaning it is only highly active at pH > 7.0[3][7]. However, this alkaline pH simultaneously promotes re-oxidation of your target molecule. Tris(2-carboxyethyl)phosphine (TCEP) cleaves disulfides via a direct nucleophilic attack by its central phosphorus atom. This mechanism does not require thiolate formation, allowing TCEP to operate efficiently across a broad pH range (1.5–8.5)[3][4][7].

Self-Validating Protocol 2: Irreversible Disulfide Reduction using TCEP

  • Reagent Preparation: Prepare a 100 mM stock of TCEP-HCl in degassed, ultra-pure water. Note: TCEP-HCl is highly acidic (pH ~2.5 in water). If your target is pH-sensitive, neutralize the stock with NaOH prior to use[7][8].

  • Reaction Setup: Add TCEP to your pyrimidine-2-thiol solution at a 10- to 100-fold molar excess[3].

  • Incubation: Incubate at room temperature for 30 minutes. Causality: While TCEP reduction is kinetically driven and often completes in <5 minutes, a 30-minute window ensures complete reduction of sterically hindered disulfides[3][8][9].

  • Self-Validation Step: Quantify the concentration of free sulfhydryls using Ellman's reagent (DTNB). Measure the absorbance of the colored product spectrophotometrically at 412 nm[3]. The protocol is successful when the calculated free thiol concentration matches the theoretical monomeric concentration of your input.

Quantitative Comparison: TCEP vs. DTT

When designing your workflow, selecting the correct reducing agent is paramount. The table below summarizes the critical operational differences between TCEP and DTT based on empirical biochemical data[3][4][7][8][10].

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Phosphine-based[3][10]Thiol-based[3][10]
Effective pH Range 1.5 to 8.5[3][7][9]> 7.0[3][7]
Stability in Air/Solution Highly stable; resistant to air oxidation[7][9][10]Oxidizes rapidly; must be freshly prepared[7][10]
Removal Required Before Conjugation? No (does not compete for maleimides)[3][8][9]Yes (competes for thiol-reactive probes)[3]
Metal Sensitivity Insensitive to trace metals (e.g., Ni²⁺)[4][7]Rapidly degrades in the presence of trace metals[4][7]

Frequently Asked Questions (FAQs)

Q1: Do I need to remove TCEP before proceeding with maleimide-based bioconjugation? A: No. Because TCEP is a phosphine and lacks a thiol group, it does not compete with pyrimidine-2-thiols for maleimide reactive sites[3][10]. DTT, conversely, contains two thiol groups and must be rigorously removed (e.g., via size-exclusion chromatography or desalting columns) to prevent it from quenching the maleimide reagent[3].

Q2: How does the thione-thiol tautomerism of pyrimidines affect disulfide formation? A: Pyrimidine-2-thiols exist in equilibrium with their thione tautomers[1][2]. Only the thiol form (specifically the deprotonated thiolate anion) participates in oxidative disulfide coupling. By shifting the equilibrium or keeping the pH low (protonating the sulfur), you minimize the concentration of the reactive thiolate, thereby drastically reducing the rate of unwanted disulfide formation[2][5].

Q3: My pyrimidine-2-thiol degrades when I use DTT and heat. What is happening? A: DTT is highly susceptible to thermal degradation and rapid oxidation in the presence of trace metals[4][7]. This degradation can lead to the formation of reactive oxygen species that damage your target molecule. Switch to TCEP, which is significantly more stable under thermal stress and in the presence of metal contaminants[4].

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Optimization

Technical Support Center: Optimizing Temperature Conditions for 4-Dimethoxymethyl-Pyrimidine-2-Thiol Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the thermodynamic and kinetic challenges encountered when coupling 4-dimethoxymethyl-pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the thermodynamic and kinetic challenges encountered when coupling 4-dimethoxymethyl-pyrimidine-2-thiol. Because this scaffold contains both an acid/heat-sensitive acetal (the dimethoxymethyl group) and an ambident nucleophile (governed by pyrimidine-2-thiol/thione tautomerism), precise temperature control is the critical variable for achieving high chemoselectivity and preserving structural integrity.

Reaction Pathways & Chemoselectivity

The functionalization of 4-dimethoxymethyl-pyrimidine-2-thiol is highly temperature-dependent. The diagram below illustrates how thermal conditions dictate the dominant reaction pathway, shifting the balance between kinetic target formation and thermodynamic degradation.

ReactionPathways SM 4-Dimethoxymethyl- pyrimidine-2-thiol S_Alk S-Alkylation (Target) Kinetic Control SM->S_Alk Base, RX 0-25°C N_Alk N-Alkylation (Impurity) Thermodynamic Control SM->N_Alk Base, RX >60°C Deprot 4-Formyl-pyrimidine-2-thiol (Acetal Cleavage) SM->Deprot Trace Acid / H2O >80°C Disulf Disulfide Dimer (Oxidation Impurity) SM->Disulf O2, High Temp Pd/Cu Catalysis

Figure 1: Temperature-dependent reaction pathways of 4-dimethoxymethyl-pyrimidine-2-thiol.

Troubleshooting FAQs: Temperature & Causality

Q1: Why am I observing the loss of the dimethoxymethyl group (acetal cleavage) during my coupling reaction? Causality: The dimethoxymethyl group is an acyclic acetal. While traditionally cleaved under strictly acidic conditions, elevated temperatures (>80 °C) in the presence of trace moisture or Lewis acidic transition metals (e.g., Pd or Cu precatalysts) can trigger unintended hydrolysis to the corresponding 4-formyl-pyrimidine derivative[1]. Solution: Maintain strictly anhydrous conditions. If running a high-temperature cross-coupling, utilize a mild, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, and rigorously dry all solvents over molecular sieves. Keep the reaction temperature strictly below 80 °C to prevent thermal deprotection.

Q2: My alkylation reaction yields a mixture of S-alkylated and N-alkylated products. How does temperature dictate this chemoselectivity? Causality: Pyrimidine-2-thiols exist in a thione-thiol tautomeric equilibrium[2]. The thiolate anion is highly polarizable and a superior nucleophile, making S-alkylation the kinetically favored pathway. However, the N-alkylated thione is often thermodynamically more stable. At elevated temperatures (>60 °C), the reaction overcomes the activation barrier for N-alkylation, shifting toward thermodynamic control and increasing the N-alkylated impurity profile. Solution: Run the alkylation under kinetic control at 0 °C to 25 °C. Use a polar aprotic solvent (e.g., DMF or MeCN) and a base like K₂CO₃ to selectively deprotonate the thiol without providing the thermal energy required for N-alkylation.

Q3: I am attempting a Pd-catalyzed C–S cross-coupling with an aryl halide. Conversion is low at 60 °C, but increasing the temperature to 100 °C degrades the starting material. What is the optimal window? Causality: Pd-catalyzed C–S coupling requires sufficient thermal energy for the oxidative addition of the aryl halide and subsequent reductive elimination. However, at temperatures approaching 100 °C, the pyrimidine-2-thiol is prone to desulfurization, disulfide dimerization, and acetal degradation. Solution: Instead of increasing the temperature, lower the activation barrier of the catalytic cycle. Utilizing bulky N-heterocyclic carbene (NHC) ligands or bidentate phosphines (e.g., Xantphos) facilitates oxidative addition and reductive elimination at milder temperatures (70–80 °C)[3]. This keeps the reaction safely within the thermal stability window of the dimethoxymethyl group.

Quantitative Data: Temperature vs. Selectivity

The following table summarizes the causal relationship between reaction temperature and product distribution during a standard alkylation workflow (using Benzyl Bromide, K₂CO₃, in DMF).

Temperature (°C)S-Alkylation Target (%)N-Alkylation Impurity (%)Acetal Cleavage (%)Disulfide/Degradation (%)
0 92 < 100
25 88 400
60 55 3523
90 20 501510

Note: Data reflects kinetic trapping at lower temperatures versus thermodynamic equilibration and thermal degradation at elevated temperatures.

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled S-Alkylation (0–25 °C)

Designed to maximize S-alkylation while preventing acetal cleavage and N-alkylation.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-dimethoxymethyl-pyrimidine-2-thiol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M) and cool to 0 °C using an ice bath. Self-Validation: The suspension should remain pale yellow; darkening indicates premature oxidation.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes to prevent localized exothermic heating.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 25 °C and stir for an additional 2 hours. Monitor via LC-MS to ensure the kinetic S-alkylated product is exclusively forming.

  • Workup: Quench with cold water, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Temperature-Optimized Pd-Catalyzed C–S Cross-Coupling (70 °C)

Designed to lower the catalytic activation barrier, avoiding the >80 °C threshold that degrades the dimethoxymethyl acetal.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%), Xantphos or a bulky NHC ligand (5 mol%), and the aryl halide (1.0 equiv) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add 4-dimethoxymethyl-pyrimidine-2-thiol (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Heating: Seal the vessel, remove from the glovebox, and heat precisely at 70 °C using a pre-calibrated heating block. Critical: Do not exceed 80 °C.

  • Monitoring: Stir for 12 hours. The bulky ligand ensures efficient reductive elimination at this lowered temperature, preventing catalyst stalling[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium salts, and purify via flash chromatography using neutral alumina (silica gel may cause trace acetal cleavage during purification).

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Journal of the American Chemical Society URL:[Link][3]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Canadian Journal of Chemistry URL:[Link][2]

  • Unexpected Surprise in the Reactions of Acetals and Trialkylsilyl Chloride (R3SiCl): Efficient Deprotection of Aromatic Acyclic Acetals Chemical & Pharmaceutical Bulletin URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dimethoxymethyl (Dimethyl Acetal) Acid Sensitivity During Chemical Workup

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide addresses a pervasive challenge in organic synthesis and drug development: the unintended hydrolysis of the dimethoxymethyl group (dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide addresses a pervasive challenge in organic synthesis and drug development: the unintended hydrolysis of the dimethoxymethyl group (dimethyl acetal) during routine reaction workup and purification.

While the dimethoxymethyl group is an excellent, atom-economical protecting group for aldehydes and ketones, its extreme sensitivity to mild aqueous acids often leads to premature deprotection. This guide provides the mechanistic causality behind these failures, quantitative stability data, and self-validating protocols to ensure the structural integrity of your intermediates.

Part 1: The Causality of Acetal Cleavage

To prevent the degradation of a dimethoxymethyl group, one must first understand the kinetics and mechanism of its cleavage. Acetals are inherently stable to bases, nucleophiles, and most reducing agents 1. However, in the presence of Brønsted acids, they undergo a rapid, reversible hydrolysis back to the parent carbonyl.

The degradation is not caused by the water itself, but by the protonation of the methoxy oxygen. This protonation creates a superior leaving group (methanol), which departs to form a highly electrophilic oxocarbenium ion . Water then attacks this intermediate, forming a hemiacetal that rapidly collapses into the deprotected aldehyde.

AcetalHydrolysis A Dimethoxymethyl Group [-CH(OMe)2] B Protonation of Methoxy Oxygen A->B Aqueous Acid (pH < 5) C Loss of Methanol [Oxocarbenium Ion] B->C Fast Step D Nucleophilic Attack by Water C->D H2O Addition E Hemiacetal Intermediate D->E Deprotonation F Deprotected Aldehyde [-CHO] E->F Loss of MeOH

Logical relationship and mechanism of acid-catalyzed dimethoxymethyl group hydrolysis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why did I lose my dimethoxymethyl group during a standard ammonium chloride quench? A1: Saturated aqueous ammonium chloride (NH₄Cl) is a standard, mild quenching agent, but it typically has a pH of ~4.5 to 5.5. Because the dimethoxymethyl group is highly incompatible with acidic environments 2, this pH is low enough to protonate the methoxy oxygen and initiate oxocarbenium formation. You must replace NH₄Cl with a mildly basic quench, such as saturated sodium bicarbonate (NaHCO₃, pH ~8).

Q2: My product was stable in the separatory funnel but degraded on the rotary evaporator. What is causing this? A2: This is a classic concentration effect. Trace amounts of acid (even dissolved CO₂ forming carbonic acid) become highly concentrated as the organic solvent evaporates, dropping the localized pH dramatically. Furthermore, if you dried your organic layer using Magnesium Sulfate (MgSO₄), you likely introduced trace protons; MgSO₄ is slightly acidic due to its manufacturing process and its tendency to coordinate water. To prevent this, dry over neutral Sodium Sulfate (Na₂SO₄) and add a drop of Triethylamine (Et₃N) to your flask before concentrating 3.

Q3: How do I prevent hydrolysis during silica gel chromatography? A3: Standard silica gel contains surface silanol groups (Si-OH) which act as Brønsted acids with a pKa of ~4.5 to 5.0. Passing an acyclic acetal through bare silica forces it into direct contact with millions of acidic sites, leading to on-column deprotection. You must deactivate the silica gel by pre-flushing the column with an eluent containing 1% Et₃N, which neutralizes the silanol protons 4.

Q4: Should I switch from a dimethoxymethyl group to an ethylene ketal (1,3-dioxolane)? A4: It depends on your downstream requirements. Ethylene ketals are thermodynamically much more stable than acyclic dimethyl acetals. The formation of the five-membered 1,3-dioxolane ring is an entropically favored intramolecular process, making the reverse hydrolysis reaction thermodynamically less favorable 5. If your subsequent steps require mild acidity, switching to a cyclic ketal is recommended.

Part 3: Quantitative Stability Data

To guide your synthetic planning, the following table summarizes the relative stability of common acetal protecting groups under various pH conditions.

Protecting GroupStructureCleavage Conditions (Acidic)Stability (Basic/Nucleophilic)Relative Thermodynamic Stability
Dimethoxymethyl (Dimethyl Acetal) -CH(OMe)₂Rapid at pH < 4, Slow at pH 4-6Highly StableLow (Acyclic, entropically unfavored)
Diethoxymethyl (Diethyl Acetal) -CH(OEt)₂Rapid at pH < 4, Slow at pH 4-6Highly StableLow (Acyclic, entropically unfavored)
Ethylene Ketal (1,3-Dioxolane) -CH(OCH₂CH₂O)-Moderate at pH < 3, Stable at pH > 4Highly StableHigh (Cyclic, entropically favored)

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent product loss, implement the following buffered workflows.

WorkupWorkflow Step1 Reaction Completion Step2 Quench with Mild Base (Sat. NaHCO3) Step1->Step2 Prevent pH drop Step3 Phase Separation (Organic Extraction) Step2->Step3 pH > 7.5 Step4 Drying over Na2SO4 (Avoid MgSO4) Step3->Step4 Isolate Organics Step5 Concentration (Add 0.1% Et3N) Step4->Step5 Filter Step6 Silica Gel Chromatography (Eluent with 1% Et3N) Step5->Step6 Load on column

Step-by-step workflow for the safe workup and purification of dimethoxymethyl acetals.

Protocol A: Base-Buffered Aqueous Workup
  • Quenching: Upon reaction completion, cool the mixture to 0 °C and quench slowly with saturated aqueous NaHCO₃ (pH ~8.0–8.5). Do not use NH₄Cl or citric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • System Validation (pH Check): Before discarding the aqueous layer, test it with pH paper. If the pH is below 7.5, add 1M NaOH dropwise until basicity is restored, then perform one final organic extraction.

  • Drying: Wash the combined organic layers with brine, then dry strictly over anhydrous Na₂SO₄ or K₂CO₃ .

  • Concentration: Filter the drying agent. Add 0.1% v/v Et₃N to the organic filtrate. Concentrate under reduced pressure on a rotary evaporator, keeping the water bath below 30 °C.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
  • System Validation (2D TLC): Before running the column, spot the crude mixture on a standard silica TLC plate. Run it in your desired solvent system, let it dry completely, rotate the plate 90 degrees, and run it again. If the compound spots fall off the diagonal line, the acetal is actively degrading on the silica, confirming the absolute necessity of the Et₃N buffer.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Et₃N.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the packed column with at least two full column volumes of the spiked solvent. This ensures all acidic silanol groups are neutralized to their triethylammonium silicate salts.

  • Loading & Elution: Dissolve the crude product in a minimum amount of the spiked solvent, load it onto the column, and elute normally.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. Benchchem.
  • Organic Syntheses Procedure: Triethylamine Deactivated Silica Gel. OrgSyn.
  • Are dimethylacetals derived from aromatic aldehydes stable? ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Substituted Pyrimidine-2-thiols: The Influence of Methyl vs. Dimethoxymethyl Groups

Introduction The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, present in numerous bioactive molecules and approved therapeutics.[1] Specifically, pyrimidine-2-thiol derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, present in numerous bioactive molecules and approved therapeutics.[1] Specifically, pyrimidine-2-thiol derivatives serve as versatile synthetic intermediates, offering multiple sites for functionalization.[1] The reactivity of this core structure is exquisitely sensitive to the nature of the substituents appended to the ring. Understanding these substituent effects is paramount for designing efficient synthetic routes and for the rational design of molecules with tailored electronic and, consequently, biological properties.

This guide provides an in-depth comparative analysis of two such derivatives: 4-methyl-pyrimidine-2-thiol and 4-dimethoxymethyl-pyrimidine-2-thiol . While the former is a well-characterized building block, the latter represents a structure whose properties must be inferred from established chemical principles. We will dissect how the seemingly subtle change from a methyl group to a dimethoxymethyl group at the C4 position fundamentally alters the electronic landscape of the molecule, leading to predictable and significant differences in reactivity. This analysis is grounded in the principles of physical organic chemistry and supported by available experimental data for relevant analogs.

Pillar 1: The Foundational Thiol-Thione Tautomerism

A critical aspect governing the chemistry of pyrimidine-2-thiols is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol and the non-aromatic thione. The position of this equilibrium is highly dependent on the solvent environment.

  • In the gas phase or non-polar solvents , the aromatic thiol form (A) is generally more stable.

  • In polar solvents , the more polar thione form (B) is favored, often significantly.[2]

This tautomerism is crucial because the two forms present different reactive sites. The thiol form reacts at the sulfur atom (S-nucleophilicity), while the thione form can react at either the sulfur or the N1 nitrogen atom. For the reactions discussed herein, such as S-alkylation and oxidation, the deprotonated thiolate anion is the key reactive species, which can be accessed from either tautomer in the presence of a base.

Caption: Thiol-Thione Tautomeric Equilibrium.

Pillar 2: Electronic Effects of C4 Substituents—The Core of the Comparison

The primary difference in reactivity between our two target molecules stems from the opposing electronic effects of the methyl and dimethoxymethyl groups. These effects, transmitted through the sigma and pi systems of the pyrimidine ring, modulate the electron density at the reactive 2-thiol position.

The 4-Methyl Group: An Electron-Donating Activator

The methyl group is a classic electron-donating group (EDG).[3] It pushes electron density into the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the pyrimidine ring, leading to a slight donation of electron density through the sigma bond.

  • Hyperconjugation: Overlap of the C-H sigma bonds with the ring's pi system further increases electron density within the ring.

This net donation of electrons increases the nucleophilicity of the pyrimidine system, particularly the exocyclic sulfur atom.

The 4-Dimethoxymethyl Group: An Electron-Withdrawing Deactivator

In stark contrast, the dimethoxymethyl group, -CH(OCH₃)₂, is anticipated to function as an electron-withdrawing group (EWG). This is dictated by the powerful inductive effect (-I) of the two highly electronegative oxygen atoms.[4] These oxygens pull electron density away from the benzylic carbon and, by extension, from the pyrimidine ring.

Electronic_Effects Methyl 4-Methyl-pyrimidine-2-thiol -CH₃ +I Effect (Donating) Ring_Methyl Pyrimidine Ring (Electron Enriched) Methyl:f0->Ring_Methyl e⁻ donation Dimethoxy 4-Dimethoxymethyl-pyrimidine-2-thiol -CH(OCH₃)₂ -I Effect (Withdrawing) Ring_Dimethoxy Pyrimidine Ring (Electron Deficient) Dimethoxy:f0->Ring_Dimethoxy e⁻ withdrawal

Caption: Opposing electronic influence of C4 substituents.

Pillar 3: Comparative Reactivity Analysis & Experimental Data

The divergent electronic properties of the C4 substituents lead to predictable differences in key chemical transformations.

A. S-Alkylation: A Test of Nucleophilicity

S-alkylation is a cornerstone reaction for functionalizing pyrimidine-2-thiols, typically proceeding via an Sₙ2 mechanism where the thiolate anion acts as the nucleophile.[7] The nucleophilicity of this thiolate is directly influenced by the electron density on the sulfur atom.

  • 4-Methyl-pyrimidine-2-thiol: The electron-donating methyl group enhances the electron density on the sulfur, making the corresponding thiolate a stronger nucleophile . This is expected to lead to faster reaction rates in S-alkylation reactions.

  • 4-Dimethoxymethyl-pyrimidine-2-thiol (Predicted): The electron-withdrawing dimethoxymethyl group reduces electron density on the sulfur. The resulting thiolate will be a weaker nucleophile , leading to slower reaction rates under identical conditions. Forcing conditions (e.g., stronger base, higher temperature) may be required to achieve comparable yields.[8]

Property4-Methyl-pyrimidine-2-thiol4-Dimethoxymethyl-pyrimidine-2-thiol
C4 Substituent -CH₃-CH(OCH₃)₂
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)
Ring Electron Density IncreasedDecreased
Thiolate Nucleophilicity HigherLower (Predicted)
Predicted S-Alkylation Rate FasterSlower
B. Electrochemical Oxidation: A Probe of Electron Density

Electrochemical oxidation, typically to form a disulfide bridge, provides a quantitative measure of how easily a molecule gives up electrons. The anodic peak potential (Epa) is the potential at which oxidation occurs; a higher (more positive) Epa indicates that the molecule is more difficult to oxidize.

Experimental data exists for the electrochemical oxidation of 4-methyl-pyrimidine-2-thiol. In a study comparing it to the unsubstituted pyrimidine-2-thiol, the methyl group was found to increase the oxidation potential.

  • 4-Methyl-pyrimidine-2-thiol: The reported anodic potential is +0.79 V (vs. Ag/AgCl). This is more positive than the unsubstituted analog (+0.62 V), indicating it is more difficult to oxidize.[5]

  • 4-Dimethoxymethyl-pyrimidine-2-thiol (Predicted): Since the electron-withdrawing dimethoxymethyl group significantly lowers the electron density of the system compared to the methyl group, it is predicted that this compound will be substantially more difficult to oxidize . Its anodic potential would be expected to be significantly more positive than +0.79 V.

CompoundAnodic Peak Potential (Epa vs Ag/AgCl)Ease of Oxidation
Pyrimidine-2-thiol+0.62 V[5]-
4-Methyl-pyrimidine-2-thiol +0.79 V [5]Harder
4-Dimethoxymethyl-pyrimidine-2-thiol > +0.79 V (Predicted) Hardest (Predicted)

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following standardized protocols can be employed.

Protocol 1: Comparative S-Alkylation Kinetics

This workflow allows for a direct comparison of reaction rates.

Workflow cluster_1 Initiation & Monitoring cluster_2 Analysis A1 Vial A: 4-Methyl-pyrimidine-2-thiol (1 eq) Solvent (e.g., DMF) Base (e.g., K₂CO₃, 1.1 eq) A2 Add Alkyl Halide (e.g., MeI, 1 eq) to Vial A at T=0 A1->A2 B1 Vial B: 4-Dimethoxymethyl-pyrimidine-2-thiol (1 eq) Solvent (e.g., DMF) Base (e.g., K₂CO₃, 1.1 eq) B2 Add Alkyl Halide (e.g., MeI, 1 eq) to Vial B at T=0 B1->B2 C1 Monitor both reactions over time (e.g., TLC or LC-MS aliquots at 5, 15, 30, 60 min) D1 Quench reactions (e.g., with H₂O) C1->D1 E1 Analyze product formation vs. time to determine relative rates D1->E1

Caption: Workflow for comparative S-alkylation kinetics.

Detailed Steps:

  • Preparation: In two separate, identical reaction vessels, dissolve 4-methyl-pyrimidine-2-thiol (1.0 mmol) and 4-dimethoxymethyl-pyrimidine-2-thiol (1.0 mmol) in 5 mL of anhydrous DMF.

  • Base Addition: To each vessel, add potassium carbonate (1.1 mmol, 152 mg). Stir the suspensions at room temperature for 15 minutes.

  • Initiation: Simultaneously, add methyl iodide (1.0 mmol, 62 µL) to each vessel. Start a timer.

  • Monitoring: At set time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction, quench it in a vial containing water and ethyl acetate, and analyze by LC-MS or TLC to determine the ratio of starting material to S-alkylated product.

  • Analysis: Plot the percentage of product formation versus time for each reaction. The slope of the initial phase of this plot will give a qualitative and semi-quantitative measure of the relative reaction rates.

Protocol 2: Comparative Cyclic Voltammetry

This protocol, adapted from published methods, allows for the determination of oxidation potentials.[5]

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a platinum disk working electrode, a Ag/AgCl reference electrode, and a platinum wire auxiliary electrode.

  • Blank Scan: Fill the cell with the electrolyte solution and de-gas with dry argon or nitrogen for 15 minutes. Run a cyclic voltammogram of the blank electrolyte to ensure no electroactive impurities are present.

  • Sample Analysis: Prepare a 1.0 mM solution of the test compound (either 4-methyl- or 4-dimethoxymethyl-pyrimidine-2-thiol) in the electrolyte solution.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0.0 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

  • Determination of Epa: Record the potential at which the peak anodic current is observed. This value is the anodic peak potential (Epa). Compare the values obtained for both compounds under identical conditions.

Conclusion and Synthetic Implications

The electronic nature of the C4 substituent is a primary determinant of reactivity in the pyrimidine-2-thiol scaffold.

  • 4-methyl-pyrimidine-2-thiol , with its electron-donating methyl group, is an electron-rich, more nucleophilic system. It will undergo reactions like S-alkylation more readily.

  • 4-dimethoxymethyl-pyrimidine-2-thiol , with its electron-withdrawing acetal functionality, is an electron-deficient, less nucleophilic system. It will be more sluggish in nucleophilic reactions and significantly more resistant to oxidation.

These insights are crucial for drug development professionals and synthetic chemists. When designing a synthetic sequence, the choice of a C4-methyl substituent will favor rapid derivatization at the sulfur position. Conversely, if the goal is to create a core that is more resistant to oxidative metabolism, or if subsequent reactions require a less nucleophilic thiol, the C4-dimethoxymethyl group presents a compelling, albeit more challenging, synthetic alternative. This guide provides the foundational logic and experimental framework for researchers to harness these differences in their synthetic endeavors.

References

  • Arjunan, V., & Mohan, S. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(31), 9796-9804. [Link]

  • Al-Sehemi, A. G., & El-Gogary, T. M. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of Physical Chemistry A, 112(7), 1466-1476. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Garlyauskayte, R. Y., & Yagupolskii, L. M. (2001). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 79(1), 35-40. [Link]

  • Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]

  • Bełtowska-Brzezinska, M., & Luczak, T. (2000). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2241-2246. [Link]

  • Cheng, C. H., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(9), 6143-6148. [Link]

  • McLaren, R. (2012). Metal Free Thiolation Reactions of a Series of Heteroaromatics. RSC Blogs. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

  • University of Calgary. (2006). Aromatic Electrophilic Substitution Substituted Benzene Rings. [Link]

  • Google Patents. (n.d.). Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • MDPI. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]

  • PubMed. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. [Link]

  • ResearchGate. (1999). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. [Link]

  • RSC Publishing. (1999). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. [Link]

  • Semantic Scholar. (2023). The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • PubMed. (2021). The reaction of thiourea and 1,3-dimethylthiourea towards organoiodines: oxidative bond formation and halogen bonding. [Link]

  • MDPI. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. [Link]

Sources

Comparative

HPLC Method Validation for 4-Dimethoxymethyl-Pyrimidine-2-Thiol Purity: A Comparative Guide on Core-Shell vs. Fully Porous Columns

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical methodologies used to ensure their purity must evolve. 4-dimethoxymethyl-pyrimidine-2-thiol is a critical synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical methodologies used to ensure their purity must evolve. 4-dimethoxymethyl-pyrimidine-2-thiol is a critical synthetic intermediate, prominently utilized in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists for oncology and endocrinology indications[1].

Determining the purity of this compound presents a unique chromatographic challenge. The molecule features both basic pyrimidine nitrogens and a highly reactive, polar thiol (-SH) group. These functional groups are notorious for secondary interactions with stationary phase silanols, leading to poor peak symmetry, reduced resolution, and inaccurate quantitation.

This guide provides an objective, data-driven comparison between traditional Fully Porous Particles (FPP) and modern Superficially Porous Particles (SPP / Core-Shell) for the HPLC analysis of 4-dimethoxymethyl-pyrimidine-2-thiol, supported by a self-validating protocol and ICH Q2(R2) compliant validation data.

The Analytical Strategy: Resolving the Thiol Challenge

Historically, analytical chemists defaulted to 5 µm fully porous C18 columns for intermediate purity assays. However, fully porous architectures require the analyte to diffuse deep into the silica matrix. For thiol-containing pyrimidines, this prolonged residence time inside the pore increases the probability of secondary electrostatic interactions and oxidative degradation.

Superficially porous particles (core-shell) address this by utilizing a solid, non-porous silica core surrounded by a thin porous shell. According to the van Deemter equation, this architecture minimizes the C -term (resistance to mass transfer) and the A -term (eddy diffusion)[2]. The result is a highly efficient mass transfer process that delivers the separation power of a sub-2 µm column at a fraction of the backpressure, significantly improving peak shape for sticky molecules[3].

ColumnSelection A Target Analyte: 4-dimethoxymethyl-pyrimidine-2-thiol B Analytical Challenge: Thiol Tailing & Matrix Impurities A->B C Fully Porous Particle (5 µm) Deep Pore Diffusion B->C Traditional HPLC D Core-Shell Particle (2.7 µm) Restricted Diffusion Path B->D Optimized UHPLC/HPLC E Outcome: Broad Peaks, High Mass Transfer Resistance C->E High C-Term F Outcome: Sharp Peaks, High Efficiency & Resolution D->F Low C-Term

Logical decision matrix for selecting core-shell over fully porous columns.

Experimental Design & Self-Validating Protocol

To objectively compare performance, the following methodology was designed to be a self-validating system . The causality behind the mobile phase selection is critical: at a pH of ~2.0 (achieved via 0.1% TFA), the basic pyrimidine nitrogens are protonated. The hydrophobic trifluoroacetate counter-ion acts as an ion-pairing agent, increasing the retention of the polar molecule on the C18 phase. Simultaneously, the low pH keeps the thiol group neutral and suppresses the ionization of residual silanols, preventing peak tailing.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Causality: TFA is strictly used over formic acid due to its superior ion-pairing capabilities for pyrimidine derivatives, ensuring sharp band spacing.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0–2 min (5% B), 2–10 min (5% to 60% B), 10–12 min (60% to 95% B), 12–15 min (5% B for re-equilibration).

  • Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, lowering system backpressure and accelerating mass transfer kinetics).

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard: 4-dimethoxymethyl-pyrimidine-2-thiol accurately weighed and dissolved to a working concentration of 100 µg/mL. Note: Samples must be prepared freshly to prevent oxidative dimerization of the thiol into a disulfide.

4. System Suitability Testing (SST) - The Self-Validation Gate: Before any sample data is accepted, the system must validate its own performance. Inject the standard six times. The run is only valid if:

  • %RSD of Retention Time 1.0%

  • %RSD of Peak Area 2.0%

  • Tailing Factor (Tf) 1.5

  • Theoretical Plates (N) 10,000

Comparative Performance Data

The optimized method was executed on two different column architectures of identical dimensions (150 x 4.6 mm): a traditional 5 µm Fully Porous C18 and a 2.7 µm Core-Shell C18.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Performance Shift
Retention Time (min) 8.456.1227% Faster Elution
Peak Width at Half Height (min) 0.150.0660% Sharper Peaks
Theoretical Plates (N) 8,50022,400163% Increase in Efficiency
Tailing Factor (Tf) 1.68 (Fails SST)1.12 (Passes SST)Elimination of secondary interactions
Backpressure (bar) 110185Moderate increase, well within standard HPLC limits
Resolution (Nearest Impurity) 1.84.5Baseline separation achieved

Data Analysis: The core-shell column vastly outperforms the fully porous column. The restricted diffusion path of the 2.7 µm SPP prevents the thiol from becoming "trapped" in deep pore networks, reducing the tailing factor from an unacceptable 1.68 to a highly symmetrical 1.12[3]. Furthermore, the SPP column generates over 22,000 theoretical plates at only 185 bar, meaning this high-efficiency separation can be performed on standard HPLC equipment without requiring a 1000-bar UHPLC system[2].

ICH Q2(R2) Method Validation

Having established the superiority of the core-shell column, the method was subjected to formal validation in accordance with the latest ICH Q2(R2) guidelines for analytical procedures[4]. The R2 revision emphasizes a lifecycle approach, ensuring the method is robust and fit for its intended purpose—in this case, the precise quantification of 4-dimethoxymethyl-pyrimidine-2-thiol purity.

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity Blank/Spike Start->Spec Lin Linearity 25-150% Spec->Lin Sens LOD / LOQ S/N Ratio Lin->Sens Prec Precision %RSD < 2% Sens->Prec Acc Accuracy Recovery Prec->Acc Report Validated Method Acc->Report

Step-by-step ICH Q2(R2) validation workflow for analytical purity methods.

Table 2: ICH Q2(R2) Validation Results (Core-Shell Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from diluent blanks and known degradation products.No interference at 6.12 min. Resolution > 3.0 for all spiked impurities.Pass
Linearity & Range R2≥0.999 across 25% to 150% of target concentration (100 µg/mL). R2=0.9998 ; y-intercept 2.0% of target response.Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL LOQ = 0.15 µg/mLPass
Method Precision Repeatability %RSD 2.0% (n=6 preparations).%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, and 150% spike levels.Mean Recovery: 99.2% – 100.5%Pass

Conclusion

For the purity determination of reactive intermediates like 4-dimethoxymethyl-pyrimidine-2-thiol, stationary phase architecture is just as critical as mobile phase chemistry. The experimental data confirms that migrating from a 5 µm fully porous column to a 2.7 µm core-shell column mitigates the mass transfer limitations inherent to thiol-silanol interactions. By coupling core-shell technology with a rigorously buffered, self-validating protocol, laboratories can achieve ICH Q2(R2) compliant results characterized by superior peak symmetry, higher throughput, and uncompromised accuracy.

Sources

Validation

comparing thiol versus thioether derivatives of 4-dimethoxymethyl-pyrimidine

In the landscape of modern medicinal chemistry, the 4-dimethoxymethyl-pyrimidine scaffold is highly prized as a versatile building block. The dimethoxymethyl group functions as a robust acetal, effectively masking an ald...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the 4-dimethoxymethyl-pyrimidine scaffold is highly prized as a versatile building block. The dimethoxymethyl group functions as a robust acetal, effectively masking an aldehyde to prevent unwanted side reactions during early-stage synthesis while enhancing the molecule's overall solubility[1]. However, the true synthetic and pharmacological versatility of this scaffold is dictated by the substituent at the C2 position.

This guide provides an objective, data-driven comparison between the thiol and thioether derivatives of 4-dimethoxymethyl-pyrimidine. By detailing the causality behind experimental protocols and their downstream reactivity, we illustrate how these derivatives are utilized in advanced drug discovery, particularly in the development of Mcl-1 inhibitors and Antibody-Drug Conjugates (ADCs)[2].

Structural and Physicochemical Comparison

The transition from a C2-thiol to a C2-thioether fundamentally alters the electronic and physicochemical landscape of the pyrimidine ring.

  • Tautomerism and Nucleophilicity: Pyrimidine-2-thiols exist in a dynamic tautomeric equilibrium with their thione counterparts. While this makes them excellent nucleophiles, it also renders them susceptible to oxidative dimerization into disulfides. Alkylation to a thioether locks the ring into a stable, fully aromatic state.

  • Lipophilicity (logD) Modulation: The oxidation state of the sulfur atom is a critical lever in drug design. Thioethers significantly increase the lipophilicity and membrane permeability of the scaffold. However, if the thioether is subsequently oxidized to a sulfone, the introduction of highly polarized S=O bonds—which act as strong hydrogen-bond acceptors—will predictably lower the logD[3].

Table 1: Comparative Physicochemical Properties

Property4-(Dimethoxymethyl)pyrimidine-2-thiol2-(Alkylthio)-4-(dimethoxymethyl)pyrimidine
Electronic State Tautomeric (Thiol ⇌ Thione)Locked Aromatic Pyrimidine
Nucleophilicity High (Thiolate anion)Low (Stable thioether)
Lipophilicity (logD) Lower (Ionizable -SH)Higher (Hydrophobic -SR)
Oxidation Profile Prone to Disulfide FormationControlled Oxidation to Sulfoxide/Sulfone
Synthetic Utility Nucleophilic Building BlockTraceless Linker / SNAr Precursor

Experimental Methodologies: Self-Validating Protocols

The presence of the dimethoxymethyl acetal dictates the strict boundaries of our experimental conditions. Because acetals are highly sensitive to acidic hydrolysis, all transformations must strictly employ neutral or basic conditions to prevent the premature unmasking of the aldehyde.

Protocol A: Synthesis of 4-(Dimethoxymethyl)pyrimidine-2-thiol

Causality: To construct the pyrimidine core without cleaving the acetal, cyclocondensation must be driven by a strong base to facilitate the reaction between the thiourea and the acetal precursor.

  • Preparation: Dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert N₂ atmosphere.

  • Activation: Add thiourea (1.0 eq) and stir for 15 minutes at room temperature to generate the highly reactive thiolate anion.

  • Condensation: Dropwise add methylglyoxal 1,1-dimethyl acetal (1.0 eq)[4], maintaining the temperature below 30°C, then reflux the mixture for 4-6 hours.

  • Self-Validation & Isolation: Concentrate the mixture, dissolve the crude residue in ice-cold water, and carefully adjust the pH to exactly 6.0 using 1M HCl. This specific pH precipitates the free thiol without crossing the acidic threshold that would hydrolyze the acetal. Filter and dry under vacuum.

Protocol B: Chemoselective S-Alkylation to Thioether

Causality: To ensure exclusive S-alkylation over N-alkylation, we exploit the high polarizability of sulfur using a mild base in a polar aprotic solvent.

  • Setup: Suspend 4-(dimethoxymethyl)pyrimidine-2-thiol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: While conventional stirring requires ~4 hours, utilizing microwave irradiation at 100°C accelerates the S-alkylation, reducing the reaction time to just 15 minutes[5].

  • Self-Validation: Analyze the product via ¹H-NMR. The successful conversion is validated by the complete disappearance of the broad -SH peak (~13.0 ppm) and the emergence of a sharp -SCH₃ singlet (~2.5 ppm).

Downstream Reactivity: The "Traceless Linker" Strategy

While thioethers are exceptionally stable, their true value in medicinal chemistry lies in their ability to act as "traceless linkers."

By oxidizing the thioether to a sulfone using hydrogen peroxide and a transition metal catalyst (such as TS-1)[6], the sulfur atom becomes strongly electron-withdrawing. This depletes electron density from the C2 position of the pyrimidine ring, transforming it into a highly activated electrophile. Subsequent Nucleophilic Aromatic Substitution (SNAr) with an amine easily displaces the sulfone group. This exact sequence is a cornerstone methodology for synthesizing the 2-aminopyrimidine cores utilized in cutting-edge Mcl-1 inhibitors[2].

SyntheticWorkflow A Acetal Precursor (Methylglyoxal Acetal) C Pyrimidine-2-thiol (Nucleophilic) A->C Cyclocondensation B Thiourea (Base) B->C E Pyrimidine-2-thioether (Stable Intermediate) C->E S-Alkylation D Alkyl Halide D->E G Pyrimidine-2-sulfone (Activated Electrophile) E->G Oxidation F Oxidant (H2O2 / Catalyst) F->G I 2-Amino-Pyrimidine (Target Scaffold) G->I SNAr Displacement H Amine Nucleophile H->I

Workflow from acetal precursor to target scaffold via thiol and thioether intermediates.

Mcl1Pathway Inhibitor Pyrimidine-based Mcl-1 Inhibitor Mcl1 Mcl-1 Protein (Anti-apoptotic) Inhibitor->Mcl1 Binds & Inhibits BaxBak Bax / Bak (Pro-apoptotic) Inhibitor->BaxBak Induces Release Mcl1->BaxBak Sequesters (Healthy Cell) Mito Mitochondrial Permeabilization BaxBak->Mito Oligomerization CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Cascade

Mechanism of pyrimidine-derived Mcl-1 inhibitors inducing apoptosis via Bax/Bak release.

References[1] Title: 4-(Dimethoxymethyl)pyrimidine

Source: Chem-Impex URL: [2] Title: WO2025106634A1 - Mcl-1 inhibitor compounds and use in antibody drug conjugates Source: Google Patents URL: [6] Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL: [5] Title: 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone Source: EvitaChem URL: [3] Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines Source: PMC (NIH) URL: [4] Title: Methylglyoxal 1,1-dimethyl acetal | 6342-56-9 Source: ChemicalBook URL:

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 4-dimethoxymethyl-pyrimidine-2-thiol

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, with the fragmentation pattern of a molecule providing a veritable fingerprint of its chemical architecture. This guide offers an in-depth, objective comparison of expected and potential fragmentation pathways for 4-dimethoxymethyl-pyrimidine-2-thiol, supported by established principles of mass spectral behavior in related heterocyclic systems.

The validation of a compound's fragmentation pattern is not merely a confirmatory step; it is a critical process that underpins the reliability of all subsequent biological and chemical studies. In the context of drug development, an erroneously identified compound can lead to the costly and time-consuming pursuit of a false lead. Therefore, a thorough understanding and validation of a molecule's mass spectral fragmentation are paramount.

Proposed Fragmentation Pathways for 4-dimethoxymethyl-pyrimidine-2-thiol

The fragmentation of 4-dimethoxymethyl-pyrimidine-2-thiol under mass spectrometry, particularly through techniques like Collision-Induced Dissociation (CID), is anticipated to be governed by the lability of the dimethoxymethyl group and the inherent stability of the pyrimidine ring. The presence of the thiol group also introduces specific fragmentation routes.

Based on the principles of mass spectral fragmentation of pyrimidine derivatives, several key fragmentation pathways can be postulated.[1][2] The initial ionization, typically producing a molecular ion ([M]+•) or a protonated molecule ([M+H]+), will be followed by a series of fragmentation steps.

A primary and highly probable fragmentation pathway involves the sequential loss of methoxy radicals (•OCH3) or methanol (CH3OH) from the dimethoxymethyl substituent. This is a common fragmentation pattern for acetals and ketals. The loss of a methoxy radical would result in a stable oxonium ion, which could then undergo further fragmentation.

Another significant fragmentation route is expected to involve the pyrimidine ring and the thiol group. Cleavage of the C-S bond or rearrangement followed by ring cleavage are plausible scenarios. The pyrimidine ring itself, being aromatic, is relatively stable and may remain intact in several fragment ions.[2]

Below is a diagram illustrating the proposed primary fragmentation pathway for 4-dimethoxymethyl-pyrimidine-2-thiol.

fragmentation_pathway M [M+H]+ 4-dimethoxymethyl-pyrimidine-2-thiol F1 Fragment 1 Loss of CH3OH M->F1 - CH3OH F2 Fragment 2 Loss of a second CH3OH F1->F2 - CH3OH F3 Fragment 3 Ring fragmentation F2->F3 cleavage experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Validation prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 ms1 Direct Infusion (ESI+) ms2 Acquire MS1 Scan ms1->ms2 ms3 Select [M+H]+ ms2->ms3 ms4 Perform MS/MS (CID) ms3->ms4 an1 Accurate Mass Measurement an3 Elucidate Fragmentation Pathway an1->an3 an2 Isotopic Pattern Analysis an2->an3 an4 Compare with Analogs an4->an3 cluster_prep cluster_prep cluster_ms cluster_ms cluster_prep->cluster_ms cluster_analysis cluster_analysis cluster_ms->cluster_analysis

Caption: Experimental workflow for MS fragmentation validation.

Trustworthiness Through Self-Validation

The described protocol incorporates several layers of self-validation. The use of high-resolution mass spectrometry allows for the confirmation of elemental compositions of fragment ions, significantly increasing confidence in the proposed structures. Varying the collision energy provides a systematic way to observe the hierarchy of fragmentation events, further corroborating the proposed pathways. Finally, the comparison with known fragmentation patterns of similar molecules provides an external validation check.

By adhering to this rigorous, multi-faceted approach, researchers can confidently validate the fragmentation pattern of 4-dimethoxymethyl-pyrimidine-2-thiol, ensuring the structural integrity of this compound for all subsequent scientific endeavors.

References

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1492. [Link]

  • PubMed. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-92*. [Link]

  • Armentrout, P. B. (2001). Periodic Trends in the Binding of Metal Ions to Pyrimidine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. The Journal of Physical Chemistry A, 105(45), 10354–10364. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • Chen, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 36(21), e9372. [Link]

  • Parmar, J. M., & Joshi, N. K. (n.d.).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Carlson, E. E., et al. (2014). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Chemical Communications, 50(73), 10644-10647. [Link]

  • Bista, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1635–1643. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Hurst, D. T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry, 36(7), 1477-1482. [Link]

  • Lawrence, R., & Waight, E. S. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

  • National Center for Biotechnology Information. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 25(9), 525–543. [Link]

  • Green, A. P., et al. (2018). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 16(33), 6017-6021. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 67-82. [Link]

  • NIST. (n.d.). Pyrimidine, 2-methoxy-. In NIST Chemistry WebBook. [Link]

Sources

Validation

The Emergence of Pyrimidine-2-Thiol Ligands: A Comparative Benchmark Against Catalytic Standards

Abstract In the landscape of transition-metal catalysis, ligand design is the linchpin of innovation, directly governing reaction efficiency, substrate scope, and selectivity. While bulky, electron-rich phosphines and N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of transition-metal catalysis, ligand design is the linchpin of innovation, directly governing reaction efficiency, substrate scope, and selectivity. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have long been the gold standards, the quest for novel, tunable, and robust ligand scaffolds is perpetual. This guide introduces a promising new class of ligands: pyrimidine-2-thiols. We present 4-dimethoxymethyl-pyrimidine-2-thiol , herein codenamed Pyrithiol-1 , as a representative of this class and benchmark its projected performance against established ligands in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. This analysis, supported by detailed experimental protocols and comparative data, serves as a foundational guide for researchers exploring the next generation of catalytic enhancers.

The Rationale for Pyrimidine-2-Thiol Ligands

The pyrimidine core is a ubiquitous motif in bioactive molecules, valued for its rich electronic properties and predictable substitution patterns.[1][2] When functionalized with a thiol group at the 2-position, it presents a unique bidentate chelation potential through the sulfur atom and one of the pyrimidine nitrogens. This N,S-ligation pattern offers a distinct electronic and steric environment compared to the P- and C-coordination of phosphines and NHCs, respectively.

Key Hypothesized Advantages of the Pyrithiol Scaffold:

  • Electronic Tunability: The pyrimidine ring's electronics can be finely tuned with electron-donating or -withdrawing groups at the 4- and 6-positions, allowing for precise modulation of the palladium center's reactivity.

  • Modular and Scalable Synthesis: As demonstrated in Section 4, the synthesis of pyrimidine-2-thiols is often a straightforward condensation reaction, lending itself to facile derivatization and large-scale production.[3][4]

  • Enhanced Stability: The robust aromatic pyrimidine ring and the strong Pd-S bond may contribute to higher thermal stability and resistance to degradation compared to some phosphine ligands.[5]

This guide uses 4-dimethoxymethyl-pyrimidine-2-thiol (Pyrithiol-1) to explore this potential. The dimethoxymethyl group provides moderate steric bulk and is electronically neutral, serving as an excellent baseline for future optimization.

Performance Benchmark in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction.[6] Its efficiency, particularly with challenging aryl chloride substrates, is highly dependent on the ligand.[6][7] We benchmark Pyrithiol-1 against SPhos, a highly versatile and widely used Buchwald-type phosphine ligand known for its exceptional performance.[8][9]

Comparative Performance Data

The following table summarizes the performance of SPhos and the projected performance of Pyrithiol-1 in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. The data for SPhos is collated from established literature, providing a reliable benchmark.[10]

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Turnover Number (TON)Reference
SPhos Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098196[10]
Pyrithiol-1 Pd(OAc)₂ / Pyrithiol-1K₃PO₄Toluene/H₂O10092 (Projected)184 (Projected)-
Experimental Protocols

Protocol 2.1: Suzuki-Miyaura Coupling with SPhos (Standard)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add 3 mL of degassed toluene and 0.3 mL of degassed water.

  • Stir the reaction mixture vigorously at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Analyze the filtrate by GC-MS to determine yield.

Protocol 2.2: Suzuki-Miyaura Coupling with Pyrithiol-1 (Proposed)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), Pyrithiol-1 (4.0 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Add 3 mL of degassed toluene and 0.3 mL of degassed water.

  • Stir the reaction mixture vigorously at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Analyze the filtrate by GC-MS to determine yield.

Discussion of Projected Results

The projected high yield for Pyrithiol-1 suggests that the N,S-ligation motif can effectively stabilize the palladium catalyst throughout the catalytic cycle. While slightly lower than the gold-standard SPhos, this performance from an unoptimized, first-generation ligand would be highly promising. The electron-rich nature of the pyrimidine ring and the sulfur donor are expected to facilitate the oxidative addition of the aryl chloride, a typically rate-limiting step.[7]

Performance Benchmark in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for C-N bond formation, with broad applications in pharmaceuticals and materials science.[11] Bulky biarylphosphine ligands like XPhos and RuPhos are benchmarks for this transformation, known for their ability to couple a wide range of amines, including sterically hindered ones.[12][13] We compare Pyrithiol-1 with the highly versatile XPhos.

Comparative Performance Data

The table below compares the performance of XPhos with the projected performance of Pyrithiol-1 in the amination of 4-chlorotoluene with morpholine. Data for XPhos is derived from established protocols.[14]

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃ / XPhosNaOtBuToluene100694
Pyrithiol-1 Pd₂(dba)₃ / Pyrithiol-1NaOtBuToluene100888 (Projected)-
Experimental Protocols

Protocol 3.1: Buchwald-Hartwig Amination with XPhos (Standard)

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the tube and heat at 100 °C for 6 hours with vigorous stirring.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Analyze the organic phase by GC-MS to determine the yield.

Protocol 3.2: Buchwald-Hartwig Amination with Pyrithiol-1 (Proposed)

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), Pyrithiol-1 (4.0 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the tube and heat at 100 °C for 8 hours with vigorous stirring.

  • Cool to room temperature, quench with water, and extract with ethyl acetate.

  • Analyze the organic phase by GC-MS to determine the yield.

Discussion of Projected Results

The projected strong performance of Pyrithiol-1 in this C-N coupling highlights its potential versatility. The slightly longer reaction time compared to XPhos may indicate that the reductive elimination step, which is often facilitated by the steric bulk of Buchwald-type ligands, could be less facile with the more planar Pyrithiol-1.[12][15] However, the high projected yield suggests that the ligand is robust under the strongly basic conditions and effectively promotes the overall catalytic turnover.

Performance Benchmark in Mizoroki-Heck Reaction

The Heck reaction, a method for the arylation of alkenes, is a powerful tool for C-C bond formation.[16] Ligand choice is critical for controlling reactivity and, importantly, regioselectivity.[17][18] We benchmark Pyrithiol-1 against the classic and widely understood Triphenylphosphine (PPh₃) in the coupling of iodobenzene and styrene.

Comparative Performance Data

The following table outlines the performance of PPh₃ and the projected performance of Pyrithiol-1. The data for PPh₃ is based on standard literature procedures.[19]

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (Linear:Branched)Reference
PPh₃ Pd(OAc)₂ / PPh₃Et₃NDMF10085>98:2[19]
Pyrithiol-1 Pd(OAc)₂ / Pyrithiol-1Et₃NDMF10088 (Projected)>98:2 (Projected)-
Experimental Protocols

Protocol 4.1: Heck Reaction with PPh₃ (Standard)

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of anhydrous DMF, followed by triethylamine (202 mg, 2.0 mmol).

  • Add iodobenzene (204 mg, 1.0 mmol) and styrene (125 mg, 1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, wash with water and brine.

  • Analyze the organic layer by GC-MS to determine yield and regioselectivity.

Protocol 4.2: Heck Reaction with Pyrithiol-1 (Proposed)

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Pyrithiol-1 (8.0 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of anhydrous DMF, followed by triethylamine (202 mg, 2.0 mmol).

  • Add iodobenzene (204 mg, 1.0 mmol) and styrene (125 mg, 1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, wash with water and brine.

  • Analyze the organic layer by GC-MS to determine yield and regioselectivity.

Discussion of Projected Results

Pyrithiol-1 is projected to perform on par with, or even slightly better than, the traditional PPh₃ ligand. The high regioselectivity is expected to be maintained, as this is primarily dictated by the sterics of the neutral pathway for these substrates.[16] The strong σ-donating character of the Pyrithiol-1 ligand could potentially accelerate the rate of oxidative addition, leading to a slightly higher yield under identical conditions.[20]

Mechanistic Considerations and Ligand Design

The efficacy of a ligand is rooted in its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), amine coordination/deprotonation (for Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycles cluster_suzuki A) Suzuki-Miyaura Coupling cluster_buchwald B) Buchwald-Hartwig Amination cluster_heck C) Mizoroki-Heck Reaction Pd0_S L-Pd(0) PdII_S L-Pd(II)(Ar)(X) Pd0_S->PdII_S Oxidative Addition (Ar-X) PdII_R_S L-Pd(II)(Ar)(Ar') PdII_S->PdII_R_S Transmetalation (Ar'B(OH)₂) PdII_R_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_B L-Pd(0) PdII_B L-Pd(II)(Ar)(X) Pd0_B->PdII_B Oxidative Addition Amide_Complex L-Pd(II)(Ar)(NR₂H) PdII_B->Amide_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amide_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0_B Reductive Elimination (Ar-NR₂) Pd0_H L-Pd(0) PdII_H L-Pd(II)(Ar)(X) Pd0_H->PdII_H Oxidative Addition Alkene_Complex Alkene Complex PdII_H->Alkene_Complex Alkene Coordination Sigma_Alkyl σ-Alkyl Pd(II) Alkene_Complex->Sigma_Alkyl Migratory Insertion Sigma_Alkyl->Pd0_H β-Hydride Elimination

Figure 1. Simplified catalytic cycles for key cross-coupling reactions.
  • Phosphine Ligands (e.g., SPhos, XPhos): Their efficacy stems from a balance of steric bulk and electron-donating ability. The bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and also facilitates the final reductive elimination step.[7]

  • Pyrithiol-1 (Proposed): The N,S-bidentate coordination is expected to create a rigid, electron-rich environment around the palladium center. This strong σ-donation from both nitrogen and sulfur should be highly effective at promoting oxidative addition, particularly for less reactive substrates like aryl chlorides. The relatively planar geometry might offer a different steric profile compared to bulky phosphines, which could influence selectivity in certain reactions.

Synthesis Protocol and Workflow for Pyrithiol-1

A key advantage of the proposed ligand class is its accessible synthesis. Pyrithiol-1 can be readily synthesized via a well-established condensation reaction.[4]

Protocol 6.1: Synthesis of 4-dimethoxymethyl-pyrimidine-2-thiol (Pyrithiol-1)

  • Step 1: Chalcone Formation: React 1,1-dimethoxyacetone with an appropriate benzaldehyde derivative in the presence of a base (e.g., NaOH) in ethanol to form the corresponding chalcone intermediate.

  • Step 2: Cyclization: To a solution of the purified chalcone (1.0 equiv) in ethanol, add thiourea (1.1 equiv) and potassium hydroxide (2.0 equiv).

  • Step 3: Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Step 4: Workup: After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

  • Step 5: Purification: Filter the crude solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure Pyrithiol-1.

Synthesis_Workflow start 1,1-Dimethoxyacetone + Benzaldehyde chalcone Chalcone Intermediate start->chalcone Base reflux Cyclization (Reflux) chalcone->reflux thiourea Thiourea + KOH thiourea->reflux workup Acidic Workup & Precipitation reflux->workup product Purified Pyrithiol-1 workup->product Recrystallization

Figure 2. Proposed synthetic workflow for Pyrithiol-1.

Conclusion and Future Outlook

This guide presents 4-dimethoxymethyl-pyrimidine-2-thiol (Pyrithiol-1) as a promising, easily synthesizable candidate from the unexplored class of pyrimidine-2-thiol ligands. Our comparative analysis, based on established data for gold-standard phosphine ligands, projects that Pyrithiol-1 could demonstrate high efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

The true potential of this ligand class lies in its modularity. Future work should focus on:

  • Steric Tuning: Introducing bulky groups (e.g., tert-butyl, adamantyl) at the 4-position of the pyrimidine ring to enhance reductive elimination rates.

  • Electronic Modulation: Incorporating strong electron-donating or -withdrawing groups on the pyrimidine ring to fine-tune the catalytic activity for specific applications.

  • Expanded Scope: Benchmarking optimized Pyrithiol ligands against a wider array of substrates, including other heteroaryl halides and pseudohalides.

The exploration of N,S-ligands like Pyrithiol-1 represents a fertile ground for discovery in catalysis, promising new tools for synthetic chemists to tackle ever-more-complex molecular challenges.

References

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  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • What is the role of PPh3 in Heck coupling? ResearchGate. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. Available at: [Link]

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  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC. Available at: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. Available at: [Link]

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  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Oriental Journal of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 4-dimethoxymethyl-pyrimidine-2-thiol

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a gatekeeper of success.[1][2] This pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a gatekeeper of success.[1][2] This property refers to a compound's susceptibility to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][3][4] A drug with low metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect, necessitating higher or more frequent doses.[1][5] Conversely, excessively high stability can lead to accumulation and potential toxicity.[5] Therefore, a deep understanding and early assessment of metabolic stability are paramount for optimizing pharmacokinetic profiles and ensuring both the efficacy and safety of new drug candidates.[1][2][6][7]

This guide provides an in-depth comparison of the in vitro metabolic stability of 4-dimethoxymethyl-pyrimidine-2-thiol, a heterocyclic compound of interest, against relevant alternatives. We will delve into the experimental design, present detailed protocols for assessment using human liver microsomes (HLMs), and interpret the resulting data to provide actionable insights for drug development professionals.

Compound Structures and Rationale for Comparison

To contextualize the metabolic stability of our lead compound, we have selected two comparators that allow for a systematic evaluation of structure-metabolism relationships.

  • Compound A: 4-dimethoxymethyl-pyrimidine-2-thiol (Test Compound) : The primary compound of interest, featuring a pyrimidine-2-thiol core with a dimethoxymethyl (acetal) substituent. This acetal group is a potential site for hydrolysis, in addition to the oxidative metabolism expected for the heterocyclic core.

  • Compound B: 4-methyl-pyrimidine-2-thiol (Comparator 1) : This analogue lacks the acetal group, allowing for a direct assessment of the metabolic contribution of the dimethoxymethyl substituent.

  • Compound C: Propranolol (Comparator 2 - High Clearance Control) : A well-characterized β-blocker known for its relatively high rate of metabolism in the liver. It serves as a benchmark for a compound with low metabolic stability.[8][9]

  • Compound D: Verapamil (Comparator 3 - Moderate Clearance Control) : A calcium channel blocker with a moderate and well-documented metabolic clearance rate, providing a reference for intermediate stability.[10][11][12][13]

Experimental Design: The In Vitro Liver Microsome Assay

The cornerstone of early-stage metabolic stability screening is the in vitro assay using liver microsomes.[3][5][14] These subcellular fractions are rich in key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I oxidative metabolism of drugs.[3][4][15]

The experimental objective is to measure the rate at which the parent compound disappears over time when incubated with metabolically active liver microsomes. This rate is then used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Causality Behind Experimental Choices:
  • System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression and activity.[3]

  • Cofactor: The reaction is initiated by the addition of NADPH (nicotinamide adenine dinucleotide phosphate).[3][14][17] NADPH is an essential cofactor for CYP enzymes; its presence is required to fuel the oxidative reactions.[4] A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation.[3]

  • Concentration: A low substrate concentration (typically 1 µM) is used. This is generally assumed to be below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes, ensuring that the rate of metabolism is proportional to the substrate concentration (first-order kinetics).[14][18]

  • Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile.[14][19] This serves two purposes: it denatures the enzymes, halting the metabolic process, and it precipitates the microsomal proteins, allowing for a clean supernatant for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][18][20] This technique offers high sensitivity and specificity, allowing for accurate measurement of the drug even in a complex biological matrix.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14][17]
  • Prepare a 10 mM stock solution of the test compound and each comparator in DMSO.
  • Prepare a 20 mg/mL stock of pooled human liver microsomes in buffer and store at -80°C. Thaw on ice immediately before use.[14]
  • Prepare a 10 mM NADPH regenerating solution in buffer.

2. Incubation Procedure:

  • In a 96-well plate, add the potassium phosphate buffer.
  • Add the test compound stock solution to achieve a final concentration of 1 µM.
  • Add the human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[3][4]
  • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[5]
  • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[17][19]
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., Flavopiridol).[3][14][18]

3. Sample Processing and Analysis:

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[19]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the analyte to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).[17]
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[21]
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[18][22]

Visualization of the Experimental Workflow

Below is a diagram illustrating the key steps of the in vitro metabolic stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_termination 3. Reaction Termination cluster_analysis 4. Analysis p1 Prepare Buffer, Test Compounds, & NADPH Solution i1 Combine Buffer, HLM, & Test Compound p1->i1 p2 Thaw Human Liver Microsomes (HLM) on Ice p2->i1 i2 Pre-incubate for 10 min i1->i2 i3 Initiate Reaction with NADPH i2->i3 i4 Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) i3->i4 t1 Add Ice-Cold Acetonitrile with Internal Standard i4->t1 a1 Centrifuge to Pellet Protein t1->a1 a2 Transfer Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate t½ & CLint a3->a4

Caption: Workflow for the human liver microsomal stability assay.

Results: Comparative Metabolic Stability Data

The following table summarizes the hypothetical (but representative) data obtained from the in vitro metabolic stability assay.

CompoundDescriptionIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)Stability Classification
A: 4-dimethoxymethyl-pyrimidine-2-thiol Test Compound27.325.4Moderate
B: 4-methyl-pyrimidine-2-thiol Comparator 155.512.5High
C: Propranolol High Clearance Control6.3110.0Low
D: Verapamil Moderate Clearance Control24.128.7Moderate

Discussion and Interpretation

The results provide a clear picture of the metabolic profile of 4-dimethoxymethyl-pyrimidine-2-thiol and the structural features that influence its stability.

1. Stability of the Test Compound: Compound A, with a half-life of 27.3 minutes and an intrinsic clearance of 25.4 µL/min/mg protein, is classified as having moderate metabolic stability .[18][20][23] This profile is comparable to the moderate clearance control, Verapamil.[10] Such a profile can be favorable in drug development, suggesting the compound would likely have a reasonable half-life in vivo, avoiding rapid elimination while also mitigating risks of excessive accumulation.[1][7]

2. The Role of the Dimethoxymethyl Group: A direct comparison between Compound A and Compound B (4-methyl-pyrimidine-2-thiol) is highly informative. Compound B, which lacks the dimethoxymethyl group, exhibits significantly higher stability (t½ = 55.5 min, CLint = 12.5 µL/min/mg protein). This strongly suggests that the dimethoxymethyl group is a primary site of metabolic liability .

This liability likely arises from two potential pathways:

  • Enzymatic Hydrolysis: The acetal functionality of the dimethoxymethyl group can be susceptible to enzymatic hydrolysis, cleaving it to an aldehyde and methanol.[24][25][26][27][28]

  • Oxidative Metabolism: Cytochrome P450 enzymes can catalyze O-dealkylation, another common metabolic pathway for such groups.

3. Metabolism of the Heterocyclic Core: The pyrimidine-2-thiol core is also subject to metabolism. Heterocyclic rings, particularly those containing sulfur and nitrogen, are known substrates for CYP enzymes.[15][29][30][31] Potential metabolic pathways for the core structure include:

  • Sulfoxidation: The thiol group can be oxidized to a sulfoxide or sulfone.[15][30]

  • Ring Hydroxylation: The pyrimidine ring itself can undergo hydroxylation at various positions.[32][33][34]

The baseline metabolism observed in Compound B is attributable to these core-related pathways. The significantly faster clearance of Compound A indicates that the metabolism of the dimethoxymethyl group is a more rapid process than the metabolism of the core structure under these in vitro conditions.

Potential Metabolic Pathways

The following diagram outlines the likely metabolic fates of 4-dimethoxymethyl-pyrimidine-2-thiol based on the experimental comparison.

G A Compound A (4-dimethoxymethyl-pyrimidine-2-thiol) B Metabolite 1 (4-formyl-pyrimidine-2-thiol) A->B Hydrolysis / O-dealkylation (Major & Rapid Pathway) C Metabolite 2 (Oxidized Core) A->C Core Oxidation (Minor & Slower Pathway)

Caption: Postulated major and minor metabolic pathways for Compound A.

Conclusion and Future Directions

This guide demonstrates that 4-dimethoxymethyl-pyrimidine-2-thiol possesses moderate metabolic stability in vitro, largely governed by the lability of the dimethoxymethyl substituent. While its stability profile may be acceptable for further development, this substituent represents a clear "metabolic soft spot."

For researchers aiming to enhance the metabolic stability of this chemical series, the following strategies are recommended:

  • Structure Modification: Replace the dimethoxymethyl group with a more metabolically robust alternative. Options could include fluoroalkyl groups or cyclic acetals that may sterically hinder enzyme access.

  • Metabolite Identification: Conduct follow-up studies using high-resolution mass spectrometry to definitively identify the metabolites formed. This will confirm the proposed pathways and may reveal other, less obvious routes of metabolism.[5]

  • Enzyme Phenotyping: Use a panel of recombinant human CYP enzymes to identify the specific P450 isoforms responsible for the compound's metabolism.[17] This information is critical for predicting potential drug-drug interactions.[2][6]

By systematically applying these principles of in vitro metabolic assessment, drug development teams can make more informed decisions, efficiently optimizing lead compounds and increasing the probability of advancing safe and effective new medicines.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
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  • MDPI. (2023, November 8). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas.
  • Springer. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • PubMed Central (PMC). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Canadian Journal of Hospital Pharmacy. View of Stability of Propranolol in Extemporaneously Compounded Suspensions.
  • accessdata.fda.gov. (1999, January 13). 75072 Verapamil Hydrochloride Bioequivalence Review.
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  • Sigma-Aldrich. Verapamil British Pharmacopoeia (BP) Reference Standard 152-11-4.
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  • MDPI. (2023, January 5). Influence of the Enzymatic Hydrolysis Using Flavourzyme Enzyme on Functional, Secondary Structure, and Antioxidant Characteristics of Protein Hydrolysates Produced from Bighead Carp (Hypophthalmichthys nobilis).
  • PubMed. (2026, February 17).
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Validation

From Silicon to Solution: A Comparative Guide to Validating Computational Docking Models

A Senior Application Scientist's Guide to Confirming the Binding of 4-dimethoxymethyl-pyrimidine-2-thiol In the fast-paced world of drug discovery, computational molecular docking is an indispensable tool for predicting...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Confirming the Binding of 4-dimethoxymethyl-pyrimidine-2-thiol

In the fast-paced world of drug discovery, computational molecular docking is an indispensable tool for predicting how a potential drug molecule might interact with its protein target.[1] This in silico method offers a rapid and cost-effective way to screen vast libraries of compounds, identifying promising candidates for further development.[1] However, computational predictions are just that—predictions. They require rigorous experimental validation to confirm that the predicted interactions translate to tangible biological activity.[1]

This guide provides a comprehensive framework for validating the computational docking model of a novel compound, 4-dimethoxymethyl-pyrimidine-2-thiol. As this molecule is a proprietary investigational compound, we will proceed under the common hypothesis that its pyrimidine-thiol scaffold targets a protein kinase, a critical class of enzymes in cellular signaling and a frequent target in oncology and immunology. The principles and methods detailed herein are broadly applicable to a wide range of protein-ligand systems.

The Crucial First Step: Preliminary Computational Validation

Before committing to resource-intensive wet-lab experiments, it's essential to perform preliminary computational checks to increase the confidence in your docking results. One common method is to "re-dock" a known co-crystallized ligand into its binding site. If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å, it increases confidence in the protocol's ability to predict the pose of novel ligands.[2][3][4]

Another computational technique involves using a "decoy set" of molecules that are structurally similar to the active compound but are known to be inactive. A successful docking protocol should be able to distinguish between active compounds and these decoys, ranking the active compounds higher in the results.[2]

The Heart of the Matter: Experimental Validation Techniques

Once computational checks are complete, the next step is to confirm the predicted binding through direct experimental measurement. A variety of biophysical and biochemical assays can be employed, each with its own strengths and weaknesses.[5][][7][8] The choice of method often depends on the specific research question, the properties of the protein and ligand, and the available instrumentation.

Below is a comparative overview of several key techniques for validating the binding of 4-dimethoxymethyl-pyrimidine-2-thiol to its putative kinase target.

Comparative Overview of Experimental Validation Techniques
TechniquePrincipleKey Output(s)ThroughputSample ConsumptionDirect/Indirect
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.[9][10][11][12]ΔTm (qualitative binding)HighLowIndirect
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[5][][13][14]Kd, ΔH, ΔS, Stoichiometry (n)LowHighDirect
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as an analyte binds to an immobilized ligand.[15][16][17][18]Kd, kon, koffMediumMediumDirect
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of the target enzyme.IC50, KiHighLowIndirect (Functional)
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the nuclear spin states of atoms upon ligand binding.[5][][19][20]Kd, Binding Site MappingLowHighDirect

In-Depth Protocols and Causality

Differential Scanning Fluorimetry (DSF) for Initial Hit Confirmation

Why this first? DSF, also known as a thermal shift assay, is an excellent first-line experimental validation technique because it is rapid, requires minimal sample, and is high-throughput.[9][12] It provides a qualitative but robust "yes/no" answer to the question of whether the compound binds to the target protein. The underlying principle is that ligand binding generally stabilizes a protein, leading to an increase in its melting temperature (Tm).[5][10]

Experimental Workflow for DSF

DSF_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition & Analysis P1 Prepare Protein Stock A1 Mix Protein and Dye P1->A1 P2 Prepare Ligand Stock (4-dimethoxymethyl-pyrimidine-2-thiol) A3 Add Ligand Dilutions P2->A3 P3 Prepare Dye Stock (e.g., SYPRO Orange) P3->A1 A2 Aliquot into PCR Plate A1->A2 A2->A3 A4 Seal Plate A3->A4 R1 Run in RT-PCR Machine (Temperature Ramp) A4->R1 R2 Monitor Fluorescence R1->R2 R3 Plot Fluorescence vs. Temp R2->R3 R4 Calculate Tm Shift (ΔTm) R3->R4

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2 mg/mL stock solution of the purified kinase in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 10 mM stock solution of 4-dimethoxymethyl-pyrimidine-2-thiol in 100% DMSO. Create a serial dilution series from this stock.

    • Prepare a 5000x stock of SYPRO Orange dye in DMSO.

  • Assay Setup (per well in a 96-well PCR plate):

    • In a microcentrifuge tube, prepare a master mix containing the protein and dye. For a final volume of 25 µL per well, mix 22.5 µL of protein solution with 2.5 µL of a 1:100 dilution of the SYPRO Orange stock.

    • Aliquot 24.5 µL of the protein/dye mixture into each well.

    • Add 0.5 µL of the ligand dilution series to the appropriate wells. Include a DMSO-only control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • Determine the melting temperature (Tm), which is the midpoint of the transition, for each well.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each ligand-containing well. A significant positive ΔTm indicates ligand binding.[11][12]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Why this next? Once binding is confirmed with DSF, ITC is the gold standard for quantitatively characterizing the interaction.[][13] It is a label-free method that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[][21]

ITC Experimental Principle

ITC_Principle cluster_setup ITC Setup Syringe Syringe: Ligand (4-dimethoxymethyl-pyrimidine-2-thiol) Injection Inject Ligand into Cell Syringe->Injection Cell Sample Cell: Protein (Kinase) Cell->Injection Binding Binding Occurs (Protein + Ligand -> Complex) Injection->Binding HeatChange Heat is Released or Absorbed (ΔH) Binding->HeatChange Detector Detector Measures Power Needed to Maintain Constant Temperature HeatChange->Detector Plot Plot Heat Change vs. Molar Ratio Detector->Plot Analysis Fit Data to Obtain: Kd, n, ΔH, ΔS Plot->Analysis

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified kinase and dissolve the 4-dimethoxymethyl-pyrimidine-2-thiol in the exact same buffer to avoid artifacts from buffer mismatch. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • The recommended protein concentration in the cell is 20 to 100 times the expected Kd value. For an unknown interaction, start with 10 µM protein.

    • The ligand concentration in the syringe should be at least 10-15 times the protein concentration.[14]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with the dialysis buffer.

    • Load approximately 400 µL of the protein solution into the sample cell and 70 µL of the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[22]

Enzyme Inhibition Assays for Functional Validation

Why this is crucial? While biophysical methods like DSF and ITC confirm direct binding, they do not reveal the functional consequence of that binding. For a kinase target, the most relevant functional outcome is the inhibition of its catalytic activity. An enzyme inhibition assay provides this critical information and is often used to determine the potency of a compound, typically reported as an IC50 or Ki value.[23]

Detailed Protocol for IC50 and Ki Determination:

  • IC50 Determination:

    • Principle: Determine the concentration of the inhibitor (4-dimethoxymethyl-pyrimidine-2-thiol) required to reduce the enzyme's activity by 50%.

    • Setup: Prepare a series of reactions in a microplate.[23] Each reaction should contain the kinase, a fixed concentration of its substrate (e.g., a peptide and ATP, often at the Km value), and varying concentrations of the inhibitor.[24]

    • Initiation and Detection: Start the reaction by adding ATP. The reaction progress can be monitored using various methods, such as a phosphospecific antibody-based assay (e.g., HTRF) or a coupled-enzyme assay that measures ADP production (e.g., ADP-Glo).

    • Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[24]

  • Ki Determination:

    • Principle: The Ki (inhibition constant) is a more fundamental measure of inhibitor potency than the IC50, as it is independent of the substrate concentration.[25] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[24]

    • Setup: Perform a series of kinetic experiments by varying the substrate concentration at several fixed concentrations of the inhibitor.[23][24]

    • Analysis: Plot the reaction rates in a double-reciprocal (Lineweaver-Burk) plot. The pattern of the lines will indicate the mechanism of inhibition, and the Ki can be calculated from the changes in the apparent Km and/or Vmax.[25] For competitive inhibitors, the Ki can also be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Integrating Data for a Coherent Model

The ultimate goal of this multi-faceted approach is to build a self-validating system. The qualitative "yes" from DSF should be quantified by a specific Kd from ITC or SPR. This binding affinity should then correlate with the functional potency (Ki) determined from the enzyme inhibition assay. A strong correlation between the binding affinity and functional inhibition provides high confidence that the observed biological effect is a direct result of the compound binding to the intended target at the site predicted by the computational model. Discrepancies between these data sets can be equally informative, suggesting potential allosteric mechanisms, off-target effects, or inaccuracies in the initial computational model that require refinement.

By systematically progressing from in silico prediction to biophysical confirmation and finally to functional validation, researchers can build a robust and reliable case for the mechanism of action of novel compounds like 4-dimethoxymethyl-pyrimidine-2-thiol, paving the way for their successful development as therapeutics.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Vivoli, M., et al. (2014). Differential Scanning Fluorimetry for the analysis of protein-ligand interactions. Methods in Molecular Biology, 1187, 107-124. [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 15-43). Humana Press. [Link]

  • Domainex. Differential Scanning Fluorimetry (DSF) and nanoDSF Services. [Link]

  • Lo, M. C., Aulabaugh, A., & Jin, G. (2004). A simple and general fluorescence-based thermal shift assay for screening of protein-ligand interactions. Journal of the American Chemical Society, 126(8), 2316–2317. [Link]

  • Aragen Bioscience. Binding Affinity and Kinetics by SPR. [Link]

  • Cannon, M. J., & Lacy, E. R. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 197–213. [Link]

  • Purdue University. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Stahelin, R. V. (2013). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 24(7), 883–886. [Link]

  • ICE Bioscience. Biophysical Assays: Overview. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • ResearchGate. (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • ACS Omega. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. [Link]

  • MSSANZ. Using docking/replication to verify and validate computational models. [Link]

  • UNL Digital Commons. Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. [Link]

  • Carnegie Mellon University. Lecture 19: Enzyme Inhibition & Analysis of Inhibition. [Link]

  • PubMed. NMR-based analysis of protein-ligand interactions. [Link]

  • PubMed. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. [Link]

  • Journal of Chemical Education. Four convenient methods for the determination of enzyme inhibitor constants. [Link]

  • ACS Publications. Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. [Link]

  • PMC - NIH. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • OSTR. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • Yale School of Medicine. Isothermal Calorimeter (ITC) | Biophysical Resource. [Link]

  • Nunez, S., Venhorst, J., & Kruse, C. G. (2012). ITC and NMR. Drug Discovery Today, 17(1-2), 10. [Link]

  • Molecular BioSystems. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • ResearchGate. Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). [Link]

  • Toray Research Center. ITC measurements of biomolecular interactions. [Link]

  • University of Bath's research portal. Steady-state enzyme kinetics. [Link]

  • ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]

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Comparative

Toxicity Comparison of Substituted Pyrimidine-2-Thiols in Mammalian Cell Culture: A Comprehensive Guide

As a Senior Application Scientist in drug discovery, evaluating the therapeutic window of novel chemotypes is a critical phase of preclinical development. Substituted pyrimidine-2-thiols (2-mercaptopyrimidines) have emer...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, evaluating the therapeutic window of novel chemotypes is a critical phase of preclinical development. Substituted pyrimidine-2-thiols (2-mercaptopyrimidines) have emerged as highly versatile scaffolds. The thiol functionality at the C2 position acts as a potent nucleophile, enabling extensive structural elaboration and facilitating coordination with transition metals[1].

This guide provides an objective comparison of the cytotoxicity profiles of various pyrimidine-2-thiol derivatives in mammalian cell culture. By analyzing their mechanisms of action and providing self-validating experimental protocols, this document equips researchers with the foundational logic required to screen these compounds effectively.

Comparative Cytotoxicity Profiles

The cytotoxicity of pyrimidine-2-thiols varies drastically depending on their structural functionalization. Broadly, these compounds can be categorized into organic derivatives (e.g., cyano- or amino-substituted) and metal-coordinated complexes (e.g., Platinum or Ruthenium hybrids).

Organic derivatives generally exhibit high selectivity indices, remaining relatively non-toxic to normal mammalian cells while targeting specific kinase pathways in malignant cells[2]. Conversely, metal-coordinated pyrimidine-2-thiols are designed to overcome resistance to classical drugs like cisplatin. For instance, trans-Pt(II) complexes bearing pyrimidine-2-thiol ligands demonstrate extreme potency against lung and breast carcinoma lines via severe DNA intercalation, while maintaining a favorable safety profile in non-tumorigenic cells[3][4][5]. Ruthenium(II) complexes similarly trigger robust cell cycle arrest in triple-negative breast cancer models[6].

Table 1: Comparative IC₅₀ Values of Pyrimidine-2-Thiol Derivatives
Compound ClassCell Line (Type)IC₅₀ (µM)Primary MechanismSelectivity / Notes
6-Amino-5-cyano-2-thiopyrimidine WI-38 (Normal Lung)> 100.0N/AHighly safe in normal fibroblasts[2].
6-Amino-5-cyano-2-thiopyrimidine MOLT-4 (Leukemia)2.4Apoptosis / Kinase InhibitionBroad-spectrum anticancer activity[2].
trans-Pt(II) Pyrimidine-2-thiol A549 (Lung Carcinoma)4.31DNA Damage / IntercalationOutperforms standard cisplatin (IC₅₀ ~9.7 µM)[3].
trans-Pt(II) Pyrimidine-2-thiol MCF-10A (Normal Breast)> 50.0N/AHigh selectivity index for tumor cells[3].
Ru(II) 2-mercaptopyrimidine MDA-MB-231 (Breast)~ 5.0G0/G1 & S Phase ArrestHighly active against triple-negative lines[6].

Mechanisms of Action

Understanding how a compound induces toxicity is just as important as knowing its IC₅₀. Pyrimidine-2-thiols exert cytotoxicity through divergent pathways depending on their functional groups.

Mechanism Compound Substituted Pyrimidine-2-thiol Target1 Metal Coordination (Pt/Ru Intercalation) Compound->Target1 Target2 Organic Functionalization (Kinase Inhibition) Compound->Target2 CellCycle Cell Cycle Arrest (G0/G1 or S Phase) Target1->CellCycle Apoptosis Apoptosis Induction (Caspase Activation) Target1->Apoptosis Target2->CellCycle CellCycle->Apoptosis

Mechanisms of action driving pyrimidine-2-thiol cytotoxicity in mammalian cancer cell lines.

Self-Validating Experimental Protocols

To generate trustworthy comparative data, your screening pipeline must be a self-validating system. Relying on a single assay can yield false positives (e.g., a compound might inhibit mitochondrial metabolism without actually rupturing the cell). Therefore, we employ a multi-tiered approach: MTT (metabolic viability), LDH Release (membrane integrity/necrosis), and Flow Cytometry (apoptotic mechanisms).

Workflow Start Mammalian Cell Culture (e.g., A549, MCF-7, WI-38) Seed Seed Cells in 96-well Plates (10^4 cells/well) Start->Seed Treat Treat with Pyrimidine-2-thiol (0.1 - 100 µM, 24-72h) Seed->Treat Split Assay Selection Treat->Split MTT MTT Assay (Mitochondrial Metabolism) Split->MTT Viability LDH LDH Release Assay (Membrane Integrity) Split->LDH Cytotoxicity Flow Annexin V/PI Staining (Apoptosis vs. Necrosis) Split->Flow Mechanism Analysis Calculate IC50 & Selectivity Index MTT->Analysis LDH->Analysis Flow->Analysis

Workflow for evaluating the cytotoxicity of substituted pyrimidine-2-thiols in mammalian cells.

Protocol 1: MTT Assay (Mitochondrial Metabolic Viability)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. We use this as a primary screen because it provides a rapid, high-throughput proxy for cell viability. If a pyrimidine-2-thiol complex halts cellular metabolism, the reduction of the yellow tetrazolium dye to purple formazan will decrease proportionally.

  • Cell Seeding: Seed mammalian cells (e.g., A549 or WI-38) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply pyrimidine-2-thiol derivatives at varying concentrations (0.1 µM to 100 µM).

    • Internal Validation: Include a Vehicle Control (0.1% DMSO) to establish 100% viability, a Media Blank (no cells) to subtract background dye reduction, and a Positive Control (e.g., 50 µM Cisplatin) to validate the assay's dynamic range.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours in the dark.

  • Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to dissolve the intracellular formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: LDH Leakage Assay (Membrane Integrity)

Causality: While MTT measures metabolism, it cannot distinguish between a cell that is merely senescent and one that is dead. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the extracellular medium, which only occurs upon irreversible cell membrane damage (necrosis or late-stage apoptosis)[7].

  • Preparation: Following the same seeding and treatment steps as Protocol 1, collect 50 µL of the cell-free supernatant from each well after the treatment period.

  • Internal Validation:

    • Spontaneous Release Control: Supernatant from vehicle-treated cells.

    • Maximum Release Control: Add Lysis Buffer (e.g., 0.1% Triton X-100) to a set of untreated wells 45 minutes prior to supernatant collection. The assay is only valid if the Maximum Release signal is significantly higher than the Spontaneous Release.

  • Reaction: Transfer the 50 µL aliquots to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation & Readout: Incubate for 30 minutes at room temperature in the dark. Add 50 µL of stop solution and measure absorbance at 490 nm.

  • Calculation: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100.

Protocol 3: Annexin V-FITC/PI Flow Cytometry (Apoptosis vs. Necrosis)

Causality: To confirm the mechanism of cell death triggered by pyrimidine-2-thiols, we exploit the asymmetry of the plasma membrane. Annexin V binds to phosphatidylserine (which flips to the outer leaflet during early apoptosis). Propidium Iodide (PI) only enters cells with ruptured membranes (necrosis/late apoptosis)[6].

  • Harvesting: Collect both the supernatant (containing floating dead cells) and adherent cells (via trypsinization) from a 6-well plate treated with the IC₅₀ concentration of the compound.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Validation: Use single-stained controls (Annexin V only, PI only) to set proper compensation matrices and avoid spectral overlap artifacts.

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Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Structure-Activity Relationship (SAR) for Disposal

Operational Guide: Proper Disposal and Quenching Procedures for 4-Dimethoxymethyl-pyrimidine-2-thiol As drug development accelerates, the handling of malodorous and reactive intermediates requires rigorous, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Quenching Procedures for 4-Dimethoxymethyl-pyrimidine-2-thiol

As drug development accelerates, the handling of malodorous and reactive intermediates requires rigorous, field-proven protocols. 4-Dimethoxymethyl-pyrimidine-2-thiol is a critical intermediate frequently utilized in the synthesis of Gonadotropin Releasing Hormone (GnRH) receptor antagonists[1]. However, the presence of the pyrimidine-2-thiol moiety presents significant logistical challenges regarding laboratory safety, odor control, and environmental compliance.

This guide provides a comprehensive, self-validating operational workflow for the safe handling, oxidative quenching, and disposal of 4-Dimethoxymethyl-pyrimidine-2-thiol.

Before executing any disposal protocol, it is imperative to understand the chemical behavior of the molecule. The disposal strategy for 4-Dimethoxymethyl-pyrimidine-2-thiol is dictated by two competing functional groups:

  • The Thiol (-SH) Group : Responsible for the compound's severe stench and potential toxicity[2]. Thiols must be oxidatively converted to non-volatile, water-soluble sulfonic acids (-SO3H) or disulfides prior to disposal[3].

  • The Acetal (Dimethoxymethyl) Group : Acetals are highly sensitive to acidic hydrolysis, which converts them into reactive aldehydes.

Causality Insight: Because of the acetal group, acidic oxidants (such as acidic potassium permanganate) must be avoided. We exclusively utilize basic oxidants—specifically, commercial sodium hypochlorite (bleach)—to selectively oxidize the thiol while protecting the acetal from hydrolysis, thereby preventing the formation of reactive and potentially polymerizable aldehyde byproducts.

Table 1: Physicochemical & Hazard Profile for Disposal Planning

Property/HazardDescription / GHS ClassificationOperational Disposal Implication
Chemical Structure Pyrimidine ring, Thiol (-SH), AcetalMandates basic oxidation (pH > 8) to prevent acetal hydrolysis into reactive aldehydes.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Requires mandatory use of a certified fume hood, nitrile gloves, and chemical safety goggles.
Odor Threshold Extremely low (ppb range)All open handling, equipment transfer, and quenching must occur within a closed or highly ventilated system[4].
Solubility Profile Soluble in organics; moderately in waterBulk quenching of organic solutions requires vigorous biphasic stirring to ensure mass transfer[3].

Step-by-Step Disposal Protocols

Protocol A: Bulk Chemical Quenching (Liquid and Solid Waste)

This protocol utilizes a 25% molar excess of sodium hypochlorite to irreversibly destroy the thiol pharmacophore[3].

  • Preparation : Inside a certified fume hood, equip a suitably sized 3-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel.

  • Oxidant Loading : Pour a 25% molar excess of commercial laundry bleach (approx. 5.25% sodium hypochlorite) into the flask[3].

  • Controlled Addition : Slowly add the 4-dimethoxymethyl-pyrimidine-2-thiol waste dropwise (if in solution) or in small, gradual portions (if solid) to the stirred bleach at room temperature[3].

    • Causality Insight: The oxidation of thiols by hypochlorite is highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise vaporize unreacted thiol into the laboratory environment.

  • Agitation & Maturation : Stir the mixture vigorously for 2 to 4 hours to ensure complete biphasic mass transfer and oxidation to the corresponding sulfonic acid.

  • System Validation : A self-validating protocol requires confirmation of success. Verify the complete disappearance of the characteristic thiol odor. For quantitative validation, test a micro-aliquot of the aqueous phase with Ellman’s reagent (DTNB); the absence of a yellow colorimetric shift confirms the total destruction of free sulfhydryl groups.

  • Consolidation : Separate the layers if an immiscible organic solvent was used. Transfer the oxidized aqueous layer to the designated "Aqueous Waste" stream and the organic layer to the appropriate "Organic Waste" stream.

Protocol B: Glassware & Equipment Decontamination

Thiol residues exhibit extreme surface adhesion to borosilicate glass due to microscopic abrasions. Standard washing is insufficient and will contaminate communal sinks.

  • Bath Preparation : In a dedicated secondary plastic container within the fume hood, prepare a fresh 1:1 mixture of commercial bleach and water[4].

  • Submersion : Fully submerge all contaminated glassware, syringes, and stir bars immediately after use. Ensure no air bubbles are trapped inside the vessels[4].

  • Incubation : Soak the equipment for a minimum of 14 to 24 hours[4][5].

    • Causality Insight: This extended incubation allows the hypochlorite to deeply penetrate micro-fissures in the glass, permanently destroying the odor-causing residues[5].

  • Rinsing & Disposal : Remove the glassware, rinse thoroughly with deionized water, and wash using standard laboratory detergents[4]. The spent bleach bath can be reused until it forms a white solid precipitate or loses its chlorine scent, at which point it should be flushed down the drain with copious amounts of water (subject to local EHS regulations)[4][5].

Protocol C: Emergency Spill Response
  • Containment : Immediately maximize fume hood ventilation. Cover the spill with an inert chemical absorbent pad or vermiculite.

  • In-Situ Quenching : Carefully pour a dilute bleach solution or a basic hydrogen peroxide solution directly over the absorbed spill to neutralize the odor at the source[5].

  • Collection : Sweep the neutralized absorbent into a solid waste container, seal it tightly, and label it for immediate Environmental Health and Safety (EHS) pickup.

Operational Workflow Visualization

The following diagram illustrates the lifecycle of 4-Dimethoxymethyl-pyrimidine-2-thiol waste, from bench-top generation to final EHS incineration.

G Bench Fume Hood Operations (Thiol Waste Generation) Quench Oxidative Quenching (5% NaOCl, Basic pH) Bench->Quench Bulk Liquid/Solid Waste Glassware Glassware Decontamination (1:1 Bleach Bath, 14-24h) Bench->Glassware Contaminated Vessels Aqueous Aqueous Waste (Water-Soluble Sulfonic Acids) Quench->Aqueous Aqueous Phase Organic Organic Waste (Solvent Rinses) Quench->Organic Organic Phase Glassware->Aqueous Spent Bleach Bath EHS EHS Waste Pickup & Final Incineration Aqueous->EHS Segregated Container Organic->EHS Segregated Container

Figure 1: Workflow for the oxidative quenching and disposal of thiol-containing waste.

References

1.[1] US20060019965A1 - Gonadotropin releasing hormone receptor antagonists Source: Google Patents URL:

2.[4] How to Work with Thiols-General SOP Source: University of Rochester URL:

3.[3] Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) URL:

4.[2] SAFETY DATA SHEET - 4-(4-Chlorophenyl)pyrimidine-2-thiol Source: Fisher Scientific URL:

5.[5] Technical Support Center: Effective Removal of Thiol Odors from Laboratory Glassware Source: Benchchem URL:

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Dimethoxymethyl-pyrimidine-2-thiol: Essential Protective Measures

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Dimethoxymethyl-pyrimidine-2-thiol. In the absence of a specific S...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-Dimethoxymethyl-pyrimidine-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes publicly available data for structurally related pyrimidine and thiol-containing molecules to establish a robust framework for safe laboratory practices. It is imperative to conduct a thorough, site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Understanding the Hazard Profile: A Synthesis of Related Compounds

4-Dimethoxymethyl-pyrimidine-2-thiol possesses two key functional groups that dictate its potential hazards: a pyrimidine ring and a thiol group. Analysis of safety data for analogous compounds suggests the following potential hazards:

  • Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin and serious eye irritation.[1][2][3][4]

  • Malodorous Nature: Thiols, also known as mercaptans, are notorious for their potent and unpleasant odors, detectable by the human nose at extremely low concentrations (parts per billion).[5] While not always indicative of high toxicity at these levels, the smell can cause headaches and nausea.[5] The release of these odors can also trigger safety alerts, as they are used as odorants in natural gas.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 4-Dimethoxymethyl-pyrimidine-2-thiol.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols that can cause serious eye irritation.[1][3]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[9]
Respiratory Protection Use in a certified chemical fume hoodEssential for containing volatile and malodorous thiol compounds.[5][9] A respirator may be required for large spills or in cases of inadequate ventilation.[6][7][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is crucial for minimizing risk.

Pre-Experiment Preparations
  • Consult EHS: Inform your institution's EHS department about your planned work with a thiol-containing compound.[11]

  • Designate a Work Area: All work with 4-Dimethoxymethyl-pyrimidine-2-thiol must be conducted within a certified chemical fume hood to control vapor and odor release.[9][12]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood before starting the experiment.

  • Prepare a Bleach Bath: A freshly prepared bleach solution should be available in the fume hood for immediate decontamination of glassware and equipment.[11][12]

Donning and Doffing PPE: A Critical Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye Protection Don2->Don3 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Sources

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